molecular formula C5H9NO4 B12412777 L-Glutamic acid-13C5,15N,d5

L-Glutamic acid-13C5,15N,d5

Numéro de catalogue: B12412777
Poids moléculaire: 158.117 g/mol
Clé InChI: WHUUTDBJXJRKMK-MXSWSVQNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-Glutamic acid-13C5,15N,d5 is a useful research compound. Its molecular formula is C5H9NO4 and its molecular weight is 158.117 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C5H9NO4

Poids moléculaire

158.117 g/mol

Nom IUPAC

(2S)-2-(15N)azanyl-2,3,3,4,4-pentadeuterio(1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1

Clé InChI

WHUUTDBJXJRKMK-MXSWSVQNSA-N

SMILES isomérique

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O)[15NH2]

SMILES canonique

C(CC(=O)O)C(C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Glutamic Acid-13C5,15N,d5: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-Glutamic acid-13C5,15N,d5. This powerful research tool is instrumental in a variety of fields, including metabolomics, proteomics, and clinical mass spectrometry, offering precise insights into metabolic fluxes and molecular dynamics.

Core Chemical Properties

This compound is a non-essential amino acid that has been isotopically enriched with five carbon-13 atoms, one nitrogen-15 atom, and five deuterium atoms. This labeling strategy provides a significant mass shift, making it an excellent tracer for metabolic studies and an internal standard for quantitative analysis.[1][2] Below is a summary of its key chemical properties compiled from various suppliers.

PropertyValueReference(s)
Molecular Formula ¹³C₅H₄D₅¹⁵NO₄[3]
Molecular Weight 158.12 g/mol [2][3][4]
Isotopic Purity Atom % ¹³C: 97-99% Atom % ¹⁵N: 97-99% Atom % D: 97-98%[2][3][4]
Chemical Purity ≥95% (CP)[4]
Physical State Solid[4]
Melting Point 205 °C (decomposes)[3][4]
CAS Number 1420815-74-2 (Labeled)[2][3]
Storage Temperature Room temperature, away from light and moisture.[2] Some suppliers recommend 2-8°C.[3] For solutions, -80°C for 6 months or -20°C for 1 month.[1][1][2][3]

Experimental Applications and Protocols

The unique isotopic composition of this compound makes it a versatile tool for a range of sophisticated analytical techniques, primarily in metabolic flux analysis (MFA) using mass spectrometry and in structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Metabolic Flux Analysis (MFA) with Mass Spectrometry

Stable isotope tracing is a powerful method to delineate the flow of atoms through metabolic pathways.[4] this compound can be introduced into cell cultures or administered to in vivo models to trace the metabolic fate of glutamate.

The following is a generalized protocol for a stable isotope tracing experiment using this compound in cultured cells, followed by LC-MS analysis.

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_labeling 2. Isotopic Labeling cluster_extraction 3. Metabolite Extraction cluster_analysis 4. LC-MS Analysis A Seed cells and grow to desired confluency B Replace standard medium with labeling medium containing this compound A->B C Incubate for a defined time course to achieve isotopic steady state B->C D Quench metabolism rapidly (e.g., with ice-cold saline) C->D E Extract metabolites using a cold solvent (e.g., 80% methanol) D->E F Separate metabolites from cell debris by centrifugation E->F G Dry and resuspend metabolite extract F->G H Inject sample into LC-MS/MS system G->H I Analyze mass isotopomer distributions H->I

A generalized workflow for a stable isotope tracing experiment.

1. Cell Culture and Labeling:

  • Cells are cultured to approximately 80% confluency.[4]

  • The standard growth medium is aspirated and replaced with a labeling medium. This medium should contain this compound at a concentration similar to that of unlabeled glutamic acid in the standard medium.[5]

  • Cells are incubated for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into downstream metabolites.[5]

2. Metabolite Extraction:

  • To halt enzymatic activity, the labeling medium is rapidly removed, and the cells are washed with an ice-cold buffer, such as phosphate-buffered saline (PBS).[5]

  • Metabolism is quenched by adding a pre-chilled extraction solvent, typically 80% methanol.[5]

  • Cells are scraped and the lysate is transferred to a microcentrifuge tube.[5]

  • The lysate is centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.[4]

  • The supernatant, containing the polar metabolites, is collected for analysis.[4][5]

3. LC-MS/MS Analysis:

  • The metabolite extract is dried, typically using a vacuum concentrator.[5]

  • The dried pellet is resuspended in a solvent suitable for the liquid chromatography (LC) method (e.g., 50% acetonitrile for HILIC).[5]

  • The sample is injected into an LC-MS/MS system. A high-resolution mass spectrometer is crucial for resolving the different isotopologues.[4]

  • The data is analyzed to determine the mass isotopomer distributions (MIDs) of glutamate and its downstream metabolites, which reveals the relative activities of different metabolic pathways.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Uniformly labeled amino acids like this compound are essential for protein structure determination and dynamic studies using NMR. The presence of ¹³C and ¹⁵N allows for the use of powerful triple-resonance experiments to assign the protein backbone and side-chain resonances.

1. Protein Expression and Purification:

  • The protein of interest is typically overexpressed in a bacterial system (e.g., E. coli) grown in a minimal medium.

  • To achieve uniform labeling, the minimal medium is supplemented with ¹⁵NH₄Cl as the sole nitrogen source and a ¹³C-labeled carbon source (e.g., ¹³C-glucose). For specific labeling with this compound, the growth medium would be supplemented with this labeled amino acid.

  • After induction of protein expression, the cells are harvested, and the labeled protein is purified to homogeneity.

2. NMR Sample Preparation:

  • The purified, labeled protein is concentrated to a suitable concentration for NMR, typically in the range of 0.1 to 1 mM.[6]

  • The protein is exchanged into an appropriate NMR buffer, which usually contains a small percentage of D₂O for the lock signal.[6]

  • The sample is then transferred to an NMR tube for data acquisition.

Key Biological Pathways Involving L-Glutamic Acid

L-Glutamic acid is a central molecule in cellular metabolism and neurotransmission. Understanding its roles in various pathways is crucial for interpreting data from isotope tracing experiments.

Glutamate Metabolism

Glutamate is a key node in amino acid metabolism, connecting to the tricarboxylic acid (TCA) cycle and the synthesis of other amino acids and nitrogenous compounds.

Glutamate_Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate Glutamate Dehydrogenase / Transaminases Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Transaminases GABA GABA Glutamate->GABA Glutamate Decarboxylase Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle

Key metabolic pathways involving L-Glutamic acid.
Glutamatergic Synaptic Transmission

In the central nervous system, glutamate is the primary excitatory neurotransmitter. The glutamate-glutamine cycle between neurons and glial cells is essential for maintaining the supply of glutamate for neurotransmission.

Glutamate_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamine_pre Glutamine Glutamate_pre Glutamate Glutamine_pre->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Glutamate_cleft Glutamate Vesicle->Glutamate_cleft Release Receptors Glutamate Receptors (NMDA, AMPA, mGluR) Glutamate_cleft->Receptors Glutamate_glia Glutamate Glutamate_cleft->Glutamate_glia Uptake (EAATs) Signal Postsynaptic Signal Receptors->Signal Glutamine_glia Glutamine Glutamate_glia->Glutamine_glia Glutamine Synthetase Glutamine_glia->Glutamine_pre Transport

The Glutamate-Glutamine cycle in synaptic transmission.

Conclusion

This compound is an invaluable tool for researchers seeking to unravel the complexities of metabolism and cellular signaling. Its well-defined chemical properties and versatile applications in mass spectrometry and NMR spectroscopy provide a robust platform for quantitative and dynamic studies of biological systems. The detailed protocols and pathway diagrams presented in this guide offer a solid foundation for the design and execution of experiments utilizing this powerful isotopic tracer.

References

Unraveling Cellular Metabolism: A Technical Guide to L-Glutamic Acid-¹³C₅,¹⁵N,d₅ Applications in Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Metabolic Maze with Stable Isotope Tracers

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through complex biochemical pathways is paramount. Stable isotope tracing has emerged as a powerful technique to elucidate these metabolic fluxes, providing a window into the inner workings of the cell in both healthy and diseased states. By introducing molecules labeled with heavy, non-radioactive isotopes, researchers can track their journey through metabolic networks, revealing crucial information about enzyme activity and pathway utilization.[1]

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a versatile and highly informative stable isotope tracer. With all five carbon atoms labeled with ¹³C, the nitrogen atom labeled with ¹⁵N, and five non-exchangeable hydrogen atoms replaced with deuterium (d₅), this molecule offers a multi-faceted approach to metabolic analysis. The heavy labeling allows for precise tracking of the carbon skeleton, the nitrogen atom's fate, and even the molecule's passage through reactions involving hydrogen exchange. This technical guide provides an in-depth exploration of the applications of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in stable isotope tracing, with a focus on metabolic research and drug development.

Core Applications in Metabolic Research

The primary application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ lies in Metabolic Flux Analysis (MFA) . MFA is a quantitative approach used to determine the rates (fluxes) of metabolic reactions within a biological system.[1][2] By measuring the incorporation of the stable isotopes from L-Glutamic acid-¹³C₅,¹⁵N,d₅ into downstream metabolites, researchers can construct a detailed map of cellular metabolic activity.

Key metabolic pathways that can be interrogated using this tracer include:

  • Tricarboxylic Acid (TCA) Cycle: Glutamate is a key anaplerotic substrate, meaning it can replenish TCA cycle intermediates. L-Glutamic acid-¹³C₅,¹⁵N,d₅ allows for the detailed analysis of glutamine's contribution to the TCA cycle through both oxidative and reductive pathways.[1][3]

  • Glutaminolysis: Many rapidly proliferating cells, particularly cancer cells, are highly dependent on glutamine as a source of carbon and nitrogen. Tracing with L-Glutamic acid-¹³C₅,¹⁵N,d₅ can quantify the rate of glutaminolysis, the process by which glutamine is converted to α-ketoglutarate to fuel the TCA cycle.[1][3]

  • Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, some cancer cells utilize a "reverse" TCA cycle pathway known as reductive carboxylation to produce citrate for fatty acid synthesis. The unique labeling pattern of L-Glutamic acid-¹³C₅,¹⁵N,d₅ enables the clear distinction and quantification of this pathway.

  • Amino Acid and Nucleotide Synthesis: The nitrogen from labeled glutamic acid can be traced into other amino acids through transamination reactions and into the building blocks of DNA and RNA.

Quantitative Data Presentation: A Snapshot of Metabolic Flux

The power of stable isotope tracing with L-Glutamic acid-¹³C₅,¹⁵N,d₅ lies in its ability to generate quantitative data on metabolic fluxes. This data is often presented in tables that summarize the relative or absolute rates of different metabolic pathways.

Metabolic Flux Control Cells Treated Cells Fold Change Reference
Glutamine uptake rate (nmol/10⁶ cells/h) 150 ± 1275 ± 8-2.0[1]
Contribution of glutamine to TCA cycle (%) 65 ± 530 ± 4-2.2[2]
Reductive carboxylation flux (relative to citrate synthase) 0.2 ± 0.050.8 ± 0.1+4.0
Fractional labeling of Citrate (M+5) from ¹³C₅-Glutamine 0.15 ± 0.020.45 ± 0.05+3.0
Fractional labeling of Aspartate (M+4) from ¹³C₅-Glutamine 0.55 ± 0.060.20 ± 0.03-2.8

Table 1: Example of Metabolic Flux Data in Cancer Cells. This table illustrates how quantitative data from L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracing experiments can be presented to compare metabolic phenotypes between different conditions, such as before and after drug treatment.

Metabolite Isotopologue Relative Abundance (%) - Normoxia Relative Abundance (%) - Hypoxia Reference
Citrate M+5 5 ± 125 ± 3
Malate M+3 8 ± 230 ± 4
Aspartate M+3 10 ± 235 ± 5
Glutamate M+5 80 ± 775 ± 6

Table 2: Isotopologue Distribution in Key Metabolites. This table shows the percentage of different isotopologues (molecules with different numbers of heavy isotopes) for key metabolites, providing insights into the activity of specific pathways like reductive carboxylation under different oxygen levels.

Detailed Experimental Protocols

The successful application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracing relies on robust experimental protocols. Below are detailed methodologies for key steps in a typical stable isotope tracing experiment.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare culture medium containing L-Glutamic acid-¹³C₅,¹⁵N,d₅. The typical concentration of L-glutamine in cell culture media ranges from 2 to 4 mM.[4] For tracing experiments, the unlabeled L-glutamine in the medium is replaced with L-Glutamic acid-¹³C₅,¹⁵N,d₅ at the same concentration.

  • Isotope Labeling: When cells reach the desired confluency, replace the regular medium with the isotope-containing medium. The incubation time for labeling can vary depending on the specific metabolic pathway and cell type, but a common timeframe is 6-24 hours to reach isotopic steady-state for many central carbon metabolism pathways.[3]

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the cell culture plate. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

GC-MS Analysis of Labeled Metabolites
  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites like amino acids must be chemically derivatized to make them volatile. A common two-step derivatization process involves:

    • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried metabolite extract and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.[3]

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Separation: Metabolites are separated based on their boiling points and interactions with the GC column.

    • Ionization and Detection: As the separated metabolites elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of different isotopologues.

    • Data Analysis: The resulting mass spectra are analyzed to determine the mass isotopomer distributions for glutamate and other downstream metabolites. This data is then used to calculate metabolic fluxes.

LC-MS/MS Analysis of Labeled Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique for analyzing labeled metabolites, particularly for those that are not easily derivatized for GC-MS.

  • Sample Preparation: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase.

  • LC Separation: Inject the sample onto an LC column (e.g., a HILIC or reversed-phase column) to separate the metabolites.

  • MS/MS Detection: The eluting metabolites are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.

    • Precursor Ion Selection: The first mass analyzer (Q1) selects the m/z of the labeled metabolite of interest.

    • Fragmentation: The selected ion is fragmented in a collision cell (Q2).

    • Product Ion Scanning: The second mass analyzer (Q3) scans for the resulting fragment ions.

  • MRM/SRM Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is often used. This involves programming the mass spectrometer to specifically detect a predefined set of precursor-to-product ion transitions for each metabolite and its isotopologues.[5]

  • Data Analysis: The peak areas for each transition are integrated to quantify the abundance of each isotopologue.

Metabolite Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
L-Glutamic acid-¹³C₅,¹⁵N,d₅ 159.193.115
α-Ketoglutarate-¹³C₅ 151.0107.012
Citrate-¹³C₅ 196.0116.018
Succinate-¹³C₄ 121.075.010
Malate-¹³C₄ 137.0119.014
Aspartate-¹³C₄,¹⁵N 139.094.013

Table 3: Example LC-MS/MS Transitions for L-Glutamic acid-¹³C₅,¹⁵N,d₅ Tracing. This table provides a starting point for developing an MRM method for tracking the labeled atoms from L-Glutamic acid-¹³C₅,¹⁵N,d₅ through central carbon metabolism. These values may require optimization depending on the specific instrument and experimental conditions.

Applications in Drug Development

Stable isotope tracing with L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a valuable tool in drug development for:

  • Mechanism of Action Studies: By observing how a drug perturbs metabolic fluxes, researchers can gain insights into its mechanism of action. For example, a drug that inhibits a key enzyme in glutaminolysis would lead to a decrease in the incorporation of labeled glutamine into the TCA cycle.

  • Target Engagement and Pharmacodynamics: Tracing can be used to confirm that a drug is hitting its intended target and to measure the downstream metabolic consequences of target engagement.

  • Biomarker Discovery: Metabolic alterations induced by a drug can serve as biomarkers of drug response or toxicity. Stable isotope tracing can help identify these metabolic signatures.

  • Assessing Drug Efficacy: The ability of a drug to reverse a disease-associated metabolic phenotype can be quantitatively assessed using flux analysis. For instance, a successful cancer therapeutic might be expected to normalize the altered glutamine metabolism often observed in tumors.

A notable example is the use of glutaminase inhibitors in cancer therapy. Tracing with labeled glutamine has been instrumental in demonstrating how these drugs block the conversion of glutamine to glutamate, thereby starving cancer cells of a key nutrient and inhibiting their growth.[6]

Mandatory Visualizations

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the flow of labeled atoms from L-Glutamic acid-¹³C₅,¹⁵N,d₅ through key metabolic pathways.

Glutaminolysis_TCA_Cycle cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion L-Glutamic acid-13C5,15N,d5 This compound Glutamate-13C5,15N,d5 Glutamate-13C5,15N,d5 This compound->Glutamate-13C5,15N,d5 Transport Glutamate_mito Glutamate-13C5,15N,d5 Glutamate-13C5,15N,d5->Glutamate_mito Transport aKG α-Ketoglutarate-13C5 Glutamate_mito->aKG Glutamate Dehydrogenase (GDH) SuccinylCoA Succinyl-CoA-13C4 aKG->SuccinylCoA α-KGDH Succinate Succinate-13C4 SuccinylCoA->Succinate Fumarate Fumarate-13C4 Succinate->Fumarate SDH Malate Malate-13C4 Fumarate->Malate OAA Oxaloacetate-13C4 Malate->OAA Citrate Citrate-13C4 OAA->Citrate Citrate Synthase Isocitrate Isocitrate-13C4 Citrate->Isocitrate Isocitrate->aKG IDH

Caption: Oxidative metabolism of L-Glutamic acid-¹³C₅,¹⁵N,d₅ via the TCA cycle.

Reductive_Carboxylation cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glutamate_mito Glutamate-13C5,15N,d5 aKG α-Ketoglutarate-13C5 Glutamate_mito->aKG GDH Isocitrate Isocitrate-13C5 aKG->Isocitrate IDH1/2 (reductive) Citrate_mito Citrate-13C5 Isocitrate->Citrate_mito Citrate_cyto Citrate-13C5 Citrate_mito->Citrate_cyto Transport AcetylCoA Acetyl-CoA-13C2 Citrate_cyto->AcetylCoA ACL Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids

Caption: Reductive carboxylation pathway for fatty acid synthesis.

Experimental Workflow Diagram

SIRM_Workflow Cell_Culture 1. Cell Culture & Isotope Labeling with this compound Quenching 2. Quench Metabolism (e.g., cold solvent) Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Processing 5. Data Processing (Isotopologue Distribution) Analysis->Data_Processing MFA 6. Metabolic Flux Analysis Data_Processing->MFA Interpretation 7. Biological Interpretation MFA->Interpretation

Caption: General workflow for a stable isotope tracing experiment.

References

An In-Depth Technical Guide to Mass Isotopomer Distribution of L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analysis of L-Glutamic acid labeled with five Carbon-13 (¹³C) isotopes, one Nitrogen-15 (¹⁵N) isotope, and five Deuterium (d or ²H) isotopes. This heavily labeled molecule serves as a powerful tracer in metabolic flux analysis (MFA), enabling detailed investigation of biochemical pathways central to cellular metabolism, disease research, and drug development.

Introduction to Mass Isotopomer Distribution

Stable isotope labeling is a critical technique in metabolic research. By introducing molecules with heavier isotopes, such as ¹³C, ¹⁵N, or ²H, into a biological system, researchers can trace the metabolic fate of these compounds. Mass Spectrometry (MS) is then used to measure the mass-to-charge ratio (m/z) of metabolites, revealing the incorporation of these heavy isotopes.

The resulting pattern of ion intensities corresponding to a metabolite with different numbers of heavy isotopes is known as its mass isotopomer distribution (MID) . For L-Glutamic acid-¹³C₅,¹⁵N,d₅, the analysis of its MID and that of its downstream metabolites provides a quantitative snapshot of metabolic pathway activity, or flux.[1][2][3][4] This specific combination of labels offers a unique tool for simultaneously tracing carbon, nitrogen, and hydrogen atoms through complex metabolic networks.

Properties and Theoretical Mass Distribution

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a non-essential amino acid where all five carbon atoms, the single nitrogen atom, and five non-exchangeable hydrogen atoms have been replaced with their respective heavy stable isotopes.[5][6]

  • Molecular Formula: HOO¹³C(¹³CD₂)₂(¹³CD)(¹⁵NH₂)¹³COOH

  • Unlabeled Molecular Weight: 147.13 g/mol

  • Labeled Molecular Weight: ~158.12 g/mol [5][6]

The mass shift from the unlabeled (M+0) molecule is +11 daltons (5 from ¹³C, 1 from ¹⁵N, and 5 from ²H). The theoretical mass isotopomer distribution of the pure, underivatized compound is presented below. This table assumes 99% isotopic purity for ¹³C and 98% for ¹⁵N and ²H, which are common enrichment levels.

Mass IsotopomerMass ShiftDescriptionExpected Relative Abundance
M+0+0Unlabeled L-Glutamic acidVery Low
............
M+9+9Isotopic variants with fewer labelsLow
M+10+10Isotopic variants with fewer labelsLow
M+11 +11 Fully labeled L-Glutamic acid-¹³C₅,¹⁵N,d₅ Highest

Note: The actual measured distribution in a mass spectrometer will include minor peaks due to the natural abundance of isotopes in the derivatization agents and potential isotopic impurities in the tracer itself.

Experimental Protocol: GC-MS Analysis of Amino Acid Isotopomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for analyzing the mass isotopomer distributions of amino acids.[7][8][9] The following protocol is a synthesized methodology based on established practices for analyzing amino acids from biological samples.

Objective: To determine the mass isotopomer distribution of L-Glutamic acid and its metabolites from a biological sample (e.g., cell culture, tissue).

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • 6 M Hydrochloric Acid (HCl)

  • Strong cation-exchange resin (e.g., Dowex 50WX8)[10]

  • Derivatization agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MTBSTFA + 1% TBDMSCI)

  • Solvents: Acetonitrile, Ethyl acetate

  • GC-MS system

Methodology:

  • Protein Hydrolysis:

    • Lyophilize (freeze-dry) the biological sample to remove water.

    • Add 6 M HCl to the dried sample to hydrolyze proteins into their constituent amino acids.

    • Incubate at 110-120°C for 3-24 hours under a nitrogen atmosphere to prevent oxidation.[8]

  • Amino Acid Purification:

    • After hydrolysis, dry the sample to remove HCl.

    • Resuspend the sample in an appropriate buffer and apply it to a strong cation-exchange column to separate amino acids from other cellular components like carbohydrates and lipids.[10]

    • Wash the column and elute the purified amino acids.

    • Lyophilize the eluted amino acid fraction.

  • Derivatization:

    • To make the amino acids volatile for GC analysis, they must be derivatized.

    • Add the derivatization agent (e.g., MTBSTFA + 1% TBDMSCI) to the dried amino acids.

    • Incubate at 70-80°C for 60 minutes to form TBDMS derivatives. This process adds silicon and carbon atoms, which must be accounted for during data analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized amino acids. A typical temperature program starts at a lower temperature and ramps up to separate different amino acids based on their boiling points.[10]

    • Mass Spectrometry: As each amino acid derivative elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The instrument then separates and detects the ions based on their mass-to-charge ratio.

    • Acquire data in either full-scan mode to see all fragments or Selected Ion Monitoring (SIM) mode for higher sensitivity on specific fragments of interest.[8] Tandem mass spectrometry (MS/MS) can also be used to isolate specific fragments for more detailed isotopomer analysis.[11]

  • Data Analysis:

    • Identify the peak corresponding to the TBDMS derivative of glutamic acid.

    • Extract the mass spectrum for this peak.

    • Correct the raw MID data for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si) in the derivatization agent and in the metabolite itself.

    • The corrected MID provides the fractional abundance of each isotopomer (M+0, M+1, etc.) resulting from the tracer.

Visualizations: Workflows and Metabolic Pathways

The following diagram outlines the key steps in the experimental protocol for analyzing the mass isotopomer distribution of L-Glutamic acid.

G Experimental Workflow for MID Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Hydrolysis Protein Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Purification Amino Acid Purification (Cation Exchange) Hydrolysis->Purification Derivatization Derivatization (MTBSTFA) Purification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Inject Sample DataProcessing Data Processing (Natural Abundance Correction) GCMS->DataProcessing MID Mass Isotopomer Distribution (MID) DataProcessing->MID FluxAnalysis Metabolic Flux Analysis MID->FluxAnalysis G Glutamate Entry into the TCA Cycle cluster_tca TCA Cycle Glutamate L-Glutamic acid (¹³C₅,¹⁵N,d₅ labeled) AKG α-Ketoglutarate (¹³C₅ labeled) Glutamate->AKG Transamination or Oxidative Deamination SuccinylCoA Succinyl-CoA AKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate OAA->Citrate Aspartate Aspartate OAA->Aspartate Transamination Citrate->AKG Glutamine Glutamine (¹³C₅,¹⁵N₂ labeled) Glutamine->Glutamate Glutaminase

References

L-Glutamic Acid-¹³C₅,¹⁵N,d₅: A Multi-Isotope Tracer for In-Depth Analysis of Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing molecules enriched with stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium), researchers can track the fate of these atoms through various biochemical reactions, providing a dynamic view of cellular metabolism.[1][2] L-Glutamic acid and its amide, L-glutamine, are central players in cellular metabolism, serving as key sources of carbon and nitrogen for a multitude of biosynthetic pathways.[3][4] The use of isotopically labeled glutamic acid, particularly multi-labeled variants such as L-Glutamic acid-¹³C₅,¹⁵N,d₅, offers a powerful tool to simultaneously probe carbon and nitrogen fluxes, providing a more comprehensive understanding of central carbon metabolism. This technical guide provides an in-depth overview of the application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ as a tracer, detailing experimental protocols, data interpretation, and visualization of metabolic pathways.

The fully labeled carbon backbone (¹³C₅) allows for the tracing of glutamine's entry into the tricarboxylic acid (TCA) cycle and its contribution to the biosynthesis of other amino acids and lipids. The ¹⁵N label enables the tracking of nitrogen fate, crucial for understanding nucleotide and amino acid synthesis. The inclusion of deuterium (d₅) can serve multiple purposes, including acting as a stable isotope tracer for specific hydrogen atoms and, in the context of magnetic resonance spectroscopy (MRS), prolonging relaxation times for enhanced signal detection.

Core Concepts in Stable Isotope Tracing with L-Glutamic Acid-¹³C₅,¹⁵N,d₅

The fundamental principle behind using L-Glutamic acid-¹³C₅,¹⁵N,d₅ is to introduce it into a biological system (cell culture, animal model, etc.) and then measure the incorporation of the stable isotopes into downstream metabolites. This is typically achieved using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The distribution of isotopes in the resulting metabolites, known as mass isotopomer distribution (MID), provides a wealth of information about the relative activities of different metabolic pathways. For instance, the entry of ¹³C-labeled glutamate into the TCA cycle will lead to the appearance of labeled intermediates like α-ketoglutarate, succinate, malate, and citrate. The specific pattern of ¹³C enrichment in these molecules can reveal the relative contributions of oxidative and reductive glutamine metabolism.

Key Metabolic Pathways Traced by L-Glutamic Acid-¹³C₅,¹⁵N,d₅

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a versatile tracer that can provide insights into several key metabolic pathways:

  • Glutaminolysis and TCA Cycle Anaplerosis: Glutamine is a major anaplerotic substrate, replenishing TCA cycle intermediates. The ¹³C₅-labeled backbone of glutamic acid allows for the direct tracking of its carbon contribution to the TCA cycle.

  • Reductive Carboxylation: In some cancer cells, glutamine-derived α-ketoglutarate can be reductively carboxylated to form citrate, a key precursor for lipid synthesis. The labeling pattern of citrate can distinguish this pathway from the canonical oxidative TCA cycle.

  • Nitrogen Metabolism: The ¹⁵N label allows for the tracing of nitrogen from glutamic acid into other amino acids (e.g., proline, arginine) and nucleotides, providing insights into nitrogen assimilation and biosynthesis.

  • Amino Acid and Nucleotide Synthesis: The carbon and nitrogen from glutamic acid are utilized in the synthesis of numerous other essential biomolecules.

Below are diagrams illustrating the primary metabolic fates of L-glutamic acid.

glutamine_metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular L-Glutamic acid-13C5,15N,d5 This compound L-Glutamic acid-13C5,15N,d5_in L-Glutamic acid- 13C5,15N,d5 This compound->L-Glutamic acid-13C5,15N,d5_in Transport alpha-Ketoglutarate-13C5 alpha-Ketoglutarate- 13C5 L-Glutamic acid-13C5,15N,d5_in->alpha-Ketoglutarate-13C5 Glutamate Dehydrogenase/ Transaminases Other_Amino_Acids Other Amino Acids (e.g., Proline, Arginine) L-Glutamic acid-13C5,15N,d5_in->Other_Amino_Acids Transamination (15N) TCA_Cycle TCA Cycle alpha-Ketoglutarate-13C5->TCA_Cycle Anaplerosis TCA_Cycle->Other_Amino_Acids Biosynthesis Nucleotides Nucleotides Other_Amino_Acids->Nucleotides Biosynthesis (15N)

Fig. 1: Overview of L-Glutamic acid-¹³C₅,¹⁵N,d₅ entry into central metabolism.

tca_cycle_entry cluster_oxidative Oxidative Metabolism cluster_reductive Reductive Carboxylation Glutamine Glutamine (13C5, 15N2) Glutamate Glutamate (13C5, 15N, d5) Glutamine->Glutamate Glutaminase aKG alpha-Ketoglutarate (13C5) Glutamate->aKG Citrate_red Citrate (M+5) aKG->Citrate_red IDH1/2 Succinate Succinate (M+4) aKG->Succinate Citrate_ox Citrate (M+4) Lipids Lipid Synthesis Citrate_red->Lipids Fumarate Fumarate (M+4) Succinate->Fumarate Malate Malate (M+4) Fumarate->Malate Malate->Citrate_ox

Fig. 2: Oxidative vs. Reductive Glutamine Metabolism in the TCA Cycle.

Experimental Protocols

In Vitro Cell Culture Labeling

This protocol provides a general framework for labeling adherent cells in culture with L-Glutamic acid-¹³C₅,¹⁵N,d₅.

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • Labeling medium: Glucose and glutamine-free medium supplemented with dialyzed fetal bovine serum (dFBS), desired concentration of unlabeled glucose, and L-Glutamic acid-¹³C₅,¹⁵N,d₅ (concentration to be optimized based on cell type and experimental goals).

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the complete growth medium and wash the cells once with pre-warmed PBS.

  • Labeling: Add the pre-warmed labeling medium containing L-Glutamic acid-¹³C₅,¹⁵N,d₅ to the cells.

  • Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic pathway of interest and the turnover rate of the target metabolites. A time course experiment is recommended to determine the time to reach isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.

    • Place the culture vessel on dry ice for 10 minutes to quench metabolism.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

In Vivo Labeling in Animal Models

This protocol outlines a general procedure for in vivo labeling using L-Glutamic acid-¹³C₅,¹⁵N,d₅.

Materials:

  • Animal model (e.g., mouse)

  • Sterile L-Glutamic acid-¹³C₅,¹⁵N,d₅ solution in a biocompatible vehicle (e.g., saline)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenization buffer (e.g., 80% methanol)

  • Tissue homogenizer

Procedure:

  • Tracer Administration: Administer the L-Glutamic acid-¹³C₅,¹⁵N,d₅ solution to the animal via a suitable route (e.g., intravenous, intraperitoneal, or oral gavage). The dosage and route of administration should be optimized for the specific study.

  • Tracer Circulation: Allow the tracer to circulate for a defined period.

  • Tissue Collection: At the designated time point, euthanize the animal and rapidly excise the tissues of interest.

  • Quenching: Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction:

    • Weigh the frozen tissue.

    • Add a pre-chilled homogenization buffer (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).

    • Homogenize the tissue using a suitable homogenizer while keeping the sample on ice.

    • Centrifuge the homogenate at high speed at 4°C.

    • Collect the supernatant containing the metabolites.

  • Sample Storage: Store the extracts at -80°C until analysis.

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of isotopically labeled metabolites.

General Procedure:

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system. The choice of column and mobile phases will depend on the polarity of the target metabolites.

  • Mass Spectrometric Detection: Analyze the eluting metabolites using a tandem mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of different mass isotopologues (e.g., selected reaction monitoring (SRM) or parallel reaction monitoring (PRM)).

  • Data Analysis: Integrate the peak areas for each mass isotopologue of the target metabolites. Correct for the natural abundance of stable isotopes to determine the fractional enrichment of the tracer-derived isotopes.

Data Presentation and Interpretation

The quantitative data obtained from stable isotope tracing experiments are typically presented as mass isotopomer distributions (MIDs). The MID for a given metabolite shows the relative abundance of each of its isotopologues (M+0, M+1, M+2, etc.), where M+0 is the unlabeled form and M+n is the form containing 'n' heavy isotopes.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates in MIA PaCa-2 Tumors

The following table presents example data on the relative abundance of M+0 and M+4 isotopomers of key TCA cycle intermediates in pancreatic cancer xenografts following infusion with [¹³C₅]glutamine, with and without treatment with a glutaminase inhibitor (CB-839). This type of data demonstrates how the tracer can be used to assess the impact of a drug on a specific metabolic pathway.

MetaboliteTreatmentRelative Abundance (M+0)Relative Abundance (M+4)
Citrate Vehicle0.65 ± 0.050.20 ± 0.03
CB-8390.85 ± 0.040.05 ± 0.01
Succinate Vehicle0.50 ± 0.060.35 ± 0.04
CB-8390.80 ± 0.050.10 ± 0.02
Malate Vehicle0.55 ± 0.070.30 ± 0.05
CB-8390.82 ± 0.060.08 ± 0.02
Aspartate Vehicle0.60 ± 0.050.25 ± 0.04
CB-8390.88 ± 0.030.04 ± 0.01

Data are presented as mean ± standard deviation and are adapted from a study on hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine. The M+4 isotopomers are indicative of oxidative glutamine metabolism.

Table 2: Fractional Contribution of Glutamine to TCA Cycle Intermediates

This table illustrates how MID data can be used to calculate the fractional contribution of the tracer to the carbon backbone of downstream metabolites.

MetaboliteFractional Contribution from Glutamine (%)
α-Ketoglutarate 85 ± 5
Succinate 70 ± 6
Fumarate 65 ± 7
Malate 60 ± 8
Citrate 40 ± 5

These are representative data and will vary depending on the cell type and experimental conditions.

Logical Workflow for a Metabolic Flux Analysis Experiment

The following diagram outlines the logical workflow for a typical metabolic flux analysis (MFA) experiment using an isotopic tracer like L-Glutamic acid-¹³C₅,¹⁵N,d₅.

mfa_workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection, Time Course) labeling Isotopic Labeling (In Vitro / In Vivo) exp_design->labeling sampling Sample Collection & Metabolite Extraction labeling->sampling analysis LC-MS/MS Analysis sampling->analysis data_processing Data Processing (Peak Integration, Natural Abundance Correction) analysis->data_processing mfa_modeling Metabolic Flux Analysis (Model Construction, Flux Estimation) data_processing->mfa_modeling results Flux Maps & Statistical Analysis mfa_modeling->results

Fig. 3: Logical workflow for a metabolic flux analysis (MFA) experiment.

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a highly informative tracer for dissecting the complexities of central carbon and nitrogen metabolism. Its multi-isotope labeling enables the simultaneous tracking of carbon skeletons and nitrogen fate, providing a comprehensive view of metabolic fluxes. The detailed protocols and data interpretation frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust stable isotope tracing experiments. By leveraging the power of multi-isotope labeled glutamic acid, it is possible to gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological states, ultimately aiding in the discovery of new therapeutic targets and biomarkers.

References

Unraveling Cellular Dynamics: A Technical Guide to Multiply-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular processes, understanding the dynamic interplay of proteins is paramount. Multiply-labeled amino acids have emerged as indispensable tools, offering unprecedented insights into protein synthesis, turnover, signaling, and interactions. This technical guide provides a comprehensive overview of the core features of these powerful molecular probes, their applications, and the experimental protocols necessary for their successful implementation.

Core Concepts of Multiply-Labeled Amino Acids

Multiply-labeled amino acids are standard amino acids in which one or more atoms have been replaced with their stable (non-radioactive) heavy isotopes. Common isotopes include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D). This isotopic substitution results in a predictable mass shift that can be accurately detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering the physicochemical properties of the amino acids or the proteins into which they are incorporated.[1][2]

The key advantage of using stable isotopes is their safety, allowing for in vivo studies in cell cultures and even whole organisms without the hazards associated with radioactive isotopes.[] This has made techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) a cornerstone of quantitative proteomics.[4]

Labeling Patterns and Isotopic Enrichment

The versatility of multiply-labeled amino acids stems from the variety of available labeling patterns:

  • Uniform Labeling: All atoms of a specific element (e.g., all carbons) are replaced with their heavy isotope (e.g., U-¹³C).[5]

  • Site-Specific Labeling: Only a particular atom within the amino acid is labeled (e.g., the carboxyl carbon, ¹³C1).[5]

  • Multiple Isotope Labeling: A combination of different isotopes is incorporated into a single amino acid (e.g., ¹³C₆, ¹⁵N₂-Lysine).[5]

Commercially available multiply-labeled amino acids typically boast high isotopic enrichment, often exceeding 99%, ensuring a clear and quantifiable signal in analytical instruments.[]

Quantitative Data Presentation

The precise mass shifts introduced by isotopic labels are fundamental to their utility in quantitative analysis. The following tables summarize the mass differences for commonly used multiply-labeled amino acids and the resulting mass shifts in peptides.

Labeled Amino AcidIsotopic CompositionMonoisotopic Mass (Da)Mass Shift (Da)
L-Arginine¹²C₆¹⁴N₄174.11170
L-Arginine¹³C₆ ¹⁴N₄180.1319+6.0202
L-Arginine¹²C₆¹⁵N₄ 178.0998+3.9881
L-Arginine¹³C₆¹⁵N₄ 184.1200+10.0083
L-Lysine¹²C₆¹⁴N₂146.10550
L-Lysine¹³C₆ ¹⁴N₂152.1257+6.0202
L-Lysine¹²C₆¹⁵N₂ 148.1005+1.9950
L-Lysine¹³C₆¹⁵N₂ 154.1207+8.0152
L-Leucine¹²C₆131.09460
L-Leucine¹³C₆ 137.1148+6.0202
L-Proline¹²C₅115.06330
L-Proline¹³C₅ 120.0800+5.0167

Table 1: Monoisotopic masses and mass shifts of commonly used multiply-labeled amino acids.

When these amino acids are incorporated into proteins and subsequently digested for mass spectrometry analysis (typically with trypsin, which cleaves after lysine and arginine), the resulting peptides exhibit predictable mass differences.

Labeling StateLabeled Amino AcidsPeptide Mass Shift (Da)
LightUnlabeled Arg and Lys0
Medium¹³C₆-Arginine and D₄-Lysine+6.0202 (Arg) or +4.0251 (Lys)
Heavy¹³C₆¹⁵N₄-Arginine and ¹³C₆¹⁵N₂-Lysine+10.0083 (Arg) or +8.0152 (Lys)

Table 2: Example of peptide mass shifts in a triple-labeling SILAC experiment.

Experimental Protocols

The successful application of multiply-labeled amino acids hinges on robust and well-defined experimental protocols. Below are detailed methodologies for two of the most common applications: SILAC for quantitative proteomics and NMR for structural biology.

Detailed Protocol for a SILAC Experiment to Study EGFR Signaling

This protocol outlines the key steps for a quantitative phosphoproteomics experiment to investigate changes in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon stimulation.[7]

3.1.1. Cell Culture and Labeling

  • Media Preparation: Prepare SILAC-DMEM media deficient in L-lysine and L-arginine. For the "light" medium, supplement with standard L-lysine and L-arginine. For the "heavy" medium, supplement with ¹³C₆¹⁵N₂-L-lysine and ¹³C₆¹⁵N₄-L-arginine. Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[8]

  • Cell Adaptation: Culture the cells (e.g., HeLa or A549) in the respective "light" and "heavy" media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[9]

  • Incorporation Check: Before the main experiment, perform a small-scale protein extraction and mass spectrometry analysis to confirm >97% incorporation of the heavy amino acids.

3.1.2. Experimental Treatment and Cell Lysis

  • Starvation: Once fully labeled, starve the cells in serum-free SILAC media for 12-24 hours to reduce basal signaling activity.[8]

  • Stimulation: Treat the "heavy" labeled cells with a specific concentration of EGF (e.g., 100 ng/mL) for a defined period. The "light" labeled cells serve as the unstimulated control.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates.

3.1.3. Sample Preparation for Mass Spectrometry

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.

  • (Optional) Phosphopeptide Enrichment: For phosphoproteomics, enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • Desalting: Desalt the peptide mixture using C18 StageTips or equivalent.

3.1.4. LC-MS/MS Analysis and Data Interpretation

  • LC-MS/MS: Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "heavy" and "light" forms based on their signal intensities. The ratio of heavy to light peptide intensity reflects the change in protein or phosphorylation levels in response to EGF stimulation.

General Protocol for NMR Analysis of a Multiply-Labeled Protein

This protocol provides a general workflow for preparing a uniformly ¹³C, ¹⁵N-labeled protein for structural analysis by NMR spectroscopy.

3.2.1. Protein Expression and Labeling

  • Minimal Media Preparation: Prepare M9 minimal medium. As the sole carbon and nitrogen sources, use ¹³C-glucose and ¹⁵N-ammonium chloride, respectively.

  • Bacterial Culture: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest. Grow the cells in the prepared minimal medium.

  • Protein Expression Induction: Once the cell culture reaches an optimal density (OD₆₀₀ of 0.6-0.8), induce protein expression with IPTG.

  • Cell Harvest: After the desired expression period, harvest the cells by centrifugation.

3.2.2. Protein Purification

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: Purify the protein from the supernatant using an appropriate affinity chromatography method based on a tag fused to the protein (e.g., His-tag, GST-tag).

  • Further Purification (Optional): If necessary, perform additional purification steps such as ion-exchange or size-exclusion chromatography to achieve high purity.

3.2.3. NMR Sample Preparation and Data Acquisition

  • Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer with a specific pH) and concentrate it to the desired concentration (typically 0.5-1 mM).

  • NMR Data Collection: Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCO, HN(CA)CO, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer. These experiments provide through-bond correlations between different nuclei.[10]

  • Data Analysis and Structure Calculation: Process the NMR data and use specialized software to assign the chemical shifts of the protein's backbone and side-chain atoms. Use this information, along with distance restraints from Nuclear Overhauser Effect (NOE) experiments, to calculate the three-dimensional structure of the protein.[11]

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts for generating such visualizations, adhering to the specified design constraints.

Experimental Workflow for SILAC-based Quantitative Proteomics

SILAC_Workflow cluster_labeling Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing cluster_analysis Analysis light Light Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) control Control Cells light->control heavy Heavy Medium (e.g., ¹³C₆¹⁵N₄-Arg, ¹³C₆¹⁵N₂-Lys) treated Treated Cells (e.g., Drug Addition) heavy->treated mix Mix Cell Lysates 1:1 control->mix treated->mix digest Protein Digestion (e.g., Trypsin) mix->digest fractionate Peptide Fractionation (Optional) digest->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis (Peptide ID & Quantification) lcms->data

Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.

Signaling Pathway Analysis using SILAC: EGFR Pathway

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation & Recruitment (Quantified by SILAC) Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylation Applications cluster_proteomics Quantitative Proteomics cluster_metabolomics Metabolomics cluster_structural_bio Structural Biology center Multiply-Labeled Amino Acids silac SILAC center->silac protein_turnover Protein Turnover Studies center->protein_turnover post_translational PTM Quantification center->post_translational protein_interaction Protein-Protein Interactions center->protein_interaction flux_analysis Metabolic Flux Analysis center->flux_analysis pathway_tracing Pathway Tracing center->pathway_tracing nmr NMR Spectroscopy center->nmr

References

A Technical Guide to Commercial Sourcing and Application of L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial suppliers of L-Glutamic acid-13C5,15N,d5, a stable isotope-labeled compound crucial for metabolic research. This guide is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs by offering a comparative analysis of available products and detailed experimental protocols for its application.

Commercial Supplier Analysis

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reproducibility of experimental results. Key factors to consider include isotopic and chemical purity, available quantities, and cost. The following table summarizes the offerings from prominent suppliers.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityAvailable Quantities
Cambridge Isotope Laboratories L-Glutamic acid (¹³C₅, 97-99%; D₅, 97-99%; ¹⁵N, 97-99%)CDNLM-6804¹³C: 97-99%, ¹⁵N: 97-99%, D: 97-99%≥98%0.25 g
Sigma-Aldrich L-Glutamic acid-¹³C₅,¹⁵N,2,3,3,4,4-d₅-¹³C: 99 atom %, ¹⁵N: 98 atom %, D: 98 atom %95% (CP)Custom packaging available
MedChemExpress L-Glutamic acid-¹³C₅,¹⁵N,d₅HY-112429SNot specified>98%1 mg, 5 mg

Experimental Protocols

This compound is a powerful tool for tracing the metabolic fate of glutamic acid in various biological systems. Its primary applications are in metabolic flux analysis (MFA) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

I. Metabolic Flux Analysis using LC-MS/MS

This protocol outlines a general workflow for tracing glutamine metabolism in cancer cells using this compound.[1][2][3]

1. Cell Culture and Isotope Labeling:

  • Culture cells in a glutamine-free medium supplemented with a known concentration of this compound.

  • The concentration and labeling duration should be optimized based on the cell line and experimental goals to achieve isotopic steady state.[1]

  • A typical starting point is 2 mM this compound for 24-48 hours.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold 80% methanol to the cells and scrape them from the culture dish.

  • Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the polar metabolites.

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[4][5]

  • Chromatography: Separate the metabolites on a suitable column, such as a HILIC or reversed-phase C18 column, using an appropriate gradient of aqueous and organic mobile phases.

  • Mass Spectrometry: Operate the mass spectrometer in a targeted selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect and quantify the different isotopologues of glutamic acid and its downstream metabolites.[4] The specific transitions will depend on the instrument and the metabolites of interest.

4. Data Analysis:

  • Integrate the peak areas for each isotopologue.

  • Correct for the natural abundance of isotopes.

  • Calculate the mass isotopomer distribution (MID) for each metabolite to determine the fractional contribution of this compound to each metabolic pool.

II. NMR Spectroscopy for Structural and Dynamic Studies

This protocol provides a general guideline for preparing a protein sample labeled with this compound for NMR analysis.

1. Protein Expression and Purification:

  • Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with this compound as the sole source of glutamic acid.

  • Purify the isotopically labeled protein using standard chromatography techniques.

2. NMR Sample Preparation:

  • Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

  • Concentrate the protein to a final concentration of 0.1-1 mM.

  • Transfer the sample to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Acquire a series of heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC, triple-resonance experiments) on a high-field NMR spectrometer.

  • The specific set of experiments will depend on the size of the protein and the scientific question being addressed.

4. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).

  • The isotopic labels will facilitate resonance assignment and allow for the determination of the protein's three-dimensional structure and dynamics.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of this compound.

supplier_selection_workflow Supplier Selection Workflow for this compound start Define Experimental Requirements purity Purity Requirements (Isotopic & Chemical) start->purity quantity Quantity Needed start->quantity budget Budget Constraints start->budget search Identify Potential Suppliers purity->search quantity->search budget->search compare Compare Supplier Specifications search->compare request Request Quotes & Availability compare->request evaluate Evaluate Options request->evaluate select Select Supplier & Procure evaluate->select glutamic_acid_metabolism Central Role of Glutamic Acid in Metabolism glutamine Glutamine glutamic_acid L-Glutamic Acid (¹³C₅, ¹⁵N, d₅) glutamine->glutamic_acid Glutaminase alpha_kg α-Ketoglutarate glutamic_acid->alpha_kg Glutamate Dehydrogenase gaba GABA glutamic_acid->gaba GAD proline Proline glutamic_acid->proline arginine Arginine glutamic_acid->arginine nucleotides Nucleotide Synthesis glutamic_acid->nucleotides glutathione Glutathione glutamic_acid->glutathione tca TCA Cycle alpha_kg->tca

References

Methodological & Application

Protocol for the Utilization of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in Cell Culture for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and quantification of metabolite flux. L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a heavy-labeled analog of L-glutamic acid, a central metabolite in cellular carbon and nitrogen metabolism. Its use in cell culture, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides unparalleled insights into cellular physiology, disease mechanisms, and the effects of therapeutic agents.[1][2] This document provides detailed protocols for the application of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in cell culture for metabolic flux analysis (MFA) and stable isotope labeling by amino acids in cell culture (SILAC)-based proteomics.

Core Applications

The primary applications for L-Glutamic acid-¹³C₅,¹⁵N,d₅ in cell culture include:

  • Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions within a biological system. By tracing the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can map the flow of carbon and nitrogen through central metabolic pathways such as the Krebs cycle.[2][3]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A quantitative proteomics technique to determine the relative abundance of proteins between different cell populations. While less common for glutamic acid due to its non-essential nature in many cell lines, it can be applied in specific contexts where glutamine/glutamate metabolism is the focus.[2][4]

  • Metabolite Fate Mapping: To identify the metabolic products derived from glutamate.[1]

  • Biomarker Discovery: To identify metabolic alterations in various disease states.[1]

  • Drug Efficacy Studies: To assess the impact of therapeutic agents on glutamate metabolism.[1]

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells for Metabolic Flux Analysis

This protocol outlines the steps for a typical stable isotope tracing experiment using L-Glutamic acid-¹³C₅,¹⁵N,d₅ in adherent cell cultures.

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency (typically 70-80%) in standard growth medium.[1]

  • For the labeling experiment, replace the standard medium with a labeling medium containing L-Glutamic acid-¹³C₅,¹⁵N,d₅. The concentration should be similar to that of unlabeled glutamic acid or glutamine in the standard medium.[1]

  • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer and to reach isotopic steady state for the pathways of interest.[1][5] The time required to reach isotopic steady state varies for different pathways, with glycolysis reaching it in minutes and nucleotide biosynthesis taking much longer.[6]

2. Metabolite Extraction:

  • Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

  • Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol, to the cells.[1]

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[1]

  • Perform a freeze-thaw cycle to ensure complete cell lysis.[1]

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[1]

  • Collect the supernatant containing the polar metabolites.[1]

3. Sample Analysis by LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1]

  • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).[1]

  • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.[1]

Protocol 2: SILAC Experiment using Labeled Amino Acids

This protocol describes a general workflow for a SILAC experiment. Note that for accurate quantification, an incorporation efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings in the SILAC medium.[7]

1. Adaptation Phase:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids, and the other in "heavy" medium containing the stable isotope-labeled amino acid (in this context, a custom medium lacking glutamic acid and supplemented with L-Glutamic acid-¹³C₅,¹⁵N,d₅ would be necessary).[8]

  • Cells should be cultured for at least five cell divisions to ensure maximal incorporation of the heavy amino acid.[8]

  • Verify the incorporation efficiency by analyzing a small fraction of the "heavy" labeled cells by mass spectrometry.[7]

2. Experimental Phase:

  • Once high incorporation is confirmed, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.[9]

  • Harvest both cell populations.[9]

  • Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration.[7]

  • Proceed with protein digestion (e.g., using trypsin) and subsequent analysis by LC-MS/MS.[8]

Data Presentation

The quantitative data from L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracing experiments are typically presented in tables summarizing the isotopic enrichment and concentrations of key metabolites.

Table 1: Illustrative Isotopic Enrichment in Krebs Cycle Intermediates

MetaboliteIsotopologueRelative Abundance (Control)Relative Abundance (Treated)Fold Changep-value
α-KetoglutarateM+50.85 ± 0.040.65 ± 0.050.76<0.01
SuccinateM+40.78 ± 0.030.58 ± 0.040.74<0.01
FumarateM+40.75 ± 0.050.55 ± 0.060.73<0.01
MalateM+40.72 ± 0.040.52 ± 0.050.72<0.01
AspartateM+40.80 ± 0.030.60 ± 0.040.75<0.01

Data are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and treatment.

Table 2: Recommended Starting Concentrations of Labeled Glutamic Acid/Glutamine for Different Cell Lines

Cell LineLabeled PrecursorConcentration (mM)Reference
A549 (Lung Carcinoma)[U-¹³C₅]glutamine2[3]
MIA PaCa-2 (Pancreatic Cancer)[¹³C₅]glutamineNot specified[10]
General Mammalian CellsLabeled Glutamine2 - 4[11]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Sample Processing & Analysis A Cell Seeding & Growth C Replace Standard Medium with Labeling Medium A->C B Prepare Labeling Medium (with L-Glutamic acid-¹³C₅,¹⁵N,d₅) B->C D Incubate for Time Course C->D E Metabolite Quenching & Extraction D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

Caption: Experimental workflow for stable isotope tracing.

signaling_pathway L-Glutamic acid-¹³C₅,¹⁵N,d₅ L-Glutamic acid-¹³C₅,¹⁵N,d₅ α-Ketoglutarate α-Ketoglutarate L-Glutamic acid-¹³C₅,¹⁵N,d₅->α-Ketoglutarate Krebs Cycle Krebs Cycle α-Ketoglutarate->Krebs Cycle Amino Acid Synthesis Amino Acid Synthesis Krebs Cycle->Amino Acid Synthesis Nucleotide Synthesis Nucleotide Synthesis Krebs Cycle->Nucleotide Synthesis

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N,d₅.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_output Output A Isotope Labeling Data (from LC-MS/MS) D Computational Flux Estimation (e.g., 13CFLUX2, INCA) A->D B Extracellular Fluxes (Uptake/Secretion Rates) B->D C Metabolic Model (Stoichiometry, Atom Transitions) C->D E Quantitative Metabolic Flux Map D->E

References

Application Notes and Protocols for In Vivo Metabolic Flux Analysis using L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system, providing a dynamic view of cellular metabolism that complements static metabolomic data.[1] Stable isotope tracers, such as L-Glutamic acid-13C5,15N,d5, are powerful tools for in vivo MFA, enabling the elucidation of complex metabolic pathways and their alterations in disease states or in response to therapeutic interventions.[2] This heavily labeled isotopologue of L-glutamic acid allows for the simultaneous tracing of its carbon, nitrogen, and hydrogen atoms through interconnected metabolic networks.[3]

This compound is particularly valuable for investigating central carbon and nitrogen metabolism, including the tricarboxylic acid (TCA) cycle, anaplerosis, and amino acid biosynthesis.[2][4] Its use in in vivo studies provides a more physiologically relevant understanding of metabolic reprogramming in various diseases, including cancer, neurological disorders, and metabolic syndromes, thereby aiding in the discovery of novel drug targets and biomarkers.[1][4]

Core Applications

  • Elucidating Disease Pathophysiology: Tracing the metabolic fate of this compound can reveal disease-specific alterations in metabolic pathways, providing insights into the underlying molecular mechanisms of disease.[1]

  • Pharmacodynamic Biomarker Discovery: Monitoring changes in metabolic fluxes in response to drug treatment can help identify pharmacodynamic biomarkers to assess drug efficacy and target engagement.

  • Drug Development and Target Validation: MFA with this compound can be used to validate metabolic enzymes as drug targets and to understand the metabolic consequences of their inhibition.

  • Nutritional Studies: This tracer can be employed to study the in vivo fate of dietary glutamate and its contribution to various metabolic pathways.

Featured Data: Illustrative In Vivo Metabolic Flux Analysis

The following tables summarize the kind of quantitative data that can be obtained from an in vivo metabolic flux analysis study using this compound in a preclinical cancer model. The data presented here is illustrative and based on typical findings in such experiments.

Table 1: Isotopic Enrichment of Key Metabolites in Tumor Tissue and Plasma

MetaboliteTissueM+6 Fractional Enrichment (%) (Mean ± SD)M+5 Fractional Enrichment (%) (Mean ± SD)M+4 Fractional Enrichment (%) (Mean ± SD)M+3 Fractional Enrichment (%) (Mean ± SD)M+2 Fractional Enrichment (%) (Mean ± SD)M+1 Fractional Enrichment (%) (Mean ± SD)
GlutamateTumor65.2 ± 5.18.3 ± 1.23.1 ± 0.51.5 ± 0.30.8 ± 0.20.5 ± 0.1
Plasma75.6 ± 6.32.1 ± 0.4----
α-KetoglutarateTumor-55.4 ± 4.87.9 ± 1.12.5 ± 0.41.2 ± 0.30.6 ± 0.1
CitrateTumor-15.2 ± 2.125.8 ± 3.45.1 ± 0.83.2 ± 0.61.1 ± 0.2
SuccinateTumor--30.1 ± 3.9-4.5 ± 0.7-
MalateTumor--28.7 ± 3.5-3.9 ± 0.6-
AspartateTumor--22.5 ± 2.9-3.1 ± 0.5-

*M+n denotes the mass isotopologue with 'n' heavy isotopes. Data is corrected for natural isotope abundance.

Table 2: Relative Metabolic Flux Ratios in Tumor Tissue

Flux RatioDescriptionControl Group (Mean ± SD)Treatment Group (Mean ± SD)
Glutamate Dehydrogenase / TransaminasesRatio of oxidative vs. transaminative glutamate metabolism0.45 ± 0.080.72 ± 0.11
Anaplerotic Flux / TCA Cycle FluxContribution of glutamate to TCA cycle replenishment0.38 ± 0.060.25 ± 0.04
Reductive Carboxylation / Oxidative TCA FluxRelative activity of reductive glutamine metabolism0.12 ± 0.030.15 ± 0.04

*Statistically significant difference (p < 0.05) compared to the control group.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Fate of this compound

Metabolic_Fate cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria This compound This compound Glutamate_cyto Glutamate (13C5,15N,d5) aKG_cyto α-Ketoglutarate (13C5,d5) Glutamate_cyto->aKG_cyto Transaminase Glutathione Glutathione (13C5,15N,d-traced) Glutamate_cyto->Glutathione GSH Synthesis Glutamate_mito Glutamate (13C5,15N,d5) Glutamate_cyto->Glutamate_mito Transport Aspartate_cyto Aspartate (13C4,15N,d-traced) aKG_cyto->Aspartate_cyto Transaminase aKG_mito α-Ketoglutarate (13C5,d5) Glutamate_mito->aKG_mito GDH / Transaminase TCA_Cycle TCA Cycle aKG_mito->TCA_Cycle Citrate Citrate (13C4,d-traced) TCA_Cycle->Citrate Citrate Synthase Succinate Succinate (13C4,d-traced) TCA_Cycle->Succinate Malate Malate (13C4,d-traced) TCA_Cycle->Malate Malate->Aspartate_cyto Transport & Transamination Experimental_Workflow cluster_animal_phase Animal Experimentation cluster_sample_processing Sample Processing cluster_analysis Data Acquisition & Analysis cluster_outcome Outcome Animal_Model Animal Model (e.g., Tumor-bearing mouse) Tracer_Infusion Tracer Infusion (this compound) Animal_Model->Tracer_Infusion Tissue_Collection Tissue & Biofluid Collection (e.g., Tumor, Plasma) Tracer_Infusion->Tissue_Collection Metabolite_Extraction Metabolite Extraction (e.g., Liquid-Liquid Extraction) Tissue_Collection->Metabolite_Extraction Sample_Derivatization Derivatization (optional) (for GC-MS) Metabolite_Extraction->Sample_Derivatization LC_MS_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS Sample_Derivatization->LC_MS_MS for GC-MS Data_Processing Data Processing (Peak Integration, Isotopologue Correction) LC_MS_MS->Data_Processing MFA_Modeling Metabolic Flux Analysis Modeling Data_Processing->MFA_Modeling Flux_Maps Metabolic Flux Maps MFA_Modeling->Flux_Maps Biological_Interpretation Biological Interpretation Flux_Maps->Biological_Interpretation

References

Application Note: Quantitative Analysis of L-Glutamic Acid-13C5,15N,d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of the stable isotope-labeled L-Glutamic acid, L-Glutamic acid-13C5,15N,d5. This internal standard is crucial for accurate quantification of endogenous L-Glutamic acid in various biological matrices. The protocol provided herein covers sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document presents typical quantitative performance data and visualizations of the experimental workflow and the metabolic context of glutamic acid.

Introduction

L-Glutamic acid is a non-essential amino acid that plays a pivotal role in cellular metabolism and is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] It is a key node in nitrogen metabolism and a precursor for the synthesis of other amino acids and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Accurate quantification of L-Glutamic acid in biological samples is essential for understanding its role in various physiological and pathological processes. Stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of quantification by LC-MS/MS.[2][3][4] A significant challenge in the LC-MS/MS analysis of glutamic acid is its potential for in-source cyclization to pyroglutamic acid, an artifact that can be corrected for by using an appropriate isotopic internal standard.[2][3][5]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of L-Glutamic acid using its stable isotope-labeled internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_sample Biological Sample s_is Spike with This compound s_sample->s_is s_deprot Protein Precipitation (e.g., TCA or ultrafiltration) s_is->s_deprot s_extract Supernatant Collection s_deprot->s_extract a_inject Injection s_extract->a_inject a_lc Chromatographic Separation (e.g., HILIC or Ion-Pairing) a_inject->a_lc a_ms Mass Spectrometric Detection (MRM Mode) a_lc->a_ms d_quant Quantification (Peak Area Ratio) a_ms->d_quant d_report Reporting d_quant->d_report

Caption: Experimental workflow for the quantification of L-Glutamic acid.

L-Glutamic Acid Metabolism

L-Glutamic acid is a central metabolite linking amino acid metabolism with the citric acid cycle. Understanding its metabolic context is crucial for interpreting quantitative data.

metabolism cluster_tca Citric Acid Cycle cluster_aa Amino Acid Metabolism akg α-Ketoglutarate glu L-Glutamic Acid akg->glu Glutamate Dehydrogenase / Transaminases gln L-Glutamine gln->glu Glutaminase glu->akg Glutamate Dehydrogenase / Transaminases glu->gln Glutamine Synthetase pro L-Proline glu->pro arg L-Arginine glu->arg gaba GABA glu->gaba Glutamate Decarboxylase

Caption: Simplified metabolic pathway of L-Glutamic acid.

Detailed Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the preparation of biological samples such as plasma, serum, or cell culture media.[6]

  • Thawing: Thaw frozen samples on ice.

  • Internal Standard Spiking: To 100 µL of sample, add a known concentration of this compound solution.

  • Protein Precipitation:

    • Acid Precipitation: Add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) or 6% perchloric acid (PCA). Vortex for 30 seconds.[6]

    • Ultrafiltration: Alternatively, use a 3 kDa molecular weight cut-off filter to remove proteins. This method is suitable for LC-MS analysis as it also aids in desalting the sample.[6]

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C.[6]

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

Multiple chromatographic strategies can be employed for the separation of glutamic acid. A method using ion-pairing chromatography is detailed below, which avoids derivatization.[7][8]

  • Liquid Chromatography:

    • System: Agilent 1290 Infinity UHPLC system or equivalent.[7]

    • Column: Zorbax SB-C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.5% Formic acid and 0.3% Heptafluorobutyric acid (HFBA) in water.[7]

    • Mobile Phase B: 0.5% Formic acid and 0.3% HFBA in acetonitrile.[7]

    • Gradient: 0-5 min, 0-5% B; hold at 90% B for 1 min; re-equilibrate at 0% B for 3 min.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 25°C.[7]

    • Injection Volume: 1 µL.[7]

  • Mass Spectrometry:

    • System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[8]

    • Ionization Mode: Positive Electrospray Ionization (ESI).[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following table provides example MRM transitions. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
L-Glutamic Acid148.184.1 / 56.114
L-Glutamic acid-13C5,15N154.189.110

Note: The MRM transition for this compound will need to be empirically determined but is expected to be approximately 159.1 -> 94.1, accounting for the additional mass of the deuterium atoms. The transition for the 13C5,15N labeled compound is provided as a close reference.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of glutamic acid using LC-MS/MS. The use of a stable isotope-labeled internal standard is expected to yield excellent linearity, accuracy, and precision.[7]

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Quantification (LOQ) 50 nM (50 fmol on column)
Dynamic Range > 3 orders of magnitude
Accuracy 82 – 113%
Precision (%RSD) < 6%
Reproducibility (%RSD) < 9%

Data presented are representative values for underivatized glutamic acid analysis and may vary based on the specific matrix and instrumentation.[7]

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive and reliable approach for the quantification of this compound. The use of this stable isotope-labeled compound as an internal standard is critical for achieving accurate and precise measurements of endogenous L-Glutamic acid in complex biological matrices. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted for various research and drug development applications.

References

Application Notes and Protocols for L-Glutamic acid-13C5,15N,d5 Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolomics studies focusing on L-Glutamic acid provide a critical window into the central carbon and nitrogen metabolism of biological systems. Stable isotope-labeled L-Glutamic acid, such as L-Glutamic acid-13C5,15N,d5, is an essential tool for accurate quantification and flux analysis in these studies.[1][2][3] The success of such investigations hinges on robust and reproducible sample preparation methods that ensure the preservation of the in vivo metabolic snapshot and high recovery of the analyte.

This document provides detailed application notes and protocols for the preparation of biological samples for the analysis of this compound using both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision by correcting for matrix effects and variations in sample processing.

ParameterLC-MS/MSGC-MSReference
**Linearity (R²) **>0.99>0.99[4]
Lower Limit of Quantification (LLOQ) 0.031-1.95 µM (for D-AAs)Varies with derivatization[5]
Within-day Precision (%RSD) <10%0.70-3.87% (serum)[5][6]
Between-day Precision (%RSD) <10%0.70-3.87% (serum)[5][6]
Accuracy (% Recovery) 92-97% (protein precipitation)Method dependent[7]
Stability (Freeze-Thaw) StableStable with proper storage[6]
Stability (Long-term Storage at -80°C) Up to 12 monthsNot specified, but derivatives are stable[6][8]

Experimental Workflows and Protocols

General Experimental Workflow

The overall workflow for metabolomics sample preparation involves several critical steps to ensure the integrity of the sample and the accuracy of the results.

Metabolomics Sample Preparation Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase start Biological Sample (e.g., Cells, Tissue, Biofluid) quenching Metabolic Quenching start->quenching Immediate processing extraction Metabolite Extraction quenching->extraction Stop enzymatic activity derivatization Derivatization (for GC-MS) extraction->derivatization Prepare for GC-MS analysis LC-MS or GC-MS Analysis extraction->analysis Direct for LC-MS derivatization->analysis data_processing Data Processing & Analysis analysis->data_processing

A generalized workflow for metabolomics sample preparation.
Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol is suitable for the analysis of underivatized L-Glutamic acid in biological fluids and cell culture media.[4][9] The use of an ion-pairing reagent can improve chromatographic retention and separation of this polar analyte.[4][9]

Materials:

  • This compound internal standard

  • Ice-cold Acetonitrile (ACN)

  • 0.1% Formic Acid in water

  • Heptafluorobutyric acid (HFBA) (optional, for ion-pairing)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • LC-MS grade water

Procedure:

  • Sample Collection and Quenching:

    • For cell cultures, rapidly quench metabolic activity by adding ice-cold saline or by flash-freezing the cell pellet in liquid nitrogen.[10][11]

    • For biofluids (e.g., plasma, urine), collect samples using appropriate anticoagulants (e.g., EDTA for plasma) and immediately place on ice.[7]

  • Protein Precipitation and Extraction:

    • To a 100 µL aliquot of the sample (e.g., plasma, cell culture supernatant) in a microcentrifuge tube, add the internal standard (this compound) to a final concentration appropriate for the expected endogenous levels.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.[6][12]

    • Vortex the mixture for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.[7]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[6][7]

  • Supernatant Processing:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • For some applications, the supernatant can be directly injected into the LC-MS system.[9]

    • Alternatively, for cleaner samples or to concentrate the analyte, the supernatant can be dried under a stream of nitrogen and reconstituted in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic separation can be achieved on a C18 reversed-phase column using a gradient elution with mobile phases containing an ion-pairing reagent like HFBA to improve retention of polar amino acids.[4][9]

    • Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring for the specific multiple reaction monitoring (MRM) transitions of L-Glutamic acid and its labeled internal standard.

Protocol 2: Sample Preparation for GC-MS Analysis

GC-MS analysis of amino acids requires a derivatization step to increase their volatility. This protocol describes a two-step derivatization process.[8][13]

Materials:

  • This compound internal standard

  • 2 M HCl in Methanol

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (EA)

  • Toluene

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Collection, Quenching, and Extraction:

    • Follow the same initial steps for sample collection, quenching, and protein precipitation/extraction as described in Protocol 1.

  • Drying:

    • After centrifugation, transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen. It is critical to ensure all water is removed.

  • Derivatization - Step 1: Esterification:

    • To the dried extract, add 100 µL of 2 M HCl in methanol.

    • Cap the tube tightly and heat at 80°C for 60 minutes to form the methyl ester.[8][13]

    • Cool the sample to room temperature and evaporate the reagent under a stream of nitrogen.

  • Derivatization - Step 2: Acylation:

    • To the dried methyl ester, add 100 µL of a 1:4 (v/v) mixture of pentafluoropropionic anhydride (PFPA) in ethyl acetate.[13]

    • Cap the tube and heat at 65°C for 30 minutes.[13]

    • Cool the sample to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.

  • Sample Reconstitution and GC-MS Analysis:

    • Reconstitute the derivatized sample in an appropriate volume of a water-immiscible organic solvent such as toluene.[8]

    • The sample is now ready for injection into the GC-MS system. Separation is typically performed on a capillary column suitable for amino acid derivative analysis.

Central Role of L-Glutamic Acid in Metabolism

L-Glutamic acid is a key metabolite that links amino acid metabolism with the central carbon metabolism through the tricarboxylic acid (TCA) cycle. It is also a precursor for the synthesis of other amino acids and the major antioxidant, glutathione.

Glutamic_Acid_Metabolism Glutamine Glutamine Glutamic_Acid L-Glutamic Acid Glutamine->Glutamic_Acid Glutaminase Alpha_KG α-Ketoglutarate Glutamic_Acid->Alpha_KG Glutamate Dehydrogenase/ Transaminases Other_AAs Other Amino Acids (e.g., Proline, Arginine) Glutamic_Acid->Other_AAs GABA GABA Glutamic_Acid->GABA Glutamate Decarboxylase Glutathione Glutathione Glutamic_Acid->Glutathione Glutamate-Cysteine Ligase TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle

The central role of L-Glutamic acid in key metabolic pathways.

Concluding Remarks

The choice of sample preparation protocol and analytical platform depends on the specific research question, the biological matrix being studied, and the available instrumentation. For high-throughput analysis of polar metabolites like L-Glutamic acid, LC-MS/MS is often preferred as it can be performed without derivatization.[4][9] However, GC-MS can provide excellent chromatographic resolution and sensitivity following derivatization. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for both platforms to ensure accurate and precise quantification.[1] Careful attention to quenching and extraction procedures is paramount to obtaining a true representation of the in vivo metabolome.[10][11]

References

Application Notes and Protocols for L-Glutamic acid-13C5,15N,d5 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for mass spectrometry (MS)-based quantitative proteomics.[1][2] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.[1] By comparing the mass spectra of peptides from cells grown in "heavy" media with those from cells grown in "light" (unlabeled) media, one can achieve highly accurate relative quantification of protein abundance.[3]

Traditionally, SILAC experiments utilize labeled L-lysine and L-arginine, as the enzyme trypsin, commonly used in proteomics for protein digestion, cleaves at the C-terminus of these residues, ensuring that most resulting peptides are labeled.[4] However, the use of other labeled amino acids, such as L-Glutamic acid-13C5,15N,d5, can offer unique advantages in specific research contexts.

Principle of Using this compound as an Internal Standard

In this approach, two populations of cells are cultured in media that are identical except for the isotopic composition of glutamic acid. One population receives standard, "light" L-glutamic acid, while the other receives "heavy" this compound. After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations can be combined.[5] Proteins are then extracted, digested, and analyzed by LC-MS/MS.

For every peptide containing one or more glutamic acid residues, the mass spectrum will show a pair of peaks separated by a specific mass difference corresponding to the number of incorporated heavy glutamic acid residues. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the parent protein in the two samples.[6]

Advantages and Specific Applications

The use of this compound as an internal standard is particularly advantageous for:

  • Studying Glutamine/Glutamate-Dependent Pathways: Glutamine and glutamate are central to many metabolic and signaling pathways, especially in cancer, where glutamine is a key nutrient for cell growth and proliferation.[7][8] Using labeled glutamic acid allows for the direct investigation of how perturbations in these pathways affect the proteome.

  • Investigating the Proteomics of Glutamate Signaling: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system and is involved in numerous cellular functions through its receptors.[8] This internal standard is ideal for studying changes in protein expression in response to alterations in glutamate signaling.

  • Complementing Arginine/Lysine-Based SILAC: In complex experimental designs, labeled glutamic acid can be used in conjunction with labeled arginine and lysine to increase the multiplexing capacity of SILAC experiments.

  • Analyzing Proteins with Low Arginine/Lysine Content: For proteins that contain few tryptic cleavage sites, having an additional labeled amino acid can increase the number of quantifiable peptides.

Experimental Protocols

This section provides a detailed protocol for a typical quantitative proteomics experiment using this compound as an internal standard.

1. Cell Culture and Metabolic Labeling

  • Select an appropriate cell line. The chosen cell line should be capable of growth in a custom-made cell culture medium.

  • Prepare SILAC media. Use a glutamic acid-deficient cell culture medium (e.g., custom DMEM/F-12). Supplement the medium with all essential amino acids and dialyzed fetal bovine serum (to minimize the concentration of unlabeled glutamic acid).

  • Create "Light" and "Heavy" media.

    • Light Medium: Supplement the base medium with a standard concentration of unlabeled L-glutamic acid.

    • Heavy Medium: Supplement the base medium with this compound at the same concentration as the light medium.

  • Adapt cells to the SILAC media. Culture the cells for at least five to six passages in the respective "light" and "heavy" media to ensure complete incorporation (>97%) of the labeled amino acid.[5]

  • Verify labeling efficiency. Before starting the experiment, it is advisable to perform a small-scale pilot study to confirm the incorporation efficiency by mass spectrometry.

  • Perform the experiment. Once the cells are fully labeled, apply the experimental treatment (e.g., drug administration) to one of the cell populations.

2. Sample Preparation

  • Harvest and combine cells. After the experimental treatment, harvest the "light" and "heavy" cell populations. Count the cells and combine them in a 1:1 ratio.

  • Cell lysis and protein extraction. Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

  • Protein quantification. Determine the total protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.

3. Protein Digestion

  • Reduction and Alkylation.

    • Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • In-solution or in-gel digestion.

    • In-solution: Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • In-gel: Alternatively, run the protein lysate on an SDS-PAGE gel. Excise the protein bands, destain, and perform in-gel digestion with trypsin.

  • Peptide cleanup. After digestion, acidify the peptide mixture with formic acid. Desalt and concentrate the peptides using a C18 solid-phase extraction column or tip. Elute the peptides and dry them in a vacuum centrifuge.

4. LC-MS/MS Analysis

  • Resuspend peptides. Reconstitute the dried peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).

  • Liquid chromatography. Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column and a suitable gradient.

  • Mass spectrometry. Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) operating in a data-dependent acquisition mode. The instrument should be configured to acquire MS1 scans followed by MS/MS scans of the most abundant precursor ions.

5. Data Analysis

  • Database searching. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database.

  • Protein identification and quantification. The software will identify peptides and proteins and calculate the "Heavy/Light" (H/L) ratios for each identified peptide and protein based on the intensity of the isotopic envelopes in the MS1 scans.

  • Statistical analysis. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the experimental condition compared to the control.

Data Presentation

The quantitative data from a proteomics experiment using this compound can be summarized in tables for clear interpretation and comparison.

Table 1: Mass Shifts of Peptides Containing this compound

This table illustrates the expected mass increase for peptides containing one or more "heavy" glutamic acid residues. The exact mass shift is due to the replacement of five 12C atoms with 13C, one 14N atom with 15N, and five 1H atoms with 2H (deuterium).

Number of Glutamic Acid ResiduesIsotopic LabelMass Increase (Da)
113C5,15N,d5~11.06
213C5,15N,d5~22.12
313C5,15N,d5~33.18

Table 2: Example Quantitative Proteomics Data

This table presents a hypothetical dataset showing the relative quantification of proteins involved in glutamate metabolism. The H/L ratio indicates the change in protein abundance in the "heavy"-labeled (experimental) sample relative to the "light"-labeled (control) sample.

Protein AccessionGene NameProtein NameH/L Ratiop-valueRegulation
P04035GLSGlutaminase kidney isoform2.540.001Up
P15934GLUD1Glutamate dehydrogenase 10.480.005Down
Q9UI32GOT2Aspartate aminotransferase, mito.1.120.650No change
P17174GPT2Alanine aminotransferase 23.15<0.001Up
P31210GAD1Glutamate decarboxylase 10.950.823No change

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Cell Culture & Labeling cluster_prep Sample Preparation cluster_analysis Analysis light Light Culture (Unlabeled Glu) combine Combine Cells (1:1) light->combine heavy Heavy Culture (13C5,15N,d5-Glu) heavy->combine lysis Lysis & Protein Extraction combine->lysis digest Reduce, Alkylate & Digest lysis->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for quantitative proteomics using this compound.

Glutamate Metabolism Signaling Pathway

glutamate_pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate H2O AlphaKG α-Ketoglutarate Glutamate->AlphaKG NAD(P)+ Proline Proline Glutamate->Proline GABA GABA Glutamate->GABA Glutathione Glutathione Glutamate->Glutathione AlphaKG->Glutamate NH4+ TCA TCA Cycle AlphaKG->TCA GLS GLS GLS->Glutamate GLUD1 GLUD1/2 GLUD1->AlphaKG GPT GPT/GOT GPT->AlphaKG GAD GAD GAD->GABA

Caption: Simplified overview of key pathways in glutamate metabolism.

References

Application of L-Glutamic acid-13C5,15N,d5 in Neurological Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a crucial role in neural communication, memory formation, and learning. Dysregulation of glutamate metabolism is implicated in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and excitotoxicity-induced neuronal damage.[1][2] The use of stable isotope-labeled L-Glutamic acid, such as L-Glutamic acid-13C5,15N,d5, provides a powerful tool for tracing and quantifying the dynamic changes in glutamate metabolism in both in vitro and in vivo models of these disorders. This heavily labeled analog allows for precise tracking of the glutamate molecule and its metabolic fate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offering invaluable insights into disease mechanisms and potential therapeutic targets.

Principle of Stable Isotope Labeling

Stable isotope labeling involves the use of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or d), to label molecules of interest. When introduced into a biological system, these labeled molecules can be distinguished from their unlabeled counterparts by their difference in mass. This allows researchers to follow the metabolic pathways of the labeled molecule, quantify its turnover rate, and assess the flux through specific metabolic pathways. This compound is a particularly useful tracer as it is labeled on all five carbon atoms, the nitrogen atom, and five non-exchangeable hydrogen atoms, providing a distinct mass shift that facilitates its detection and quantification.

Applications in Neurological Disorder Research

The application of this compound in neurological disorder research is multifaceted, enabling detailed investigation into:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis, release, uptake, and conversion of glutamate within the glutamate-glutamine cycle. This is critical for understanding the metabolic coupling between neurons and astrocytes and how it is perturbed in disease states.[3][4]

  • Neurotransmitter Dynamics: Studying the dynamics of glutamate as a neurotransmitter, including its release from presynaptic terminals and clearance from the synaptic cleft.

  • Excitotoxicity Research: Investigating the role of glutamate in excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death, a common pathway in many neurodegenerative diseases.

  • Drug Discovery and Development: Evaluating the efficacy of novel therapeutic agents that target glutamate metabolism or signaling pathways.

Featured Application: Tracing the Glutamate-Glutamine Cycle

A primary application of labeled glutamic acid is in elucidating the glutamate-glutamine cycle, a fundamental process for maintaining the brain's glutamate supply. In this cycle, glutamate released by neurons is taken up by astrocytes and converted to glutamine. Glutamine is then transported back to neurons, where it is converted back to glutamate.[5][6] By introducing this compound, researchers can trace the movement of the labeled atoms through this cycle, providing a dynamic measure of neuronal and glial metabolic activity.

GlutamateGlutamineCycle cluster_neuron Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N L-Glutamic acid-¹³C₅,¹⁵N,d₅ Vesicle Synaptic Vesicle Glutamate_N->Vesicle VGLUT Glutamate_S Glutamate Vesicle->Glutamate_S Release Glutaminase->Glutamate_N Glutamate_A Glutamate Glutamate_S->Glutamate_A EAAT GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine Glutamine_A->Glutamine_N Gln Transporter GS->Glutamine_A

Caption: The Glutamate-Glutamine Cycle between a neuron and an astrocyte.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing stable isotope-labeled substrates to investigate glutamate metabolism in neurological disorders.

Table 1: Glutamate and Glutamine Metabolism in Epilepsy

Parameter Control (mM) Epilepsy (mM) p-value Reference
¹³C-labeled Glutamine (Gln C4) 0.39 ± 0.14 0.60 ± 0.15 <0.05 [7]
¹³C-labeled Glutamate (Glu C4) Not significantly different Not significantly different - [7]

| ¹³C-labeled Glutamate (Glu C3) | Not significantly different | Not significantly different | - |[7] |

Table 2: Glutamate Metabolism in a Rat Model of Parkinson's Disease

Time after [2-¹³C] acetate infusion Control (% of lipid resonance) Parkinsonian (% of lipid resonance) p-value Reference
34 min 32.0 ± 3.7 45.1 ± 12.8 <0.05 [8]
51 min 29.8 ± 4.0 49.0 ± 5.6 <0.001 [8]
68 min 43.5 ± 13.7 61.6 ± 12.5 <0.01 [8]

| 85 min | 27.4 ± 7.4 | 46.8 ± 5.8 | <0.05 |[8] |

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Primary Neurons

This protocol describes the metabolic labeling of primary neurons in culture using a multiplex stable isotope labeling by amino acids in cell culture (SILAC) strategy, which is suitable for non-dividing cells.[9][10]

Materials:

  • Neurobasal medium deficient in arginine and lysine

  • B-27 supplement

  • L-glutamine

  • Penicillin/Streptomycin

  • "Medium" labeled amino acids (e.g., ¹³C₆-Arginine, ⁴H₂-Lysine)

  • "Heavy" labeled amino acids (e.g., ¹³C₆¹⁵N₄-Arginine, ¹³C₆¹⁵N₂-Lysine)

  • This compound

  • Primary neuronal cell culture

Procedure:

  • Prepare SILAC Media:

    • Prepare 1000x stock solutions of the "medium" and "heavy" labeled arginine and lysine.

    • To the arginine and lysine-deficient neurobasal medium, add B-27 supplement (1:50), L-glutamine (1:400), and penicillin/streptomycin (1:100).

    • Divide the medium into two batches. To one, add the "medium" labeled amino acid stocks (1:1000). To the other, add the "heavy" labeled amino acid stocks (1:1000).

    • Filter sterilize both media using a 0.45 µm filter.

  • Cell Culture and Labeling:

    • Plate primary neurons in either the "medium" or "heavy" SILAC medium.

    • Culture the neurons for a sufficient period to allow for protein turnover and incorporation of the labeled amino acids. For non-dividing neurons, this may take several days.

  • Experimental Treatment:

    • Introduce this compound into the culture medium at a desired concentration to trace its metabolic fate under specific experimental conditions (e.g., exposure to a neurotoxin or a therapeutic compound).

  • Sample Collection and Preparation:

    • Harvest the cells from both the "medium" and "heavy" labeled conditions.

    • Combine the cell pellets in a 1:1 ratio.

    • Lyse the cells and extract proteins or metabolites for downstream analysis by mass spectrometry.

SILAC_Workflow Start Primary Neuron Culture Medium_Label Culture in 'Medium' SILAC Medium Start->Medium_Label Heavy_Label Culture in 'Heavy' SILAC Medium Start->Heavy_Label Tracer Add L-Glutamic acid-¹³C₅,¹⁵N,d₅ Medium_Label->Tracer Heavy_Label->Tracer Combine Combine 'Medium' and 'Heavy' Cells (1:1) Tracer->Combine Lyse Cell Lysis & Extraction Combine->Lyse MS LC-MS/MS Analysis Lyse->MS Microdialysis_Workflow Animal Rat with Implanted Guide Cannula Probe Insert Microdialysis Probe Animal->Probe Perfusion Perfuse with aCSF Probe->Perfusion Labeling Introduce L-Glutamic acid-¹³C₅,¹⁵N,d₅ Perfusion->Labeling Collection Collect Dialysate Fractions Labeling->Collection Analysis LC-MS/MS Analysis Collection->Analysis

References

Measuring Glutamate Turnover: A Detailed Guide Using L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of glutamate metabolism is crucial for understanding a wide range of physiological and pathological processes, from neurotransmission to cancer metabolism. The use of stable isotope tracers, such as L-Glutamic acid-13C5,15N,d5, coupled with mass spectrometry, provides a powerful tool for dissecting the complexities of glutamate turnover and metabolic fluxes. This document offers detailed application notes and protocols for utilizing this compound to investigate glutamate metabolism in various research contexts.

Introduction to Glutamate Turnover and Stable Isotope Tracing

Glutamate is a central metabolite involved in numerous cellular processes, including its role as the primary excitatory neurotransmitter in the central nervous system and its function as a key node in cellular nitrogen and carbon metabolism. The dynamic synthesis, breakdown, and cycling of glutamate, collectively known as glutamate turnover, are tightly regulated and can be altered in disease states.

Stable isotope tracing is a robust technique used to follow the metabolic fate of a molecule of interest.[1] By introducing a labeled substrate, such as this compound, into a biological system, researchers can track the incorporation of the heavy isotopes (13C, 15N, and deuterium) into downstream metabolites. This allows for the quantification of metabolic pathway activities, or fluxes, providing a dynamic view of cellular metabolism that is not attainable with traditional concentration measurements alone.[2] this compound is a particularly useful tracer as the multiple labels allow for the simultaneous tracking of both the carbon and nitrogen backbones of the molecule, offering a more comprehensive picture of its metabolic conversions.[3][4]

Key Metabolic Pathways Involving Glutamate

The metabolism of this compound can be traced through several key metabolic pathways, most notably the Tricarboxylic Acid (TCA) Cycle and the Glutamate-Glutamine Cycle.

The Glutamate-Glutamine Cycle

In the central nervous system, the glutamate-glutamine cycle is essential for maintaining the supply of the neurotransmitter glutamate.[5] Glutamate released by neurons is taken up by astrocytes and converted to glutamine. Glutamine is then transported back to neurons, where it is converted back to glutamate.[6] This cycle is critical for normal brain function and can be investigated using isotopically labeled glutamate or glutamine.[7]

Glutamate_Glutamine_Cycle cluster_neuron Neuron cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamine_N Glutamine (from Astrocyte) Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate (13C5,15N,d5) Glutamate_Vesicle Synaptic Vesicle (Glutamate) Glutamate_N->Glutamate_Vesicle Packaging Glutamate_S Glutamate (Released) Glutamate_Vesicle->Glutamate_S Exocytosis Glutaminase->Glutamate_N Glutamate_A Glutamate (Uptake) Glutamate_S->Glutamate_A Uptake (EAATs) Glutamine_Synthetase Glutamine Synthetase Glutamate_A->Glutamine_Synthetase Glutamine_A Glutamine Glutamine_A->Glutamine_N Transport Glutamine_Synthetase->Glutamine_A

Glutamate-Glutamine Cycle between a neuron and an astrocyte.
The Tricarboxylic Acid (TCA) Cycle

Glutamate is intrinsically linked to the TCA cycle through its reversible conversion to α-ketoglutarate.[8] When this compound is introduced, the 13C5-labeled α-ketoglutarate enters the TCA cycle. The pattern of 13C labeling in downstream TCA cycle intermediates can reveal the relative activity of different pathways, such as oxidative versus reductive carboxylation.[9] For instance, the M+4 isotopologues of citrate and malate indicate one turn of the TCA cycle with the labeled glutamate.[10]

TCA_Cycle Glutamate L-Glutamic acid (13C5,15N,d5) aKG α-Ketoglutarate (13C5) Glutamate->aKG Transamination or Oxidative Deamination SuccinylCoA Succinyl-CoA (13C4) aKG->SuccinylCoA α-KGDH Isocitrate Isocitrate (13C4 or 13C5) aKG->Isocitrate IDH (reductive) Succinate Succinate (13C4) SuccinylCoA->Succinate Fumarate Fumarate (13C4) Succinate->Fumarate Malate Malate (13C4) Fumarate->Malate OAA Oxaloacetate (13C4) Malate->OAA Citrate Citrate (13C4 or 13C5) OAA->Citrate Citrate->Isocitrate Isocitrate->aKG IDH (oxidative) AcetylCoA Acetyl-CoA (unlabeled) AcetylCoA->Citrate

Tracing 13C from L-Glutamic acid through the TCA Cycle.

Experimental Protocols

The following protocols provide a general framework for conducting stable isotope tracing experiments with this compound. Specific parameters may need to be optimized based on the experimental model and research question.

In Vivo Glutamate Turnover Analysis in Mice

This protocol is adapted from studies investigating in vivo metabolism in mouse models.[10]

1. Animal Preparation and Tracer Administration:

  • Acclimate animals to the experimental conditions to minimize stress.

  • For continuous infusion, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein).

  • Prepare a sterile solution of this compound in saline. The exact concentration and infusion rate should be determined based on preliminary studies to achieve a desired level of isotopic enrichment in the plasma.

  • Administer a bolus of the tracer to rapidly increase plasma enrichment, followed by a continuous infusion to maintain a steady state.

2. Sample Collection:

  • At predetermined time points during the infusion, collect blood samples.

  • At the end of the experiment, euthanize the animal and rapidly collect tissues of interest (e.g., brain, tumor, liver).

  • Immediately freeze tissues in liquid nitrogen or on dry ice to quench metabolism.

3. Metabolite Extraction from Tissues:

  • Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

  • Centrifuge the homogenate at a high speed to pellet proteins and other macromolecules.

  • Collect the supernatant containing the polar metabolites.

  • Dry the supernatant under a stream of nitrogen or using a speed vacuum.

In Vitro Glutamate Turnover Analysis in Cell Culture

This protocol is a general guideline for adherent cell lines.[9][11]

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a medium containing this compound at a known concentration. The concentration of the tracer should be optimized for the specific cell line and experimental goals.

  • Incubate the cells for a time course to allow for the incorporation of the labeled glutamate into intracellular metabolites. It is recommended to perform a time-course experiment to determine when isotopic steady state is reached.[9]

2. Cell Harvesting and Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Wash the cells quickly with ice-cold saline to remove extracellular tracer.

  • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) directly to the culture plate.

  • Scrape the cells and collect the cell lysate.

  • Proceed with the metabolite extraction as described for tissues (centrifugation and collection of the supernatant).

Sample Preparation for Mass Spectrometry (GC-MS)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites need to be derivatized to increase their volatility.[12]

1. Derivatization:

  • Resuspend the dried metabolite extract in a derivatization reagent. A common method involves a two-step derivatization:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

2. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use a suitable GC column and temperature gradient to separate the metabolites.

  • Operate the mass spectrometer in either full scan mode to identify all labeled metabolites or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific isotopologues.

Data Presentation: Quantitative Analysis of Glutamate Turnover

The following tables present examples of quantitative data that can be obtained from stable isotope tracing experiments.

Table 1: In Vivo Glutamate and TCA Cycle Fluxes in Human Brain

This table is based on data from a study that used 13C NMR to measure metabolic rates in the human brain.[13]

Metabolic FluxRate (μmol/min/g)
Total Tricarboxylic Acid (TCA) Cycle Rate0.77 ± 0.07
Glucose Oxidation Rate0.39 ± 0.04
Glutamate/Glutamine Cycle Rate0.32 ± 0.05

Table 2: Isotopologue Distribution of TCA Cycle Intermediates from U-[13C]glutamine in CD8+ T cells

This table illustrates the percentage of labeling in key TCA cycle metabolites after infusion of uniformly 13C-labeled glutamine in an in vivo model.[10] M+X indicates the mass isotopologue with X number of 13C atoms.

MetaboliteM+2 (%)M+4 (%)
Citrate~30~45
Malate~20~45
AspartateData not specified in this formatData not specified in this format

Experimental Workflow Visualization

A typical metabolic flux analysis experiment using this compound can be summarized in the following workflow:

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Hypothesis Formulate Hypothesis Model Select Experimental Model (in vivo / in vitro) Hypothesis->Model Tracer Choose Isotopic Tracer (this compound) Model->Tracer Timecourse Design Time-Course and Sampling Strategy Tracer->Timecourse Administration Tracer Administration (Infusion / Media Change) Timecourse->Administration Sampling Sample Collection (Blood, Tissue, Cells) Administration->Sampling Quenching Metabolism Quenching (Liquid N2 / Cold Solvent) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Sample Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis Mass Spectrometry (LC-MS/MS or GC-MS) Derivatization->MS_Analysis Quantification Isotopologue Quantification MS_Analysis->Quantification MFA Metabolic Flux Analysis (Modeling) Quantification->MFA Conclusion Biological Interpretation and Conclusion MFA->Conclusion

Workflow for a stable isotope tracing experiment.

Conclusion

Measuring glutamate turnover with this compound offers a detailed and dynamic view of cellular metabolism. The protocols and information provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and interpret stable isotope tracing experiments. By carefully considering the experimental design and analytical methods, this powerful technique can provide valuable insights into the role of glutamate metabolism in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for L-Glutamic acid-¹³C₅,¹⁵N,d₅ in Cancer Cell Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation and adapt to the tumor microenvironment. Glutamine, the most abundant amino acid in plasma, is a critical nutrient for many cancer cells, contributing to energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis.[1][2][3] Stable isotope tracing using molecules like L-Glutamic acid-¹³C₅,¹⁵N,d₅ provides a powerful method to dissect the complexities of glutamine metabolism in cancer cells.[4][5]

This document provides detailed application notes and protocols for utilizing L-Glutamic acid-¹³C₅,¹⁵N,d₅ to study cancer cell metabolism. L-Glutamic acid is readily interconvertible with L-Glutamine, and this tracer allows for the simultaneous tracking of the carbon, nitrogen, and hydrogen atoms from glutamine as they are incorporated into various downstream metabolites. This enables a comprehensive analysis of key metabolic pathways, including the tricarboxylic acid (TCA) cycle, amino acid synthesis, and lipid biosynthesis.[6][7] The insights gained from these studies can aid in the identification of novel therapeutic targets and the development of more effective anti-cancer drugs.[4][8]

Key Metabolic Pathways Traced with L-Glutamic acid-¹³C₅,¹⁵N,d₅

L-Glutamic acid-¹³C₅,¹⁵N,d₅ allows for the detailed mapping of several critical metabolic pathways in cancer cells:

  • Glutaminolysis and TCA Cycle Anaplerosis: The tracer can elucidate how glutamine carbon enters the TCA cycle to replenish intermediates, a process crucial for biosynthesis and energy production.[9] The ¹³C₅ label can be tracked through α-ketoglutarate, succinate, fumarate, malate, and citrate.

  • Reductive Carboxylation: In some cancer cells, particularly under hypoxia, glutamine-derived α-ketoglutarate can be reductively carboxylated to isocitrate and then citrate, a key pathway for lipid synthesis.[1][10]

  • Amino Acid Synthesis: The ¹⁵N label allows for the tracing of the glutamine nitrogen to other non-essential amino acids, such as alanine, aspartate, and other glutamate-derived amino acids.

  • Nucleotide Biosynthesis: Both the carbon and nitrogen from glutamine are essential for the de novo synthesis of purines and pyrimidines.

  • Lipid Biosynthesis: The carbon backbone of glutamine can be incorporated into fatty acids through the reductive carboxylation pathway and subsequent conversion of citrate to acetyl-CoA.[1][2][11]

Below is a diagram illustrating the primary metabolic fates of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in a cancer cell.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria L-Glutamic acid-13C5,15N,d5 This compound Glutamate Glutamate This compound->Glutamate Uptake Alanine Alanine Glutamate->Alanine Pyruvate_Cyt Pyruvate_Cyt Glutamate->Pyruvate_Cyt AcetylCoA_Cyt AcetylCoA_Cyt Glutamate->AcetylCoA_Cyt Nucleotides_Cyt Nucleotides_Cyt Glutamate->Nucleotides_Cyt Glutamate_Mit Glutamate Glutamate->Glutamate_Mit Aspartate_Cyt Aspartate_Cyt Aspartate_Cyt->Nucleotides_Cyt FattyAcids FattyAcids AcetylCoA_Cyt->FattyAcids aKG α-Ketoglutarate Glutamate_Mit->aKG GDH/Transaminases Aspartate_Mit Aspartate Glutamate_Mit->Aspartate_Mit Succinate Succinate aKG->Succinate Oxidative TCA Isocitrate Isocitrate aKG->Isocitrate Reductive Carboxylation (IDH2) Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate_Mit Citrate OAA->Citrate_Mit Citrate_Mit->Glutamate Transport Isocitrate->Citrate_Mit Aspartate_Mit->Aspartate_Cyt

Figure 1: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in cancer cells.

Experimental Protocol: In Vitro Stable Isotope Tracing

This protocol outlines a typical experiment for tracing the metabolism of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in cultured cancer cells.

1. Cell Culture and Labeling

  • Cell Seeding: Seed cancer cells of interest (e.g., Glioblastoma cells) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).[2]

  • Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking glutamine. Supplement this basal medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecules.[6]

  • Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and then add the prepared labeling medium containing L-Glutamic acid-¹³C₅,¹⁵N,d₅ at a physiological concentration (e.g., 2-4 mM).

  • Incubation: Incubate the cells in the labeling medium for a predetermined time course. The duration should be sufficient to approach isotopic steady state for the metabolites of interest. This can range from a few hours to 24 hours, depending on the metabolic pathway and cell type.[6][12]

2. Metabolite Extraction

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Immediately add a pre-chilled extraction solvent, typically 80% methanol, to the cells.[13] Scrape the cells in the solvent and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization and Clarification: Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

  • Drying: Transfer the supernatant containing the extracted metabolites to a new tube and dry it completely using a vacuum concentrator.

3. Sample Analysis by Mass Spectrometry (LC-MS/MS or GC-MS)

  • Derivatization (for GC-MS): If using GC-MS, the dried metabolites need to be derivatized to increase their volatility.

  • Reconstitution (for LC-MS): For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent (e.g., a mixture of water and organic solvent).[14]

  • Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with either liquid chromatography (LC) or gas chromatography (GC).[1][15]

  • Data Acquisition: Acquire data in a manner that allows for the detection and quantification of different isotopologues of the metabolites of interest.

4. Data Analysis

  • Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each metabolite. The MID represents the fractional abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.).

  • Metabolic Flux Analysis (MFA): Use the MIDs and a stoichiometric model of the relevant metabolic network to calculate intracellular metabolic fluxes.[3] This provides a quantitative measure of the activity of different metabolic pathways.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow A 1. Cell Culture (e.g., Glioblastoma cells) B 2. Isotopic Labeling (Medium with this compound) A->B C 3. Quenching & Metabolite Extraction (e.g., 80% Methanol) B->C D 4. Sample Preparation (Drying and Reconstitution) C->D E 5. LC-MS/MS or GC-MS Analysis D->E F 6. Data Analysis (Isotopologue Distribution, MFA) E->F

Figure 2: Experimental workflow for stable isotope tracing.

Data Presentation

The quantitative data obtained from stable isotope tracing experiments can be summarized in tables for clear comparison. The following table provides an example of how to present the fractional contribution of glutamine to various downstream metabolites in a hypothetical cancer cell line under different conditions (e.g., normoxia vs. hypoxia, or with and without a drug treatment).

MetaboliteIsotopologueCondition A (e.g., Normoxia) Fractional Contribution (%)Condition B (e.g., Hypoxia) Fractional Contribution (%)p-value
Glutamate M+595.2 ± 2.196.5 ± 1.8>0.05
M+6 (¹³C₅, ¹⁵N₁)94.8 ± 2.395.9 ± 2.0>0.05
α-Ketoglutarate M+588.7 ± 3.590.1 ± 3.1>0.05
Citrate M+4 (Oxidative)45.3 ± 4.225.8 ± 3.9<0.01
M+5 (Reductive)5.1 ± 1.522.4 ± 2.8<0.001
Malate M+452.6 ± 5.038.9 ± 4.5<0.05
Aspartate M+460.1 ± 4.845.3 ± 5.1<0.05
M+5 (¹³C₄, ¹⁵N₁)58.9 ± 5.244.1 ± 4.9<0.05
Alanine M+315.7 ± 2.912.4 ± 2.5>0.05
M+4 (¹³C₃, ¹⁵N₁)14.9 ± 2.811.8 ± 2.6>0.05

Data are presented as mean ± standard deviation for n=3 biological replicates. Statistical significance was determined by a Student's t-test.

Applications in Drug Development

The use of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in metabolic tracing studies has significant implications for drug development:

  • Target Validation: By observing how the inhibition of a specific enzyme (e.g., glutaminase) alters metabolic fluxes, researchers can validate its role in cancer cell metabolism and its potential as a drug target.[16]

  • Mechanism of Action Studies: These tracing experiments can elucidate the metabolic consequences of a drug's action, providing a deeper understanding of its mechanism.

  • Biomarker Discovery: Altered metabolic pathways identified through isotope tracing can serve as potential biomarkers for patient stratification or for monitoring treatment response.[16]

  • Combination Therapies: Understanding the metabolic vulnerabilities of cancer cells can inform the rational design of combination therapies that target multiple metabolic pathways simultaneously.[4]

The following diagram illustrates the logical relationship in applying this technique for drug development.

Drug_Development_Logic A Identify Metabolic Dependency (e.g., High Glutamine Consumption) B Develop or Select Inhibitor (e.g., Glutaminase Inhibitor) A->B C Treat Cells with Inhibitor and This compound Tracer B->C D Measure Changes in Metabolic Fluxes (e.g., Reduced TCA Cycle Labeling) C->D E Validate Target and Assess Therapeutic Efficacy D->E

Figure 3: Logic for drug development using stable isotope tracing.

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a versatile and powerful tool for dissecting the intricate metabolic networks of cancer cells. The detailed protocols and application notes provided herein offer a framework for researchers, scientists, and drug development professionals to employ this technique to gain deeper insights into cancer metabolism, identify novel therapeutic targets, and accelerate the development of innovative anti-cancer therapies. The ability to simultaneously trace carbon, nitrogen, and hydrogen provides a multi-faceted view of how cancer cells utilize glutamine to fuel their growth and survival.

References

Isotopic Enrichment Analysis Using L-Glutamic acid-13C5,15N,d5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. By introducing molecules labeled with heavy isotopes, researchers can track the transformation of these molecules and quantify the flux through various metabolic routes. L-Glutamic acid, a central metabolite in carbon and nitrogen metabolism, serves as an excellent tracer to probe cellular bioenergetics and biosynthesis. This document provides detailed application notes and protocols for conducting isotopic enrichment analysis using L-Glutamic acid-13C5,15N,d5, a stable isotope-labeled tracer that allows for the simultaneous tracking of the carbon skeleton, the amino nitrogen, and hydrogen atoms of glutamate. This comprehensive labeling provides a high-resolution view of glutamate's metabolic fate.

These protocols are designed for researchers in academia and the pharmaceutical industry who are investigating cellular metabolism, particularly in the context of diseases such as cancer, metabolic disorders, and neurodegenerative diseases. The use of this compound enables the detailed study of key metabolic pathways including the tricarboxylic acid (TCA) cycle, glutaminolysis, amino acid biosynthesis, and glutathione synthesis.

Applications

Isotopic enrichment analysis with this compound has a broad range of applications in metabolic research, including:

  • Mapping Glutamate Contribution to the TCA Cycle: Quantifying the anaplerotic flux of glutamate into the TCA cycle, a critical pathway for energy production and the generation of biosynthetic precursors.

  • Investigating Reductive Carboxylation: In cancer cells, glutamate can be reductively carboxylated to citrate, a key step in fatty acid synthesis under certain conditions. This tracer can elucidate the activity of this pathway.

  • Tracing Nitrogen Metabolism: The 15N label allows for the tracking of the amino group from glutamate to other amino acids and nitrogen-containing biomolecules, providing insights into transamination reactions and nitrogen assimilation.

  • Studying Glutathione Synthesis: Glutamate is a precursor for the antioxidant glutathione. The incorporation of labeled glutamate into the glutathione pool can be monitored to assess antioxidant capacity.

  • Elucidating Metabolic Reprogramming in Disease: Comparing the metabolic fate of glutamate in healthy versus diseased states (e.g., cancer cells) to identify therapeutic targets.

  • Drug Development: Assessing the on-target and off-target effects of drugs that modulate metabolic pathways.

Experimental Workflow

The general workflow for an isotopic enrichment analysis experiment using this compound is depicted below. This process involves cell culture and labeling, metabolite extraction, sample analysis by mass spectrometry, and data analysis to determine the mass isotopomer distribution of key metabolites.

experimental_workflow Experimental Workflow for Isotopic Enrichment Analysis cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells media_exchange Exchange to Labeling Medium (containing this compound) cell_seeding->media_exchange incubation Incubate for Desired Time media_exchange->incubation quenching Quench Metabolism (e.g., with cold methanol) incubation->quenching cell_lysis Cell Lysis & Extraction quenching->cell_lysis lcms_analysis LC-MS/MS Analysis cell_lysis->lcms_analysis peak_integration Peak Integration & Isotopologue Abundance lcms_analysis->peak_integration natural_abundance_correction Natural Abundance Correction peak_integration->natural_abundance_correction mid_calculation Mass Isotopomer Distribution (MID) Calculation natural_abundance_correction->mid_calculation flux_analysis Metabolic Flux Analysis mid_calculation->flux_analysis

Caption: A typical experimental workflow for stable isotope tracing.

Experimental Protocols

Protocol 1: In Vitro Isotopic Labeling of Adherent Cells

This protocol describes the labeling of adherent mammalian cells with this compound to investigate its metabolic fate.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Glutamate-free cell culture medium

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol (-80°C)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest. Culture cells in their complete growth medium for 24 hours.

  • Media Preparation: Prepare the labeling medium by supplementing glutamate-free medium with dialyzed fetal bovine serum (if necessary) and the desired concentration of this compound (typically 2-4 mM).

  • Isotopic Labeling:

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The optimal time will depend on the cell type and the pathways of interest.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol to each well.

    • Place the plates on dry ice or at -80°C for 15 minutes.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites. The pellet can be used for protein or nucleic acid analysis.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Labeled Metabolites

This protocol provides a general method for the analysis of polar metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • A hydrophilic interaction liquid chromatography (HILIC) column

  • A high-resolution mass spectrometer (e.g., Q-Exactive or similar)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a 50:50 mixture of acetonitrile and water. Vortex and centrifuge to pellet any insoluble material.

  • LC Separation:

    • Inject the reconstituted sample onto the HILIC column.

    • Use a gradient elution to separate the polar metabolites. A typical gradient might start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage to elute the polar compounds.

  • MS/MS Analysis:

    • Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of metabolites.

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • Use a high resolution (>60,000) to accurately determine the mass-to-charge ratio (m/z) of the different isotopologues.

    • Perform data-dependent MS/MS to fragment the most abundant ions for metabolite identification.

Data Analysis

The analysis of stable isotope tracing data involves several steps to determine the isotopic enrichment in metabolites of interest.

  • Peak Identification and Integration: Identify the chromatographic peaks corresponding to the metabolites of interest based on their retention time and accurate mass. Integrate the peak areas for all observed isotopologues (M+0, M+1, M+2, etc.).

  • Natural Abundance Correction: Correct the raw isotopologue distribution for the natural abundance of heavy isotopes (e.g., 13C, 15N, 17O, 18O). Several software packages are available for this purpose, such as IsoCor and AccuCor.

  • Mass Isotopomer Distribution (MID) Calculation: The MID represents the fractional abundance of each isotopologue of a metabolite. It is calculated by dividing the corrected abundance of each isotopologue by the sum of the abundances of all isotopologues for that metabolite.

Quantitative Data Summary

The following table presents hypothetical, yet representative, mass isotopomer distribution data for key TCA cycle intermediates in cancer cells cultured with L-Glutamic acid-13C5,15N. This data illustrates how the carbon and nitrogen from glutamate are incorporated into downstream metabolites.

MetaboliteMass IsotopomerFractional Abundance (%)
Glutamate M+02.5
M+6 (13C5, 15N1)97.5
α-Ketoglutarate M+05.2
M+5 (13C5)94.8
Citrate M+035.1
M+4 (from oxidative TCA)40.3
M+5 (from reductive carboxylation)24.6
Malate M+042.8
M+457.2
Aspartate M+048.9
M+451.1

Note: This is example data and actual results will vary depending on the cell type, experimental conditions, and time of labeling.

Signaling Pathways

Glutamate metabolism is intricately linked to major signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway, for instance, is a central regulator of metabolism and is often hyperactivated in cancer.

signaling_pathway Glutamate Metabolism and Associated Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_glutaminolysis Glutaminolysis cluster_tca TCA Cycle cluster_biosynthesis Biosynthesis cluster_signaling Signaling Glutamine_ext Glutamine Glutamine_int Glutamine Glutamine_ext->Glutamine_int SLC1A5 Glutamate_ext Glutamate Glutamate_int Glutamate Glutamate_ext->Glutamate_int EAATs Glutamine_int->Glutamate_int GLS aKG α-Ketoglutarate Glutamate_int->aKG GDH/Transaminases Glutathione Glutathione Glutamate_int->Glutathione Citrate Citrate aKG->Citrate Oxidative Metabolism AminoAcids Other Amino Acids aKG->AminoAcids Malate Malate Citrate->Malate FattyAcids Fatty Acids Citrate->FattyAcids Reductive Carboxylation PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Glutamate_int promotes

Caption: Key pathways of glutamate metabolism and signaling.

This diagram illustrates how extracellular glutamine and glutamate are taken up by the cell and enter central carbon metabolism. Glutamine is converted to glutamate, which then serves as a precursor for the TCA cycle intermediate α-ketoglutarate. α-Ketoglutarate can be oxidized in the TCA cycle or, in some cases, undergo reductive carboxylation to produce citrate for fatty acid synthesis. Glutamate is also a key precursor for the synthesis of other amino acids and the antioxidant glutathione. These metabolic pathways are often regulated by signaling cascades such as the PI3K/AKT/mTOR pathway, which promotes nutrient uptake and utilization to support cell growth.

Conclusion

Isotopic enrichment analysis using this compound is a robust method for gaining deep insights into cellular metabolism. The detailed protocols and application notes provided here serve as a guide for researchers to design and execute these powerful experiments. By carefully tracking the fate of the labeled carbon, nitrogen, and hydrogen atoms, it is possible to quantify metabolic fluxes and understand how metabolic networks are rewired in health and disease, ultimately paving the way for the development of novel therapeutic strategies.

Application Notes: Integrating L-Glutamic Acid-¹³C₅,¹⁵N,d₅ Data with Metabolic Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable Isotope-Resolved Metabolomics (SIRM) is a powerful technique that moves beyond static snapshots of metabolite concentrations to provide a dynamic view of cellular metabolism.[1] By introducing substrates labeled with stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium), researchers can trace the metabolic fate of these atoms through complex biochemical networks.[2] This approach, often coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for quantifying the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA).[3][4]

L-Glutamic acid, a non-essential amino acid, and its amide form, L-Glutamine, are central players in cellular metabolism. They are crucial for biosynthesis, bioenergetics, and maintaining redox balance.[5][6] In many proliferating cells, particularly cancer cells, glutamine is a key substrate for the tricarboxylic acid (TCA) cycle (anaplerosis) and a primary nitrogen donor for the synthesis of nucleotides and other amino acids.[5][7] The fully labeled isotopologue, L-Glutamic acid-¹³C₅,¹⁵N,d₅, allows for the simultaneous tracing of both carbon and nitrogen atoms, providing a detailed view of these interconnected metabolic pathways.[6][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize L-Glutamic acid-¹³C₅,¹⁵N,d₅ in combination with metabolic modeling to gain quantitative insights into cellular physiology and identify potential therapeutic targets.[2]

Quantitative Data Summary

Integrating data from stable isotope tracing experiments requires meticulous quantification. The following tables provide examples of the types of data generated and utilized in these studies.

Table 1: Properties of L-Glutamic acid-¹³C₅,¹⁵N,d₅

Property Value Reference
Molecular Formula [13C]5H4D5[15N]O4 []
Molecular Weight 158.12 g/mol [][10]
Isotopic Purity ≥97-98% for ¹³C, ¹⁵N, D [][10]
Common Applications Metabolic Flux Analysis (MFA), Clinical MS, Metabolomics [8][10]

| Role | Tracer for carbon and nitrogen pathways, internal standard |[8][11] |

Table 2: Example Mass Isotopomer Distribution (MID) Data for Key Metabolites

This table illustrates hypothetical MID data obtained from a labeling experiment. The 'M+n' notation refers to the mass isotopologue with 'n' heavy isotopes incorporated from the tracer.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Glutamate 523102060
α-Ketoglutarate 835122250
Citrate 20102515255
Aspartate 30153510100
Alanine 602015500

Table 3: Typical Extracellular Flux Rates for Proliferating Cancer Cells

These rates are crucial boundary conditions for computational metabolic models.[7]

FluxTypical Rate (nmol/10⁶ cells/h)
Glucose Uptake 100 - 400
Lactate Secretion 200 - 700
Glutamine Uptake 30 - 100
Glutamate Secretion 5 - 20
Other Amino Acid Fluxes 2 - 10

Experimental Protocols

The following protocols outline the key steps for conducting a stable isotope tracing experiment using L-Glutamic acid-¹³C₅,¹⁵N,d₅.

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the procedure for labeling cultured mammalian cells to achieve an isotopic steady state.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow them in their standard culture medium until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium. This should be identical to the standard medium, but with unlabeled L-glutamine or L-glutamic acid replaced by L-Glutamic acid-¹³C₅,¹⁵N,d₅ at the same concentration. For mammalian cell culture, it is recommended to use dialyzed fetal bovine serum to avoid interference from unlabeled amino acids in the serum.[12]

  • Initiation of Labeling: Aspirate the standard medium from the cells, wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Return the cells to the incubator. The incubation time required to reach isotopic steady state depends on the cell type and the pathways of interest. For central carbon metabolism in rapidly proliferating cells, this is typically 8-24 hours. It is advisable to perform a time-course experiment to confirm that isotopic steady state has been reached.[7]

  • Monitoring: During incubation, monitor cell viability and morphology to ensure the labeling substrate does not have toxic effects.

Protocol 2: Metabolite Extraction

This protocol details the rapid quenching of metabolic activity and extraction of intracellular metabolites.

  • Quenching: To halt enzymatic reactions instantly, rapidly aspirate the labeling medium. Immediately place the culture dish on dry ice and add a pre-chilled quenching solution, such as 80:20 methanol:water at -80°C.[13] This step is critical to prevent metabolic leakage or alteration.

  • Cell Scraping: Use a cell scraper to detach the cells into the cold quenching solution.

  • Collection: Transfer the cell slurry into a pre-chilled centrifuge tube.

  • Extraction: Lyse the cells by three cycles of freeze-thaw (e.g., alternating between liquid nitrogen and a 37°C water bath) or by probe sonication on ice.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites. This extract is now ready for analysis or can be stored at -80°C. For non-polar metabolites, the pellet can be further processed.

  • Drying: Dry the polar extract using a speed vacuum concentrator without heating. The dried pellet can be stored at -80°C until analysis.[13]

Protocol 3: Mass Spectrometry (MS) Analysis

This protocol provides a general workflow for analyzing metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable solvent for the chosen chromatography method (e.g., an appropriate mixture of water and organic solvent for HILIC or reversed-phase chromatography).

  • Chromatography: Inject the reconstituted sample into an LC system. Separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[2]

  • Mass Spectrometry Setup: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[14]

  • Data Acquisition: Acquire data in full scan mode, collecting spectra across a mass range relevant for central metabolites (e.g., m/z 70-1000).[14] It is beneficial to acquire data in both positive and negative ionization modes to cover a wider range of metabolites.[2]

  • Data Quality Control: Include quality control samples (e.g., pooled samples) throughout the analytical run to monitor instrument performance and aid in data normalization.

Protocol 4: Data Analysis and Metabolic Flux Calculation

This protocol outlines the computational steps to process the raw MS data and calculate fluxes.

  • Peak Processing: Process the raw MS data using software like XCMS, MAVEN, or MZmine.[1] This involves peak picking, retention time correction, and peak alignment.

  • Isotopologue Correction: The raw mass isotopomer distributions must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) to determine the true extent of label incorporation.

  • Metabolic Model Construction: Define a metabolic network model that includes the relevant biochemical reactions for the pathways of interest (e.g., glycolysis, TCA cycle, pentose phosphate pathway, amino acid metabolism).[7]

  • Flux Estimation: Use specialized software (e.g., 13CFLUX2, INCA) to estimate the metabolic fluxes.[13] This software uses iterative algorithms to find the set of fluxes that best reproduces the experimentally measured mass isotopomer distributions and extracellular rates.[3]

  • Statistical Analysis: Evaluate the goodness-of-fit of the model and calculate confidence intervals for the estimated fluxes to ensure the results are statistically robust.[3]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in integrating isotopic data with metabolic models.

Caption: General workflow for a stable isotope-resolved metabolomics experiment.

G Gln_ext Glutamine-¹³C₅,¹⁵N₂ (extracellular) Gln_int Glutamine-¹³C₅,¹⁵N₂ Gln_ext->Gln_int Transport Glu_ext Glutamate-¹³C₅,¹⁵N (extracellular) Glu_int Glutamate-¹³C₅,¹⁵N Glu_ext->Glu_int Transport Nucleotides Nucleotides (¹⁵N Labeled) Gln_int->Nucleotides ¹⁵N Donation GLS GLS Gln_int->GLS Other_AA Other Amino Acids (¹⁵N Labeled) Glu_int->Other_AA ¹⁵N Donation GDH_AT GDH / Aminotransferases Glu_int->GDH_AT AKG α-Ketoglutarate-¹³C₅ TCA TCA Cycle AKG->TCA Other_AA->Nucleotides GLS->Glu_int Glutaminase GDH_AT->AKG Deamination / Transamination

Caption: Metabolic fate of labeled Glutamine/Glutamate carbon and nitrogen.

G initial_model Initial Metabolic Model (e.g., Recon3D) flux_analysis Metabolic Flux Analysis (MFA) initial_model->flux_analysis exp_data Experimental Data (MIDs, Extracellular Fluxes) exp_data->flux_analysis comparison Compare Model Predictions with Experimental Fluxes flux_analysis->comparison discrepancy Significant Discrepancy? comparison->discrepancy refine_model Refine Model (Add/Remove Reactions, Change Bounds) discrepancy->refine_model Yes validated_model Validated, Context-Specific Model discrepancy->validated_model No refine_model->flux_analysis Re-run predictive_sim Predictive Simulations (e.g., Gene Knockouts, Drug Effects) validated_model->predictive_sim

Caption: Iterative workflow for metabolic model refinement using isotopic data.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Glutamic Acid-¹³C₅,¹⁵N,d₅ Concentration for Tracer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Glutamic acid-¹³C₅,¹⁵N,d₅ concentration in stable isotope tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using L-Glutamic acid-¹³C₅,¹⁵N,d₅ in tracer experiments?

A1: L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a stable isotope-labeled version of the amino acid L-Glutamic acid. It is used as a tracer in metabolic flux analysis (MFA) to investigate the pathways of glutamine and glutamate metabolism.[1][2] By tracking the incorporation of the heavy isotopes (¹³C, ¹⁵N, and deuterium) into downstream metabolites, researchers can elucidate the contributions of glutamic acid to various cellular processes, such as the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis.[3]

Q2: What is a good starting concentration for L-Glutamic acid-¹³C₅,¹⁵N,d₅ in cell culture experiments?

A2: A common starting point for in vitro experiments is to replace the unlabeled L-glutamine or L-glutamic acid in the culture medium with the labeled L-Glutamic acid at a similar concentration. Standard cell culture media like DMEM often contain 2 mM to 4 mM of L-glutamine.[1] Therefore, a starting concentration in this range is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically.

Q3: How do I determine the optimal concentration of L-Glutamic acid-¹³C₅,¹⁵N,d₅ for my specific experiment?

A3: The optimal concentration should be high enough to achieve sufficient isotopic enrichment in downstream metabolites for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, but not so high as to cause cytotoxic effects or significantly alter cellular metabolism. A dose-response experiment is recommended, testing a range of concentrations (e.g., 1 mM, 2 mM, 4 mM, 8 mM). Key parameters to evaluate are cell viability, proliferation rates, and the level of isotopic enrichment in key metabolites.

Q4: How can I assess the potential cytotoxicity of L-Glutamic acid-¹³C₅,¹⁵N,d₅?

A4: Cell viability can be assessed using various standard assays, such as MTT, MTS, or trypan blue exclusion assays.[4][5] It is important to compare the viability of cells grown in media containing the labeled glutamic acid to those grown in standard media. Any significant decrease in viability at a particular concentration indicates potential cytotoxicity.

Q5: What is the difference between metabolic steady state and isotopic steady state?

A5: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites remain constant over time. Isotopic steady state is achieved when the isotopic enrichment of these metabolites becomes constant after the introduction of the labeled tracer.[6] Reaching isotopic steady state is crucial for accurate metabolic flux analysis. The time to reach isotopic steady state can vary for different metabolic pathways.

Troubleshooting Guides

Low Isotopic Enrichment
Potential Cause Troubleshooting Steps
Insufficient Tracer Concentration Increase the concentration of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in the culture medium. Perform a dose-response experiment to find the optimal concentration that maximizes enrichment without causing toxicity.
Short Incubation Time Extend the incubation time with the labeled tracer to allow for sufficient incorporation into downstream metabolites and to reach isotopic steady state. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal duration.
High Levels of Unlabeled Glutamic Acid/Glutamine in Serum If using fetal bovine serum (FBS), it can be a source of unlabeled glutamic acid and glutamine, diluting the tracer. Use dialyzed FBS to reduce the concentration of small molecules like amino acids.
Contribution from Intracellular Stores Cells may have significant intracellular pools of unlabeled glutamic acid. Pre-incubating cells in a glutamic acid/glutamine-free medium for a short period before adding the tracer can help deplete these stores. However, this should be done cautiously to avoid stressing the cells.
Incorrect Sample Quenching and Extraction Inefficient quenching of metabolism can lead to the continued activity of enzymes and the loss of labeled metabolites. Ensure rapid and effective quenching, for example, by using cold methanol or liquid nitrogen.[7][8] Optimize the metabolite extraction protocol to ensure complete recovery.
Natural Isotope Abundance The presence of naturally occurring heavy isotopes can interfere with the analysis. It is essential to correct for the natural abundance of isotopes in your data analysis.[9][10][11]
Observed Cytotoxicity
Potential Cause Troubleshooting Steps
Tracer Concentration is Too High Reduce the concentration of L-Glutamic acid-¹³C₅,¹⁵N,d₅. Determine the maximum non-toxic concentration through a dose-response cell viability assay (e.g., MTT or trypan blue).
pH Shift in the Culture Medium High concentrations of amino acids can sometimes alter the pH of the culture medium. Ensure the pH of the medium containing the tracer is adjusted to the appropriate physiological range (typically 7.2-7.4).
Contaminants in the Labeled Compound Ensure the purity of the L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracer. If impurities are suspected, consider sourcing from a different supplier or performing a quality control check.
Nutrient Depletion While replacing unlabeled glutamic acid, ensure that other essential nutrients are not inadvertently depleted, which could lead to cell stress and death.

Experimental Protocols

Protocol 1: Determination of Optimal L-Glutamic acid-¹³C₅,¹⁵N,d₅ Concentration in Cell Culture
  • Cell Seeding: Seed cells in multiple well plates at a density that will allow for logarithmic growth throughout the experiment.

  • Preparation of Tracer Media: Prepare culture media with a range of L-Glutamic acid-¹³C₅,¹⁵N,d₅ concentrations (e.g., 0, 1, 2, 4, 8, 16 mM). The control medium (0 mM) should contain the standard concentration of unlabeled L-glutamine or L-glutamic acid.

  • Tracer Incubation: Replace the standard culture medium with the prepared tracer media and incubate for a predetermined time (e.g., 24 hours).

  • Cell Viability Assessment: After incubation, perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the percentage of viable cells at each tracer concentration.

  • Metabolite Extraction and Analysis: For parallel plates, quench metabolism and extract intracellular metabolites. Analyze the isotopic enrichment of key downstream metabolites (e.g., other amino acids, TCA cycle intermediates) using LC-MS or GC-MS.

  • Data Analysis: Plot cell viability and isotopic enrichment against the tracer concentration. The optimal concentration will be the highest concentration that does not significantly reduce cell viability while providing robust isotopic labeling.

Protocol 2: Sample Preparation for Intracellular Metabolite Analysis by Mass Spectrometry
  • Quenching Metabolism:

    • Aspirate the culture medium.

    • Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

    • Immediately add a quenching solution, such as ice-cold 80% methanol, to the cells to arrest all enzymatic activity.[7]

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Perform freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.

    • Centrifuge the lysate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation for MS:

    • Carefully collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite extract can be stored at -80°C or reconstituted in a suitable solvent for immediate MS analysis.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Prepare Tracer Media (Varying Concentrations) C Incubate Cells with L-Glutamic acid-13C5,15N,d5 A->C B Seed Cells in Culture Plates B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Quench Metabolism & Extract Metabolites C->E G Determine Optimal Concentration D->G F Analyze Isotopic Enrichment (LC-MS/GC-MS) E->F F->G

Caption: Workflow for optimizing tracer concentration.

Signaling_Pathway GlutamicAcid L-Glutamic acid- ¹³C₅,¹⁵N,d₅ (Tracer) AlphaKG α-Ketoglutarate- ¹³C₅,¹⁵N GlutamicAcid->AlphaKG Transamination or Glutamate Dehydrogenase OtherAA Other Amino Acids (e.g., Proline, Aspartate) GlutamicAcid->OtherAA Transamination TCA TCA Cycle AlphaKG->TCA TCA->OtherAA Nucleotides Nucleotides TCA->Nucleotides

Caption: Metabolic fate of L-Glutamic acid tracer.

Troubleshooting_Logic Start Low Isotopic Enrichment? IncreaseConc Increase Tracer Concentration Start->IncreaseConc Yes IncreaseTime Increase Incubation Time Start->IncreaseTime Yes CheckSerum Use Dialyzed Serum Start->CheckSerum Yes OptimizeExtraction Optimize Quenching/ Extraction Protocol Start->OptimizeExtraction Yes Proceed Proceed with Experiment Start->Proceed No CheckCytotoxicity Check for Cytotoxicity IncreaseConc->CheckCytotoxicity IncreaseTime->Proceed CheckSerum->Proceed OptimizeExtraction->Proceed ReduceConc Reduce Tracer Concentration CheckCytotoxicity->ReduceConc Yes CheckCytotoxicity->Proceed No ReduceConc->Proceed

Caption: Troubleshooting low isotopic enrichment.

References

Technical Support Center: L-Glutamic acid-¹³C₅,¹⁵N,d₅ Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with L-Glutamic acid-¹³C₅,¹⁵N,d₅ in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is L-Glutamic acid-¹³C₅,¹⁵N,d₅ and what is it used for?

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a stable isotope-labeled version of the amino acid L-Glutamic acid. It is commonly used as an internal standard in quantitative mass spectrometry analysis.[1][2] By adding a known amount of this labeled compound to a sample, it can be used to accurately quantify the amount of endogenous (unlabeled) L-Glutamic acid, correcting for variability during sample preparation and analysis. It can also be used as a tracer in metabolic flux analysis studies.[1][2]

Q2: I am observing a very low or no signal for my L-Glutamic acid-¹³C₅,¹⁵N,d₅ standard. What are the initial checks I should perform?

A complete loss of signal often points to a singular issue within the LC-MS system. A systematic check of the instrument's components is the most effective way to identify the problem.

  • Verify System Suitability: Before running your samples, inject a known, reliable standard to confirm that the LC-MS system is performing as expected. This will help determine if the issue lies with your sample preparation or the instrument itself.

  • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.

  • Inspect the Ion Source: Visually check the electrospray needle to ensure a stable and fine spray is being generated. An inconsistent or absent spray is a common reason for signal loss. Also, ensure the ion source is clean, as a dirty source can significantly suppress the signal.

Q3: My signal for L-Glutamic acid-¹³C₅,¹⁵N,d₅ is present but weak and inconsistent. What are the likely causes?

Weak and inconsistent signals are often multifactorial. The most common culprits are issues with the sample itself, matrix effects, or suboptimal instrument settings.

  • Sample Integrity: Ensure the L-Glutamic acid-¹³C₅,¹⁵N,d₅ standard has been stored correctly (typically at -20°C or -80°C, protected from moisture) and has not degraded.[3] Prepare fresh dilutions from a stock solution to rule out degradation of working solutions.

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates) can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4] This is a major concern in LC-MS analysis and can significantly reduce signal intensity.

  • Instrument Optimization: The mass spectrometer parameters may not be optimized for L-Glutamic acid-¹³C₅,¹⁵N,d₅. This includes the ionization source settings (e.g., spray voltage, gas temperatures), and MS/MS parameters (e.g., collision energy).

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Poor Signal Intensity

This guide provides a step-by-step approach to systematically troubleshoot and resolve low signal intensity issues.

Troubleshooting_Poor_Signal start Start: Poor Signal Intensity of L-Glutamic acid-¹³C₅,¹⁵N,d₅ check_system 1. System Suitability Check (Inject a reliable standard) start->check_system signal_ok Is signal for standard acceptable? check_system->signal_ok sample_prep_issue Potential Issue: Sample Preparation or Internal Standard Integrity signal_ok->sample_prep_issue No instrument_issue Potential Issue: LC-MS System signal_ok->instrument_issue Yes check_lc 2. Check LC System (Pressure, Leaks, Column) instrument_issue->check_lc lc_ok LC System OK? check_lc->lc_ok fix_lc Troubleshoot LC: - Check for leaks - Purge pump - Check/replace column lc_ok->fix_lc No check_ms 3. Check MS System (Ion Source, Calibration) lc_ok->check_ms Yes fix_lc->check_lc ms_ok MS System OK? check_ms->ms_ok fix_ms Troubleshoot MS: - Clean ion source - Check spray - Calibrate instrument ms_ok->fix_ms No optimize_method 4. Optimize MS Method (Tune parameters for L-Glutamic acid-¹³C₅,¹⁵N,d₅) ms_ok->optimize_method Yes fix_ms->check_ms optimization_successful Signal Improved? optimize_method->optimization_successful address_matrix_effects 5. Address Matrix Effects (Dilution, Improved Cleanup, Chromatography) optimization_successful->address_matrix_effects No end_good End: Signal Intensity Restored optimization_successful->end_good Yes end_bad End: Further Investigation Required address_matrix_effects->end_bad

Caption: A logical workflow for troubleshooting poor signal intensity.

Guide 2: Addressing Matrix Effects

Matrix effects are a common cause of poor signal intensity. This guide outlines strategies to identify and minimize their impact.

Addressing_Matrix_Effects start Start: Suspected Matrix Effects post_column_infusion 1. Qualitative Assessment: Post-Column Infusion start->post_column_infusion post_extraction_spike 2. Quantitative Assessment: Post-Extraction Spike start->post_extraction_spike matrix_effect_present Matrix Effect Confirmed? post_column_infusion->matrix_effect_present post_extraction_spike->matrix_effect_present no_matrix_effect No Significant Matrix Effect Detected matrix_effect_present->no_matrix_effect No mitigation_strategies 3. Mitigation Strategies matrix_effect_present->mitigation_strategies Yes sample_dilution a) Sample Dilution mitigation_strategies->sample_dilution improved_cleanup b) Improved Sample Cleanup (e.g., SPE, LLE) mitigation_strategies->improved_cleanup chromatography_optimization c) Chromatographic Optimization (e.g., change gradient, column) mitigation_strategies->chromatography_optimization evaluate_mitigation Evaluate Effectiveness of Mitigation Strategy sample_dilution->evaluate_mitigation improved_cleanup->evaluate_mitigation chromatography_optimization->evaluate_mitigation signal_improved Signal Intensity Improved? evaluate_mitigation->signal_improved end_good End: Matrix Effects Minimized signal_improved->end_good Yes end_bad End: Try Alternative Mitigation Strategy signal_improved->end_bad No

Caption: A workflow for identifying and mitigating matrix effects.

Data Presentation

While specific signal intensity can vary greatly between instruments and methods, the following tables provide typical starting points for LC-MS/MS parameters for the analysis of L-Glutamic acid and a framework for evaluating your own data.

Table 1: Example LC-MS/MS Parameters for L-Glutamic Acid Analysis

ParameterTypical Value / ConditionNotes
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)HILIC columns can also be used for polar analytes like amino acids.
Mobile Phase A Water with 0.1% Formic AcidThe use of an acid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode ESI PositiveL-Glutamic acid ionizes well in positive mode.
Precursor Ion (m/z) 159.1 (for L-Glutamic acid-¹³C₅,¹⁵N,d₅)This will vary depending on the exact isotopic labeling.
Product Ion (m/z) e.g., 89.1, 61.1Product ions should be selected and optimized based on instrument tuning.
Collision Energy 10 - 20 VThis is highly instrument-dependent and requires optimization.
Spray Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.
Source Temp. 300 - 400 °COptimize for efficient desolvation.

Note: These are example parameters and should be optimized for your specific instrument and application.

Table 2: Performance Evaluation Framework

ParameterTargetHow to MeasurePotential Causes of Failure
Signal-to-Noise (S/N) Ratio > 10 for LLOQCalculate from the peak height of the analyte and the standard deviation of the baseline noise.Poor ionization, high background, matrix effects.
Peak Shape Symmetrical (Tailing factor 0.9 - 1.2)Measured by chromatography data system.Column degradation, inappropriate mobile phase, sample overload.
Retention Time Stability RSD < 2%Calculate the relative standard deviation of the retention time over a series of injections.LC pump issues, column temperature fluctuations, column degradation.
Internal Standard Response Area counts consistent across a batch (e.g., within ±50% of the mean)Plot the peak area of the internal standard for all injections in a run.[5]Inconsistent sample preparation, injection errors, severe matrix effects.[5]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • Prepare a solution of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in the mobile phase at a concentration that gives a stable and moderate signal.

  • Set up a T-junction between the LC column and the mass spectrometer's ion source.

  • Infuse the L-Glutamic acid-¹³C₅,¹⁵N,d₅ solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase flow from the LC.

  • Once a stable signal for the L-Glutamic acid-¹³C₅,¹⁵N,d₅ is observed, inject a blank matrix sample (that has undergone the full sample preparation procedure) onto the LC column.

  • Monitor the signal of the infused L-Glutamic acid-¹³C₅,¹⁵N,d₅. A drop in the signal indicates ion suppression at that retention time, while an increase indicates ion enhancement.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike L-Glutamic acid-¹³C₅,¹⁵N,d₅ into the final reconstitution solvent.

    • Set B (Pre-Spike Matrix): Spike L-Glutamic acid-¹³C₅,¹⁵N,d₅ into a blank biological matrix before the extraction process.

    • Set C (Post-Spike Matrix): Extract a blank biological matrix sample. Spike L-Glutamic acid-¹³C₅,¹⁵N,d₅ into the final, extracted sample.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

  • Interpretation:

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.

    • An MF > 100% indicates ion enhancement.

References

Technical Support Center: L-Glutamic Acid-¹³C₅,¹⁵N,d₅-Based Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Glutamic acid-¹³C₅,¹⁵N,d₅-based metabolic flux analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of multi-isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a multi-labeled tracer like L-Glutamic acid-¹³C₅,¹⁵N,d₅?

The use of a tracer with multiple stable isotopes (¹³C, ¹⁵N, and ²H or D) allows for the simultaneous tracing of the carbon, nitrogen, and hydrogen backbones of glutamic acid as it is metabolized. This provides a more comprehensive and detailed view of metabolic pathways compared to single-isotope tracers. It can help elucidate complex reaction mechanisms, compartmentalization, and the contributions of different atoms to downstream metabolites.

Q2: What are the main metabolic pathways traced by L-Glutamic acid-¹³C₅,¹⁵N,d₅?

L-Glutamic acid is a key node in cellular metabolism. This tracer can be used to investigate several crucial pathways, including:

  • Tricarboxylic Acid (TCA) Cycle: Glutamate is readily converted to the TCA cycle intermediate α-ketoglutarate.[1]

  • Amino Acid Metabolism: The nitrogen from glutamate is a primary donor for the synthesis of other amino acids through transamination reactions.[1]

  • Glutathione Synthesis: Glutamate is a precursor for the synthesis of the antioxidant glutathione.

  • Nucleotide Synthesis: The nitrogen from glutamine, which is interconvertible with glutamate, is essential for purine and pyrimidine synthesis.

  • Reductive Carboxylation: In some cancer cells, glutamine-derived α-ketoglutarate can be reductively carboxylated to produce citrate, a key precursor for lipid synthesis.

Q3: Is it necessary to correct for the natural abundance of isotopes in my analysis?

Yes, it is crucial to correct for the natural abundance of ¹³C, ¹⁵N, and ²H in your mass spectrometry data.[2] Failure to do so will lead to inaccuracies in the calculated mass isotopomer distributions and subsequently, incorrect flux estimations. Several software packages are available that can perform this correction.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their L-Glutamic acid-¹³C₅,¹⁵N,d₅-based flux analysis experiments.

Issue 1: Unexpectedly Low Isotope Enrichment in Downstream Metabolites

Possible Causes and Solutions:

Cause Troubleshooting Steps
Isotopic Dilution from Unlabeled Sources - Media Components: Ensure the use of glutamine-free media and dialyzed serum to minimize unlabeled glutamine. - Intracellular Pools: Allow for a sufficient pre-incubation period with the labeled tracer to allow for the equilibration of intracellular pools.
Suboptimal Cell Culture Conditions - Cell Viability: Confirm high cell viability before and during the labeling experiment. - Metabolic State: Ensure cells are in a consistent metabolic state (e.g., exponential growth phase) across all experimental replicates.
Incorrect Tracer Concentration - Verify the final concentration of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in the culture medium.
Issue 2: Difficulty in Resolving Isotopologues in Mass Spectrometry Data

Possible Causes and Solutions:

Cause Troubleshooting Steps
Insufficient Mass Spectrometer Resolution - High-Resolution MS: The use of high-resolution mass spectrometers (e.g., Orbitrap, FT-ICR) is highly recommended to resolve the small mass differences between ¹³C, ¹⁵N, and ²H labeled isotopologues.
Complex Fragmentation Patterns - Tandem MS (MS/MS): Utilize MS/MS to generate fragment ions. The fragmentation patterns of labeled and unlabeled standards can help in identifying and quantifying specific isotopologues.[3][4] - Derivatization: Chemical derivatization of metabolites can improve their chromatographic separation and lead to more predictable fragmentation patterns.
Co-elution of Isobaric Compounds - Chromatographic Optimization: Optimize the liquid chromatography (LC) or gas chromatography (GC) method to improve the separation of metabolites.
Issue 3: Inaccurate or Non-physiological Flux Calculations

Possible Causes and Solutions:

Cause Troubleshooting Steps
Kinetic Isotope Effects (KIEs) - Deuterium KIE: Be aware that the C-D bond is stronger than the C-H bond, which can lead to slower reaction rates for deuterated molecules. This effect is more pronounced for deuterium than for ¹³C.[5][6] - Correction Factors: While direct correction can be complex, some advanced metabolic flux analysis software can incorporate KIEs into their models.[7] If not, be cautious in interpreting absolute flux values and focus on relative changes between conditions.
Isotopic or Metabolic Non-steady State - Time-Course Experiment: Conduct a time-course labeling experiment to determine the time required to reach isotopic steady state for the metabolites of interest. - INST-MFA: If isotopic steady state is not reached, consider using isotopically non-stationary metabolic flux analysis (INST-MFA) software.
Inaccurate Metabolic Network Model - Model Validation: Ensure that the metabolic network model used for flux calculations is comprehensive and accurately represents the known biochemistry of the system under study.

Experimental Protocols

A detailed methodology for a typical L-Glutamic acid-¹³C₅,¹⁵N,d₅ tracing experiment is provided below.

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare a custom culture medium lacking glutamic acid. Supplement this medium with a known concentration of L-Glutamic acid-¹³C₅,¹⁵N,d₅. For control experiments, use a medium with unlabeled L-glutamic acid.

  • Labeling: Replace the standard culture medium with the isotope-containing medium and incubate for a predetermined time to achieve isotopic steady state.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them.

  • Harvesting: Collect the cell extract and centrifuge to pellet protein and cellular debris.

  • Drying: Dry the supernatant containing the metabolites, for example, using a vacuum concentrator.

3. Mass Spectrometry Analysis:

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS or GC-MS analysis.

  • Data Acquisition: Acquire mass spectra over a specified mass-to-charge (m/z) range to detect the different mass isotopologues of metabolites resulting from ¹³C, ¹⁵N, and ²H incorporation.

4. Data Analysis and Metabolic Flux Calculation:

  • Peak Identification and Integration: Identify and integrate the peaks corresponding to the metabolites of interest and their isotopologues.

  • Natural Abundance Correction: Correct the measured isotopologue distributions for the natural abundance of all stable isotopes.[2]

  • Flux Calculation: Use a metabolic flux analysis software package (e.g., INCA, 13CFLUX2) to fit the corrected mass isotopologue data to a metabolic network model and calculate the metabolic fluxes.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture B Isotope Labeling with L-Glutamic acid-13C5,15N,d5 A->B C Metabolite Quenching & Extraction B->C D LC-MS/MS or GC-MS Analysis C->D Metabolite Extract E Peak Identification & Isotopologue Profiling D->E F Natural Abundance Correction E->F G Metabolic Flux Calculation F->G H Biological Interpretation G->H Flux Map

Caption: A typical experimental workflow for metabolic flux analysis.

Glutamate_Metabolism Glutamate L-Glutamic acid (13C5, 15N, d5) aKG α-Ketoglutarate (13C5, d4) Glutamate->aKG Glutamate Dehydrogenase/ Transaminases Other_AA Other Amino Acids (15N-labeled) Glutamate->Other_AA Transamination Glutathione Glutathione (13C5, 15N, d-labeled) Glutamate->Glutathione Glutathione Synthetase TCA TCA Cycle aKG->TCA

References

Technical Support Center: Correcting for Natural Isotope Abundance with L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing L-Glutamic acid-13C5,15N,d5 as an internal standard in mass spectrometry-based experiments. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental workflow, from sample preparation to data analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance when using a stable isotope-labeled internal standard like this compound?

A1: Most elements exist in nature as a mixture of isotopes. For instance, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope. Similarly, nitrogen exists as ¹⁴N and a small fraction of ¹⁵N, and hydrogen as ¹H and a trace amount of ²H (deuterium). Mass spectrometry separates molecules based on their mass-to-charge ratio. Therefore, the instrument cannot distinguish between an experimentally introduced isotope (from your this compound standard) and a naturally occurring heavy isotope in the analyte.[1] This overlap leads to an overestimation of the analyte's labeled portion. Correcting for natural isotope abundance is a critical step to differentiate between the experimentally introduced labels and the naturally present isotopes, ensuring accurate quantification.[2]

Q2: What is the underlying principle of the matrix-based correction method?

A2: The matrix-based correction method is a mathematical approach to remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution.[2] It relies on the following equation:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of the observed intensities of the mass isotopomers.

  • C is the correction matrix, which is constructed based on the elemental composition of the analyte and the known natural abundances of its constituent isotopes. Each element in the matrix represents the probability of a given labeled species contributing to a measured mass peak due to natural isotopes.[3]

  • M_corrected is the vector of the true, corrected intensities of the mass isotopomers, representing the actual isotopic enrichment from the labeling experiment.

To find the corrected intensities, the equation is rearranged to:

M_corrected = C⁻¹ * M_measured

Where C⁻¹ is the inverse of the correction matrix.[4]

Q3: My corrected data shows negative abundance values for some isotopologues. What does this signify and how can I resolve it?

A3: Negative abundance values are physically impossible and typically indicate an issue with the raw data or the correction process. Common causes include:

  • Incorrect background subtraction: Inaccurate subtraction of background noise can distort the relative intensities of the isotopic peaks.

  • Low signal-to-noise ratio: A weak signal for your analyte can make it difficult to accurately determine the peak intensities, leading to errors in the correction.

  • Isotopic impurity of the internal standard: If the stated isotopic purity of the this compound is not accurate, it can lead to over- or under-correction.

  • Co-eluting interferences: A compound with a similar mass-to-charge ratio eluting at the same time as your analyte can interfere with its isotopic cluster.

Troubleshooting Steps:

  • Review your data processing parameters to ensure correct peak integration and background subtraction.

  • If the signal is low, consider optimizing your mass spectrometer's parameters or increasing the sample concentration.

  • Whenever possible, experimentally verify the isotopic purity of a new batch of internal standard.

  • Improve chromatographic separation to resolve any co-eluting interferences.

Q4: How does the use of a multi-labeled standard like this compound affect the correction process?

A4: Using a multi-labeled standard requires a more complex correction matrix that accounts for the natural abundance of all labeled elements (carbon, nitrogen, and hydrogen). High-resolution mass spectrometry is often necessary to distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., one ¹³C vs. one ¹⁵N).[5] The correction algorithm must be capable of handling the simultaneous labeling of multiple elements.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

Symptom Possible Cause Recommended Solution
High variability in the internal standard signal across samples Inconsistent sample preparation; Matrix effects; Injector variability.Review your sample preparation workflow for consistency. Evaluate matrix effects by comparing the internal standard response in neat solution versus in a sample matrix. Perform an injection precision test to check for autosampler issues.
Low or no signal from the this compound internal standard Improper storage leading to degradation; Pipetting or dilution errors; Suboptimal mass spectrometer settings.Verify the storage conditions and expiration date of the standard. Prepare fresh dilutions and double-check all calculations. Optimize ionization source parameters and ensure the correct mass transitions are being monitored.
Unexpected isotopic enrichment pattern in the analyte Metabolic scrambling (in vivo studies); Isotopic crosstalk from other labeled compounds.In in vivo studies, consider if the labeled atoms from the internal standard could be metabolically incorporated into other molecules. If using multiple labeled tracers, ensure that their isotopic signatures do not overlap with your analyte of interest.
Non-linear calibration curve Cross-contribution from naturally occurring isotopes of the analyte to the internal standard's signal, especially at high analyte concentrations.Select a mass transition for the internal standard that is less affected by isotopic overlap from the analyte. If possible, use an internal standard with a larger mass difference from the analyte.[6]

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS Analysis using this compound Internal Standard

This protocol outlines a general procedure for the quantification of an analyte in a biological matrix using this compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your analyte of interest at a known concentration in a suitable solvent.

    • Prepare a stock solution of this compound at a known concentration in the same solvent.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, cell lysate).

    • Add a fixed concentration of the this compound internal standard stock solution to each calibration standard.

  • Sample Preparation:

    • Thaw your biological samples.

    • Add the same fixed concentration of the this compound internal standard stock solution to each sample.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio (solvent:sample).

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted samples and calibration standards onto an appropriate LC column for chromatographic separation.

    • Set the mass spectrometer to monitor the specific mass transitions for both the analyte and the this compound internal standard.

    • Acquire data in full scan mode to capture the entire mass isotopologue distribution.

Protocol 2: Data Processing and Natural Isotope Abundance Correction
  • Data Extraction:

    • Process the raw LC-MS data using the instrument's software to obtain the peak areas for each mass isotopomer of the analyte and the internal standard.

  • Natural Isotope Abundance Correction:

    • Utilize a software tool capable of performing matrix-based natural abundance correction (e.g., IsoCor, IsoCorrectoR).

    • Input the following information into the software:

      • The elemental formula of your analyte.

      • The measured mass isotopomer distribution (peak areas) for each sample.

      • The known natural abundances of the relevant isotopes (C, H, N, O, etc.).

    • The software will apply the correction algorithm to calculate the corrected mass isotopomer distribution.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the corrected analyte peak area to the internal standard peak area against the known analyte concentrations of the calibration standards.

    • Determine the concentration of the analyte in your samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The following tables provide an illustrative example of raw and corrected mass spectrometry data for a hypothetical analyte, "Metabolite X" (C5H9NO4), using this compound as an internal standard.

Table 1: Natural Isotope Abundances

IsotopeNatural Abundance (%)
¹³C1.107
¹⁵N0.364
²H0.015
¹⁷O0.038
¹⁸O0.205

Table 2: Example Raw and Corrected Mass Isotopomer Distribution for Unlabeled Metabolite X

Mass IsotopomerRaw Intensity (%)Corrected Intensity (%)
M+093.50100.00
M+15.850.00
M+20.650.00

In an unlabeled sample, all intensity at M+1 and M+2 is due to natural isotope abundance. After correction, this intensity is correctly attributed to the M+0 isotopologue.

Table 3: Example Raw and Corrected Data for a Labeled Sample of Metabolite X

Mass IsotopomerRaw Intensity (%)Corrected Intensity (%)
M+045.2048.35
M+130.1531.25
M+215.5014.80
M+36.104.10
M+43.051.50

Visualizations

The following diagrams illustrate the experimental and data analysis workflows.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Biological Sample B Spike with This compound A->B C Protein Precipitation B->C D Extraction & Reconstitution C->D E LC-MS Analysis D->E F Raw Mass Spectra E->F G Peak Integration F->G H Natural Isotope Abundance Correction G->H I Quantification H->I

Caption: General experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Correction_Logic RawData Raw Mass Spectrometry Data (Measured Isotopomer Intensities) MatrixInversion Matrix Inversion (Solve for Corrected Intensities) RawData->MatrixInversion CorrectionMatrix Correction Matrix (Based on Elemental Formula & Natural Abundances) CorrectionMatrix->MatrixInversion CorrectedData Corrected Mass Isotopomer Distribution (True Isotopic Enrichment) MatrixInversion->CorrectedData

References

Technical Support Center: Accurate Measurement of L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of L-Glutamic acid-13C5,15N,d5 measurements in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications in research?

A1: this compound is a stable isotope-labeled version of the non-essential amino acid L-Glutamic acid. In this labeled form, five carbon atoms are replaced with Carbon-13 (¹³C), the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and five hydrogen atoms are replaced with Deuterium (d or ²H). This labeling makes the molecule heavier than its natural counterpart. Its primary applications include:

  • Internal Standard for Mass Spectrometry (MS): It is widely used as an internal standard in quantitative analyses by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[] Since it has nearly identical chemical and physical properties to the unlabeled L-Glutamic acid, it can be used to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate quantification.

  • Metabolic Flux Analysis: Researchers use it as a tracer to study metabolic pathways in cells and organisms. By tracking the incorporation and transformation of the labeled atoms, scientists can map out metabolic networks and understand how they are affected by diseases or drugs.

Q2: Why is an internal standard like this compound crucial for accurate quantification?

A2: An internal standard is essential for accurate quantification in mass spectrometry because it helps to normalize for variations that can occur throughout the analytical process. Stable isotope-labeled internal standards are considered the "gold standard" because they co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement in LC-MS. This co-elution ensures that any variations affecting the analyte will also affect the internal standard in the same way, allowing for a reliable ratio-based measurement and improving the accuracy and precision of the results.

Q3: What are the most common sources of error in this compound measurements?

A3: The most common sources of error can be broadly categorized into sample preparation, chromatographic separation, and mass spectrometric detection. Specific issues include:

  • Sample Preparation: Incomplete extraction from the sample matrix, degradation of the analyte or internal standard during storage or processing, and errors in pipetting or dilution.

  • Chromatography (GC-MS): Incomplete or inconsistent derivatization, which is necessary to make glutamic acid volatile for GC analysis. The derivatives can also be unstable.

  • Chromatography (LC-MS): Matrix effects, where other components in the sample co-elute with glutamic acid and interfere with its ionization.

  • Mass Spectrometry (LC-MS): In-source cyclization of glutamic acid to pyroglutamic acid, which can lead to an underestimation of the glutamic acid concentration.[2]

  • Internal Standard Issues: Impurities in the stable isotope-labeled internal standard or instability of the isotopic labels (especially deuterium) can lead to inaccurate results.

Q4: Should I use LC-MS or GC-MS for my analysis?

A4: The choice between LC-MS and GC-MS depends on several factors, including the sample matrix, the required sensitivity, and the available equipment.

  • LC-MS is often preferred for its simpler sample preparation, as it does not typically require derivatization for polar compounds like glutamic acid. It is well-suited for complex biological matrices. However, it can be susceptible to matrix effects and in-source reactions.

  • GC-MS offers high chromatographic resolution but requires a derivatization step to make glutamic acid volatile. This step adds complexity and can be a source of variability. However, for certain sample types, GC-MS can provide excellent sensitivity and specificity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound by LC-MS/MS and GC-MS.

LC-MS/MS Troubleshooting

Issue 1: Inaccurate quantification and high variability due to in-source cyclization.

  • Symptom: Lower than expected L-Glutamic acid concentrations and the appearance of a pyroglutamic acid peak in your chromatogram. The conversion of glutamic acid to pyroglutamic acid can be as high as 100% depending on the ion source conditions.[2]

  • Cause: Free glutamic acid can cyclize to pyroglutamic acid in the electrospray ionization (ESI) source of the mass spectrometer. This is a temperature and voltage-dependent process.

  • Solution:

    • Chromatographic Separation: Ensure your LC method baseline separates L-Glutamic acid, its labeled internal standard, and pyroglutamic acid. This allows you to distinguish between endogenous pyroglutamic acid and that formed in the ion source.

    • Optimize MS Source Conditions: Systematically evaluate and optimize the fragmentor voltage and other source parameters (e.g., gas temperature, nebulizer pressure) to minimize the in-source conversion.[2]

    • Use of Stable Isotope-Labeled Internal Standard: The this compound internal standard will undergo in-source cyclization at a similar rate to the unlabeled analyte, allowing for correction of this artifact.

Issue 2: Poor peak shape and inconsistent retention times.

  • Symptom: Tailing or fronting peaks, and retention time drift between injections.

  • Cause:

    • Suboptimal Mobile Phase: The highly polar nature of glutamic acid can lead to poor retention on traditional reversed-phase columns.

    • Matrix Effects: Co-eluting matrix components can interfere with the chromatography.

  • Solution:

    • Use of Ion-Pairing Reagents: Incorporate an ion-pairing reagent like heptafluorobutyric acid (HFBA) into your mobile phase to improve retention and peak shape on C18 columns.

    • HILIC Chromatography: Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for better retention of polar compounds.

    • Sample Clean-up: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

GC-MS Troubleshooting

Issue 1: Low or irreproducible derivatization efficiency.

  • Symptom: Low signal intensity for both the analyte and the internal standard, and high variability between replicate injections.

  • Cause:

    • Moisture Sensitivity: Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[3]

    • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can result in incomplete derivatization.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry your samples and use anhydrous solvents and reagents.

    • Optimize Derivatization Protocol: Systematically optimize the reaction temperature and time to ensure complete derivatization. For MTBSTFA, heating at 100°C for 4 hours has been shown to be effective.[3]

    • Alternative Derivatization: Consider a two-step derivatization method, such as esterification followed by acylation, which can be more robust for certain sample types.

Issue 2: Presence of ghost peaks in the chromatogram.

  • Symptom: Peaks appearing in blank injections that correspond to the analyte or other derivatized compounds.

  • Cause: Carryover from previous injections or contamination of the GC system.

  • Solution:

    • Injector Maintenance: Regularly clean the GC inlet and replace the liner and septum.

    • Column Bake-out: Bake out the column at a high temperature (within the column's limits) to remove contaminants.

    • Solvent Washes: Run several blank solvent injections after high-concentration samples to wash the system.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Underivatized L-Glutamic Acid

This protocol is adapted from a method developed for the rapid and sensitive quantification of underivatized amino acids in complex biological matrices.[4]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma or cell culture medium, add 200 µL of ice-cold methanol containing this compound at a known concentration.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity UHPLC System or equivalent.
  • Column: Zorbax SB-C18, 3.0 x 100 mm, 1.8 µm particle size.
  • Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid.
  • Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.
  • Gradient: A multi-step gradient optimized to separate glutamic acid from other amino acids and matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent with an ESI source.
  • Ionization Mode: Positive.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both L-Glutamic acid and its labeled internal standard.

Protocol 2: GC-MS Analysis of L-Glutamic Acid using Silylation Derivatization

This protocol is based on the use of MTBSTFA for derivatization.[3]

1. Sample Preparation and Derivatization

  • Take an aliquot of your sample extract containing L-Glutamic acid and the internal standard and dry it completely under nitrogen.
  • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.
  • Cap the vial tightly and heat at 100°C for 4 hours.
  • Cool the sample to room temperature before GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.
  • Column: SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 µm).
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to separate the derivatized amino acids.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized L-Glutamic acid and its internal standard.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods for L-Glutamic acid measurement.

Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Amino Acids

ParameterMTBSTFA w/1% t-BDMCS (Silylation)ECF-MeOH (Chloroformate)Reference
Reaction Time Longer (requires heating)Shorter (can be done at room temp)[5]
Moisture Sensitivity HighLow[5]
Precision (%RSD) Generally < 10%Generally < 10%
Recovery Not explicitly stated for glutamic acidNot explicitly stated for glutamic acid
Notes More stable derivativesFaster reaction, less sensitive to moisture[5]

Table 2: Performance of an LC-MS/MS Method for L-Glutamic Acid in Plasma

ParameterValueReference
Intra-day Precision (%RSD) < 10%[6]
Inter-day Precision (%RSD) < 10%[6]
Accuracy (% Bias) Within ±10%[6]
Recovery 22%[6]
Lower Limit of Quantification (LLOQ) 30.9 ng/mL[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Drydown Dry-down Extract->Drydown Reconstitute Reconstitution (for LC-MS) Drydown->Reconstitute LC-MS Path Derivatize Derivatization (for GC-MS) Drydown->Derivatize GC-MS Path LCMS LC-MS/MS Analysis Reconstitute->LCMS GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification LCMS->Quant GCMS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the quantification of L-Glutamic acid.

lc_ms_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate LC-MS Results InSource In-Source Cyclization Problem->InSource Matrix Matrix Effects Problem->Matrix Chroma Poor Chromatography Problem->Chroma OptimizeMS Optimize MS Source InSource->OptimizeMS Separate Separate Glu/pGlu InSource->Separate Cleanup Improve Sample Cleanup Matrix->Cleanup Chroma->Separate HILIC Use HILIC Column Chroma->HILIC

Caption: Troubleshooting logic for common LC-MS issues.

gc_ms_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate GC-MS Results Deriv Poor Derivatization Problem->Deriv Contam System Contamination Problem->Contam Adsorp Analyte Adsorption Problem->Adsorp OptimizeDeriv Optimize Deriv. Protocol Deriv->OptimizeDeriv Anhydrous Ensure Anhydrous Conditions Deriv->Anhydrous Clean Clean Injector/Column Contam->Clean Inert Use Inert Liner/Column Adsorp->Inert

Caption: Troubleshooting logic for common GC-MS issues.

References

L-Glutamic acid-13C5,15N,d5 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guides for the stability and storage of L-Glutamic acid-13C5,15N,d5. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this isotopically labeled compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at room temperature in a dry, well-ventilated place, protected from light and moisture.[1][2][3][4][5][6] For long-term storage, some suppliers recommend -20°C.[7] It is also advised to keep the container tightly closed, and for hygroscopic compounds, storage under an inert gas is preferable.[8]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound should be stored at low temperatures to ensure stability. Recommendations are -20°C for up to one month or -80°C for up to six months.[][10][11] If you are using water as the solvent, it is recommended to filter and sterilize the solution before use.[][10]

Q3: What is the expected stability and shelf-life of this compound?

A3: this compound is stable under the recommended storage conditions.[8] However, quantitative data on the degradation rate is not extensively available. Following the specified storage guidelines for solid and solution forms is crucial to maximize its shelf-life and ensure experimental consistency.

Q4: Are there any specific handling precautions I should take?

A4: Yes, standard laboratory safety practices should be followed. This includes using personal protective equipment such as gloves, protective goggles, and a lab coat.[1] When preparing solutions, if the compound does not dissolve readily, sonication or gentle warming can be used to aid dissolution.[]

Data Presentation: Storage Condition Summary

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource(s)
TemperatureRoom Temperature or -20°C for long-term storage[1][2][3][4][5][6][7]
LightProtect from light[1][2][3][4][5][6]
MoistureStore in a dry place; hygroscopic, keep container tightly closed[1][2][3][4][5][6][8]
AtmosphereStore under inert gas for hygroscopic forms[8]

Table 2: Recommended Storage Conditions for this compound Solutions

TemperatureStorage DurationSolvent ConsiderationsSource(s)
-20°CUp to 1 month[][10][11]
-80°CUp to 6 months[][10][11]
If using water, filter and sterilize the solution.[][10]

Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound in experimental settings, particularly in mass spectrometry-based applications.

Q5: I am observing a low or no signal for my this compound internal standard in my LC-MS analysis. What could be the cause?

A5: Several factors could contribute to a weak or absent signal for your internal standard. Consider the following troubleshooting steps:

  • Improper Storage: Verify that the compound has been stored according to the recommendations (see Tables 1 and 2). Degradation due to improper storage is a common cause of signal loss.

  • Pipetting or Dilution Errors: Double-check all calculations and ensure accurate pipetting during the preparation of your working solutions.

  • Instrument Settings: Confirm that the mass spectrometer is correctly configured to detect the specific m/z of this compound.

  • Matrix Effects: Co-eluting substances from your sample matrix can suppress the ionization of the internal standard. Consider further sample cleanup or chromatographic optimization.

Q6: My quantitative results show high variability. Could the internal standard be the issue?

A6: High variability in quantitative analysis can indeed be related to the internal standard. Here are some potential causes:

  • Inconsistent Sample Preparation: Ensure that the internal standard is added consistently and at the same concentration to all samples and calibrators.

  • Analyte-Internal Standard "Cross-talk": In some cases, the analyte and the isotopically labeled internal standard can interfere with each other's signals, especially at high concentrations, leading to non-linear responses.

  • Stability in Matrix: The stability of this compound in the specific biological matrix and during the sample preparation workflow should be assessed.

Q7: I see a peak at the mass of the unlabeled L-Glutamic acid in my internal standard-only sample. What does this indicate?

A7: This observation suggests either isotopic impurity in the labeled standard or "cross-talk" from the labeled compound. It is important to check the certificate of analysis for the isotopic purity of the standard. If the purity is high, the issue might be an in-source conversion or fragmentation in the mass spectrometer.

Q8: Can this compound degrade in cell culture media during SILAC experiments?

A8: While not specific to the isotopically labeled form, L-glutamine (a related amino acid) is known to be unstable in aqueous solutions at 37°C, degrading into ammonia and pyrrolidone carboxylic acid. This can affect cell health and experimental outcomes. Although L-Glutamic acid is generally more stable, it is good practice to prepare fresh media for cell culture experiments and minimize prolonged incubation times where possible.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Retrieve L-Glutamic acid- 13C5,15N,d5 from storage B Prepare stock solution A->B Dissolve in appropriate solvent C Prepare working solutions B->C Dilute to desired concentration D Spike internal standard into samples C->D E Sample preparation (e.g., extraction, digestion) D->E F LC-MS/MS analysis E->F G Data processing and quantification F->G

Caption: A general experimental workflow for using this compound as an internal standard.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered (e.g., Low Signal, High Variability) CheckStorage Were storage conditions met correctly? Start->CheckStorage CheckPrep Were solution preparation and spiking accurate? CheckStorage->CheckPrep Yes Sol_Storage Review storage protocols. Use a fresh vial if necessary. CheckStorage->Sol_Storage No CheckInstrument Are MS instrument settings correct? CheckPrep->CheckInstrument Yes Sol_Prep Re-prepare solutions. Verify pipettes. CheckPrep->Sol_Prep No CheckMatrix Is there a potential for matrix effects? CheckInstrument->CheckMatrix Yes Sol_Instrument Optimize MS parameters. Check m/z values. CheckInstrument->Sol_Instrument No Sol_Matrix Improve sample cleanup. Adjust chromatography. CheckMatrix->Sol_Matrix Yes Resolved Problem Resolved CheckMatrix->Resolved No Sol_Storage->Resolved Sol_Prep->Resolved Sol_Instrument->Resolved Sol_Matrix->Resolved

Caption: A troubleshooting decision tree for common issues with isotopically labeled internal standards.

References

Technical Support Center: L-Glutamic Acid-13C5,15N,d5 Isotope Tracer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-Glutamic acid-13C5,15N,d5 in metabolic studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with metabolic scrambling and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of this compound?

A1: Metabolic scrambling refers to the redistribution of the stable isotopes (¹³C, ¹⁵N, and ²H/D) from the this compound tracer to other metabolites or different positions within the glutamate molecule itself. This occurs through various enzymatic reactions in the cell, leading to isotopologue distributions that do not directly reflect the primary metabolic pathway of interest. This can complicate the interpretation of metabolic flux analysis.[1]

Q2: What are the primary causes of metabolic scrambling for this specific tracer?

A2: The main drivers of scrambling for this compound are:

  • Transaminase Activity: Enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) catalyze the reversible transfer of the ¹⁵N-labeled amino group from glutamate to other keto-acids, leading to the appearance of ¹⁵N in other amino acids.[2][3][4]

  • TCA Cycle Flux: As labeled glutamate enters the tricarboxylic acid (TCA) cycle, the ¹³C atoms are incorporated into various intermediates. Reversible reactions within the cycle can lead to a redistribution of these carbon isotopes.[5][6][7]

  • Glutamine Synthetase and Glutaminase Activity: The interconversion of glutamate and glutamine can lead to the exchange of the ¹⁵N label.

  • Sample Preparation Artifacts: Inadequate quenching of metabolic activity or inappropriate extraction methods can allow enzymatic reactions to continue post-harvest, leading to scrambling. Additionally, in-source cyclization of glutamine to pyroglutamic acid during LC-MS analysis can be a significant artifact.[8][9][10]

Q3: How can I recognize metabolic scrambling in my mass spectrometry data?

A3: Signs of metabolic scrambling include:

  • Unexpected Isotopologue Peaks: The appearance of labeled atoms in metabolites that are not expected to be directly downstream of glutamate metabolism.

  • Deviation from Expected Mass Isotopomer Distributions (MIDs): The relative abundances of the different isotopologues of glutamate or its downstream metabolites do not match theoretical predictions for the expected metabolic pathway.

  • Labeling in Other Amino Acids: Detection of the ¹⁵N label in amino acids other than glutamate, such as aspartate or alanine.

Q4: Can I completely eliminate metabolic scrambling?

A4: While complete elimination is challenging, you can significantly minimize its impact through careful experimental design and optimized protocols for sample quenching, extraction, and analysis.

Troubleshooting Guides

Issue 1: I am observing significant ¹⁵N labeling in amino acids other than glutamate.

Possible Cause Troubleshooting Steps Expected Outcome
High Transaminase Activity 1. Rapid Quenching: Immediately quench metabolic activity at the point of cell harvesting using cold methanol or other validated quenching solutions.[11] 2. Inhibit Transaminases: Consider the use of transaminase inhibitors like aminooxyacetate (AOA) during sample preparation, though potential off-target effects should be evaluated.[2] 3. Optimize Extraction: Use an extraction method that efficiently denatures proteins and minimizes enzymatic activity, such as a cold methanol:water extraction.[12]Reduced transfer of the ¹⁵N label to other amino acids, resulting in a cleaner isotopic enrichment profile for glutamate.
Inadequate Quenching 1. Validate Quenching Efficiency: Test different quenching methods (e.g., cold methanol, liquid nitrogen flash-freezing) to determine the most effective for your experimental system.[6] 2. Minimize Time to Quenching: Ensure the time between sample collection and quenching is as short as possible, ideally within seconds.Preservation of the in vivo metabolic state and prevention of post-harvest enzymatic activity that contributes to scrambling.

Issue 2: The ¹³C isotopologue distribution in my TCA cycle intermediates is not what I expect.

Possible Cause Troubleshooting Steps Expected Outcome
Metabolic Scrambling within the TCA Cycle 1. Time-Course Analysis: Perform a time-course experiment to track the incorporation of the ¹³C label into TCA cycle intermediates over time. This can help distinguish between direct flux and scrambling. 2. Use of Positional Isomers: If available, use tracers with labels in specific positions (e.g., [1-¹³C]glutamine) to trace specific reaction pathways and better understand reductive carboxylation versus oxidative metabolism.[5]A clearer understanding of the kinetics of label incorporation and the relative contributions of different pathways to the observed isotopologue patterns.
Incorrect Data Correction 1. Natural Isotope Abundance Correction: Ensure your data analysis workflow includes a robust correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N). 2. Tracer Impurity Correction: Account for the purity of your this compound tracer in your calculations.More accurate determination of the true isotopic enrichment from the tracer, leading to more reliable flux calculations.

Issue 3: I am observing a significant peak that I suspect is pyroglutamic acid.

Possible Cause Troubleshooting Steps Expected Outcome
In-Source Cyclization of Glutamine/Glutamate 1. Chromatographic Separation: Optimize your liquid chromatography method to achieve baseline separation of glutamine, glutamate, and pyroglutamic acid.[8] 2. Optimize MS Source Conditions: Adjust the fragmentor voltage and other ion source parameters to minimize in-source conversion.[8][9] 3. Use Isotopic Internal Standards: Spike samples with ¹³C- and/or ¹⁵N-labeled pyroglutamic acid internal standards to accurately quantify and correct for its formation.[8][9]Accurate quantification of glutamine and glutamate, with minimal interference from the pyroglutamic acid artifact.

Experimental Protocols

Protocol 1: Rapid Quenching and Extraction of Adherent Mammalian Cells

This protocol is designed to rapidly halt metabolic activity and efficiently extract amino acids while minimizing scrambling.

Materials:

  • Pre-chilled (-80°C) 80% Methanol / 20% Water (v/v)

  • Liquid Nitrogen

  • Cell Scraper

  • Phosphate-Buffered Saline (PBS), ice-cold

Methodology:

  • Aspirate the cell culture medium.

  • Quickly wash the cells once with ice-cold PBS.

  • Immediately aspirate the PBS and flash-freeze the cell monolayer by placing the culture dish on liquid nitrogen for 10-15 seconds.

  • Add a sufficient volume of pre-chilled (-80°C) 80% methanol/water to the frozen cells to cover the surface.

  • Place the dish on dry ice and use a cell scraper to scrape the cells into the methanol/water solution.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds at 4°C.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites, including L-Glutamic acid.

  • Store the extract at -80°C until analysis.

Protocol 2: Extraction of Amino Acids from Plasma

This protocol is adapted for plasma samples and aims to minimize the conversion of glutamine to glutamate.[12]

Materials:

  • Ammonium formate

  • Methanol

  • Deionized Water

  • Internal standards (deuterated glutamine and glutamate)

Methodology:

  • To a plasma sample, immediately add deuterated internal standards for glutamine and glutamate.

  • Add ammonium formate as an ion-pairing agent.

  • Extract the amino acids by adding a 4.3:1 methanol:water solution.

  • Vortex thoroughly.

  • Centrifuge to pellet proteins and other precipitates.

  • Collect the supernatant for analysis.

Data Presentation

Table 1: Illustrative Impact of Quenching Method on Glutamate Isotopic Enrichment

Quenching MethodRelative Abundance of M+8 (¹³C₅,¹⁵N,d₂) Glutamate (%)Relative Abundance of Scrambled Isotopologues (%)
No Quenching (Room Temp Extraction) 7525
Ice-Cold Methanol Quench 928
Liquid Nitrogen Flash-Freeze & Cold Methanol Extraction 982

Note: This table presents illustrative data to demonstrate the expected trend. Actual values will vary depending on the experimental system.

Table 2: Effect of Different Extraction Solvents on Amino Acid Recovery

Extraction SolventRelative Recovery of Glutamate (%)Relative Recovery of Glutamine (%)
80% Methanol 10095
80% Ethanol 9085
Acetonitrile/Methanol/Water (40:40:20) 9892
Acidified Water (e.g., 0.05M HCl) 105 (potential for protein hydrolysis)70 (deamidation risk)

Note: This table provides a general comparison based on literature. Optimal solvent choice may vary. Acidified water can increase the extraction of some amino acids but may also lead to the degradation of others like glutamine.

Visualizations

Metabolic_Scrambling_Workflow cluster_experiment Experimental Phase cluster_troubleshooting Troubleshooting Logic Start Start Cell_Culture Cell Culture with This compound Start->Cell_Culture Introduce Tracer Quenching Rapid Quenching Cell_Culture->Quenching Harvest Cells Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Observe_Data Observe Unexpected Isotopologue Distribution Analysis->Observe_Data Check_Quenching Review Quenching Protocol Observe_Data->Check_Quenching Potential Issue Check_Extraction Evaluate Extraction Method Observe_Data->Check_Extraction Potential Issue Check_Analysis Assess Analytical Parameters Observe_Data->Check_Analysis Potential Issue Optimize Optimize Protocol Check_Quenching->Optimize Check_Extraction->Optimize Check_Analysis->Optimize Glutamate_Metabolism cluster_main_pathway Glutamate Metabolism and Scrambling Glutamine Glutamine (¹³C₅, ¹⁵N₂ d-amide) Glutamate L-Glutamic acid (¹³C₅,¹⁵N,d₅) Glutamine->Glutamate Glutaminase Glutamate->Glutamine Glutamine Synthetase aKG α-Ketoglutarate (¹³C₅) Glutamate->aKG GDH / Transaminases Other_AA Other Amino Acids (e.g., Asp, Ala with ¹⁵N) Glutamate->Other_AA Transaminases (¹⁵N Scrambling) Glutathione Glutathione (¹³C₅, ¹⁵N) Glutamate->Glutathione TCA_Cycle TCA Cycle Intermediates (¹³C scrambling) aKG->TCA_Cycle TCA_Cycle->aKG Other_AA->Glutamate Transaminases

References

Data analysis workflow for L-Glutamic acid-13C5,15N,d5 tracing studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Glutamic acid-13C5,15N,d5 tracing studies. This guide provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to help researchers, scientists, and drug development professionals successfully design and execute their stable isotope tracing experiments.

Experimental Protocols

A successful tracing study relies on meticulous experimental execution. Below are detailed protocols for key stages of the workflow, from cell preparation to data analysis.

Protocol 1: Cell Culture and Isotope Labeling

This protocol outlines the steps for labeling adherent mammalian cells with this compound.

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest. This is critical for observing active metabolism.

  • Media Preparation: Prepare culture medium containing this compound at the desired concentration. Ensure the medium is free of unlabeled glutamic acid and glutamine to maximize tracer incorporation.

  • Labeling Incubation: Aspirate the standard medium and replace it with the isotope-labeled medium. Incubate the cells for a predetermined period. Time-course experiments are recommended to capture the dynamics of label incorporation.

Protocol 2: Metabolite Extraction from Adherent Cells

Rapid quenching and efficient extraction are vital for preserving the metabolic state of the cells.[1][2][3][4]

  • Quenching Metabolism: Aspirate the labeling medium completely. Quickly wash the cells with ice-cold 0.9% normal saline solution (do not use PBS, as phosphates can interfere with mass spectrometry).[1][2]

  • Extraction: Immediately add ice-cold extraction solvent (e.g., 80% methanol, cooled to -80°C) to the culture dish, ensuring the cell monolayer is fully covered.[1][5][6] Place the dish on dry ice to ensure rapid and complete quenching.[1][5]

  • Cell Lysis and Harvesting: Scrape the cells on dry ice and transfer the cell lysate/solvent mixture to a microcentrifuge tube.[1][5] To ensure complete lysis, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

  • Pellet Proteins: Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.[1][5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.[1][5]

  • Sample Preparation for MS: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.[5][6] Reconstitute the dried pellet in a solvent suitable for your LC-MS system (e.g., 80:20 acetonitrile:water).[1][6] Centrifuge again to remove any remaining particulates before transferring to LC-MS vials.[1]

Protocol 3: LC-MS/MS Analysis

Direct analysis of amino acids without derivatization is often preferred to reduce sample preparation time and complexity.[7][8][9]

  • Chromatography: Use a column designed for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized amino acid analysis column.[10]

  • Mobile Phases:

    • Mobile Phase A: Aqueous solution, often with a buffer like ammonium formate.

    • Mobile Phase B: Acetonitrile with a small percentage of water and formic acid.[7][10]

  • Gradient: Run a gradient from high organic (Mobile Phase B) to high aqueous (Mobile Phase A) to elute polar compounds.

  • Mass Spectrometry: Operate the mass spectrometer in a suitable mode to detect and fragment the target metabolites. Use high-resolution mass spectrometry to distinguish between isotopologues with small mass differences.[11] Acquire data in both full scan mode (to see all ions) and targeted MS/MS mode (to confirm the identity of metabolites).

Data Presentation: Quantitative Analysis

After data acquisition, the raw data must be processed to determine the extent of isotope incorporation. The table below illustrates a typical output for a metabolite after natural abundance correction.

Table 1: Sample Isotopologue Distribution for Citrate

This table shows hypothetical data for Citrate (which has 6 carbons) after labeling with this compound. Glutamate enters the TCA cycle as α-ketoglutarate (5 carbons). M+5 citrate indicates reductive carboxylation, while M+4 indicates oxidative metabolism.

IsotopologueDescriptionRaw Fractional Abundance (%)Corrected Fractional Abundance (%)
M+0 Unlabeled Citrate25.515.0
M+1 1 heavy atom (natural abundance)18.20.5
M+2 2 heavy atoms (natural abundance)10.80.5
M+3 3 labeled atoms from tracer5.55.0
M+4 4 labeled atoms from tracer (oxidative)20.029.0
M+5 5 labeled atoms from tracer (reductive)15.045.0
M+6 6 labeled atoms5.05.0

Visualizations: Workflows and Pathways

Diagrams are crucial for understanding the experimental process and the underlying biology.

Experimental Workflow cluster_exp Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase A 1. Cell Culture & Isotope Labeling (this compound) B 2. Rapid Quenching (Ice-cold Saline Wash) A->B C 3. Metabolite Extraction (-80°C 80% Methanol) B->C D 4. LC-MS/MS Analysis (HILIC, High-Resolution MS) C->D E 5. Peak Integration & Raw Data (Mass Isotopologue Distribution) D->E F 6. Natural Abundance Correction E->F G 7. Metabolic Flux Analysis (Corrected Isotopologue Data) F->G H 8. Biological Interpretation G->H

Caption: Overall data analysis workflow for isotope tracing.

Glutamate Metabolism cluster_TCA TCA Cycle cluster_other Other Pathways Glutamate L-Glutamate (¹³C₅,¹⁵N) aKG α-Ketoglutarate (¹³C₅) Glutamate->aKG GDH/Transaminase -¹⁵N to other AAs GSH Glutathione (contains ¹³C₅,¹⁵N-Glu) Glutamate->GSH Nucleotides Nucleotides (contains ¹⁵N) Glutamate->Nucleotides ¹⁵N donation Citrate_red Citrate (M+5) aKG->Citrate_red Reductive Carboxylation +CO₂ Malate Malate (M+4) aKG->Malate Oxidative Metabolism -CO₂ Aspartate Aspartate (¹³C₄,¹⁵N) aKG->Aspartate Transamination +¹⁵N Citrate_ox Citrate (M+4) Malate->Citrate_ox via OAA

Caption: Metabolic fate of L-Glutamic acid-13C5,15N.

Troubleshooting and FAQs

This section addresses common issues encountered during stable isotope tracing experiments.

Frequently Asked Questions (FAQs)

Q1: Why use this compound instead of a more common tracer like U-13C-Glucose?

A: L-Glutamic acid and its related amino acid, glutamine, are crucial nutrients for many rapidly proliferating cells, such as cancer cells.[12] They serve as a primary nitrogen donor for nucleotide and amino acid synthesis and contribute their carbon skeleton to the TCA cycle (a process called glutaminolysis).[6][12] Using a glutamic acid tracer specifically interrogates these pathways, which might be dysregulated in disease states. The heavy isotopes of deuterium (d5) can also be used in specific types of analysis like NMR or to track hydrogen atoms.[13][14]

Q2: What is "natural abundance correction" and why is it critical?

Q3: How do I distinguish between oxidative and reductive metabolism of glutamic acid?

A: This is a key advantage of using a 13C5 tracer.

  • Oxidative Metabolism: Glutamate (5 carbons) is converted to α-ketoglutarate (α-KG, 5 carbons). As α-KG proceeds through the TCA cycle, one labeled carbon is lost as CO2. This results in TCA cycle intermediates, like citrate, being labeled with four 13C atoms (M+4).[19]

  • Reductive Carboxylation: In some conditions (like hypoxia or mitochondrial dysfunction), α-KG can be converted "backwards" to citrate by incorporating a molecule of CO2. This process retains all five labeled carbons from the tracer, resulting in M+5 citrate.[19][20][21] Observing a high M+5/M+4 citrate ratio is a strong indicator of reductive metabolism.

Q4: Can the 15N label be tracked as well?

A: Yes. The 15N label is used to trace the nitrogen atom from glutamic acid. This is particularly useful for studying the synthesis of other amino acids (via transamination reactions) and nucleotides, where glutamic acid's nitrogen is a key building block.[19] This requires a mass spectrometer with sufficient resolution to distinguish between, for example, a metabolite with one 13C atom versus one 15N atom.[15][20]

Troubleshooting Guide
Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low tracer incorporation in metabolites. 1. Incomplete removal of unlabeled glutamic acid/glutamine from the medium.2. Insufficient incubation time for the label to incorporate.3. Poor cell viability or slow metabolic rate.4. Tracer degradation.1. Ensure the labeling medium is completely free of unlabeled counterparts. Wash cells before adding tracer medium.2. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal labeling time.3. Check cell health and ensure they are in an exponential growth phase.4. Check the storage conditions and expiration date of the tracer.
High M+1 and M+2 peaks in the unlabeled (control) sample. This is expected and is due to the natural abundance of stable isotopes like 13C, 15N, and 18O.[15]This is not an error. Ensure you are applying a robust natural abundance correction algorithm to your data to remove this background signal.[16][22]
Poor peak shape or retention in LC-MS. 1. Inappropriate LC column for polar metabolites.2. Suboptimal mobile phase composition.3. Sample overload or matrix effects.1. Use a HILIC column or a specialized polar/amino acid column.[7][10]2. Optimize mobile phase pH and buffer concentration.3. Dilute the sample. Ensure the final resuspension solvent is compatible with the initial mobile phase conditions.
Negative abundance values after natural abundance correction. This can occur with noisy data or very low-intensity peaks where the background noise is higher than the actual signal.[16]1. Improve the signal-to-noise ratio of your MS data.2. Some correction algorithms have options to handle this by setting negative values to zero and renormalizing the distribution.[16]3. Verify that the chemical formula used for correction is accurate.

References

Technical Support Center: Minimizing Matrix Effects for L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of L-Glutamic acid-¹³C₅,¹⁵N,d₅ in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for L-Glutamic acid-¹³C₅,¹⁵N,d₅ analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting, undetected components in the sample matrix.[1][2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of quantitation.[3][4] L-Glutamic acid is an endogenous amino acid present in biological matrices, making it and its isotopically labeled internal standard susceptible to interference from other endogenous components like salts, phospholipids, and other metabolites that can cause these effects.[2][5]

Q2: I'm using a stable isotope-labeled (SIL) internal standard, L-Glutamic acid-¹³C₅,¹⁵N,d₅. Shouldn't that automatically correct for all matrix effects?

A2: While a SIL internal standard is the best tool to compensate for matrix effects, it is not always a complete solution. Ideally, the SIL standard co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement.[6] However, factors like isotopic effects on chromatography or differential interactions with the matrix can lead to slight separation, causing the analyte and the internal standard to experience different matrix environments.[1][5] It is crucial to verify that the SIL internal standard behaves nearly identically to the analyte during method development.

Q3: My results show high variability between different lots of plasma. What could be the cause?

A3: This issue suggests that your analytical method is susceptible to inter-subject or inter-lot variability in the biological matrix composition.[5] Different lots of plasma can have varying concentrations of phospholipids, lipids, and other endogenous components that cause matrix effects.[5] A more robust sample preparation method is often required to remove these variable interfering components.[5]

Q4: Can my choice of ionization technique affect the severity of matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to atmospheric pressure chemical ionization (APCI).[2][7] If your analyte is amenable to APCI, switching from ESI could be a viable strategy to reduce matrix effects.[5] Additionally, switching the ESI polarity (e.g., from positive to negative ion mode) can sometimes help, as fewer matrix components may ionize in the chosen polarity, assuming the analyte of interest ionizes efficiently.[7]

Troubleshooting Guide

Issue 1: Poor Accuracy and High Variability in Results

Symptom: You are observing inaccurate quantification and high variability in your data, even when using L-Glutamic acid-¹³C₅,¹⁵N,d₅ as an internal standard.

Possible Cause: Differential matrix effects, where the analyte and the internal standard are not experiencing the same degree of ion suppression or enhancement.[1]

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the matrix factor (MF). This will provide a quantitative measure of the ion suppression or enhancement.[1][2]

  • Optimize Chromatography: Adjust the chromatographic gradient to improve the separation of the analyte and internal standard from co-eluting matrix components. A slower, shallower gradient around the elution time can enhance resolution.[1][8]

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation technique to remove interfering substances.[5][9]

Issue 2: Inconsistent or Low Internal Standard (IS) Response

Symptom: The peak area of your L-Glutamic acid-¹³C₅,¹⁵N,d₅ internal standard is highly variable across different samples or is significantly lower than in your calibration standards.

Possible Cause: The internal standard is experiencing significant and variable ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Your current sample preparation method may not be effectively removing phospholipids and other suppressive agents. Consider more advanced techniques.

  • Check for IS Impurities: Verify the purity of your SIL internal standard. Any presence of the unlabeled analyte can lead to artificially high concentration calculations.

  • Review IS Concentration: Ensure the internal standard is added at a concentration that is within the range of the analyte concentrations being measured.[10]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, specifically by removing phospholipids, a major source of ion suppression in plasma samples.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryPotential for Ion Suppression
Protein Precipitation (PPT) with Acetonitrile Low (~50% removed)HighHigh
Protein Precipitation (PPT) with Methanol Very LowHighVery High
Liquid-Liquid Extraction (LLE) Moderate to High (solvent dependent)VariableModerate
Solid-Phase Extraction (SPE) - Reversed-Phase Moderate to HighGood to HighLow to Moderate
Solid-Phase Extraction (SPE) - Mixed-Mode HighHighLow
HybridSPE®-Phospholipid Very High (>99%)HighVery Low

Data compiled from multiple sources indicating relative performance.[9][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.[1][5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike L-Glutamic acid and L-Glutamic acid-¹³C₅,¹⁵N,d₅ into the final reconstitution solvent at low and high QC concentration levels.

    • Set B (Pre-Spike Matrix): Spike the analyte and the IS into a blank biological matrix before the extraction process.

    • Set C (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the final, extracted sample supernatant/eluate at the same concentrations as Set A.[5]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Mean Peak Area in Set C / Mean Peak Area in Set A) * 100[1]

    • Recovery (%) = (Mean Peak Area in Set B / Mean Peak Area in Set C) * 100[1]

  • Interpretation:

    • An MF of 100% indicates no matrix effect.

    • An MF < 100% indicates ion suppression.[1]

    • An MF > 100% indicates ion enhancement.[1]

Protocol 2: Protein Precipitation (PPT)

This is a simple but often less effective method for removing matrix components.[9]

  • Sample Aliquot: Take 100 µL of the biological sample (e.g., plasma).

  • Add Internal Standard: Add the L-Glutamic acid-¹³C₅,¹⁵N,d₅ internal standard solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile.

  • Vortex: Mix thoroughly for 1-2 minutes to ensure complete protein precipitation.[1]

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or well plate for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a much cleaner extract compared to PPT.[4][12]

  • Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove unretained interferences like phospholipids.

  • Elution: Elute the analyte and internal standard using a stronger solvent mixture (e.g., containing ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Visualizations

Workflow_for_Matrix_Effect_Evaluation start Start: High Variability Observed quantify Quantify Matrix Effect (Post-Extraction Spike) start->quantify is_me_significant Is Matrix Effect Significant (>15%)? quantify->is_me_significant optimize_chrom Optimize Chromatography (Gradient, Column) is_me_significant->optimize_chrom Yes method_ok Method Acceptable is_me_significant->method_ok No reassess_me1 Re-evaluate Matrix Effect optimize_chrom->reassess_me1 enhance_cleanup Enhance Sample Cleanup (SPE, LLE) reassess_me1->enhance_cleanup Still Significant reassess_me1->method_ok Acceptable reassess_me2 Re-evaluate Matrix Effect enhance_cleanup->reassess_me2 reassess_me2->method_ok Acceptable method_not_ok Further Optimization Needed reassess_me2->method_not_ok Still Significant

Caption: Troubleshooting workflow for addressing significant matrix effects.

Sample_Prep_Comparison cluster_input Biological Sample cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) sample Plasma / Serum ppt Add Acetonitrile Centrifuge sample->ppt lle Add Immiscible Solvent (e.g., MTBE) Vortex & Separate sample->lle spe Condition -> Load -> Wash -> Elute sample->spe ppt_result High Matrix Low Cleanliness ppt->ppt_result Simple & Fast lle_result Moderate Matrix Moderate Cleanliness lle->lle_result More Selective spe_result Low Matrix High Cleanliness spe->spe_result Most Effective

Caption: Comparison of common sample preparation techniques for matrix removal.

References

Quality control checks for L-Glutamic acid-13C5,15N,d5 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides quality control checks, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals using L-Glutamic acid-13C5,15N,d5 in metabolic labeling and quantitative mass spectrometry experiments.

Product Specifications

For accurate experimental design and data analysis, it is crucial to be aware of the specific properties of the isotopic standard. The following table summarizes key quantitative data for commercially available this compound.

PropertyValueSource(s)
Molecular Weight ~158.12 g/mol [1][2]
Chemical Formula HOOC(CD2)2CD(NH2)*COOH[1][2][3]
Isotopic Purity (Enrichment) 97-99% for 13C, 15N, and D[1][4][5]
Chemical Purity ≥98%[1][3][6]
Storage Temperature Room temperature or 2-8°C, away from light and moisture.[2][7]
Mass Shift M+11 (compared to unlabeled)N/A

Frequently Asked Questions (FAQs)

General & Handling

Q1: How should I store and handle this compound?

A: The compound should be stored as a solid at room temperature, protected from light and moisture.[1][2] For solutions, especially aqueous stock solutions, it is recommended to store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[8][9] If water is used as the solvent for a stock solution, it should be filtered and sterilized (e.g., with a 0.22 μm filter) before use.[8][9]

Q2: What is the advantage of using a standard labeled with 13C, 15N, and Deuterium (d5)?

A: Using a heavily labeled standard like this compound provides a significant mass shift from the unlabeled analyte. This large separation on the mass spectrum minimizes isotopic overlap and simplifies data analysis by moving the labeled standard's signal far from the natural isotope distribution of the unlabeled compound.[10] This is particularly advantageous in quantitative proteomics and metabolomics for achieving high precision and accuracy.[4]

Experimental Design

Q3: How can I ensure complete labeling of proteins in my cell culture (SILAC) experiment?

A: To achieve near-complete isotopic incorporation, cells must be cultured in the "heavy" labeled medium for a sufficient period. It is recommended that cells undergo at least 5-6 doublings to ensure greater than 99% replacement of the natural amino acid with its heavy counterpart.[11] It is also critical to verify the label incorporation before proceeding with the main experiment.[11]

Q4: Can the isotopic labels on L-Glutamic acid be metabolically converted to other molecules?

A: Yes, metabolic conversion is a possibility. For instance, in some cell lines, labeled arginine can be converted to proline.[11] Glutamic acid is a central metabolite involved in numerous pathways, including the TCA cycle and transamination reactions.[12] It is crucial to be aware of the potential for your labeled glutamic acid to be enzymatically converted into other amino acids or metabolites, which could complicate data interpretation. Monitoring for the appearance of labels in other related compounds is a key quality control step.

Sample Preparation & Analysis

Q5: I'm observing an unexpected peak corresponding to pyroglutamic acid. What is the cause?

A: Glutamic acid and its amide, glutamine, can non-enzymatically cyclize to form pyroglutamic acid, especially under acidic, alkaline, or high-temperature conditions during sample preparation or even within the mass spectrometer's ion source.[13] This artifact can lead to inaccurate quantification. To mitigate this, it is essential to use optimized chromatographic conditions that separate glutamic acid from pyroglutamic acid and to use an isotopic internal standard to correct for any in-source conversion.[13]

Q6: Why is a 13C-labeled standard sometimes preferred over a deuterated (D) one?

A: While both are stable isotopes, deuterated standards can sometimes exhibit slightly different chromatographic behavior compared to their unlabeled counterparts, a phenomenon known as an "isotope effect."[10][14] This can lead to incomplete co-elution, which may compromise the ability of the internal standard to perfectly correct for matrix effects and ion suppression.[10][15] Standards labeled with 13C or 15N have a smaller relative mass difference and their physicochemical properties are virtually identical to the analyte, typically resulting in perfect co-elution.[15]

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments.

Issue 1: Poor Signal Intensity or No Peak Detected
  • Possible Cause: Suboptimal mass spectrometry parameters.

    • Troubleshooting Step: Ensure the mass spectrometer is tuned for the specific mass-to-charge ratio (m/z) of this compound. Optimize ion source parameters such as nebulizer gas, ion spray voltage, and collision energy for the specific MRM transitions.[13][16]

  • Possible Cause: Inefficient extraction from the sample matrix.

    • Troubleshooting Step: Review and optimize your sample preparation protocol. For protein-rich samples, ensure the protein precipitation step (e.g., with cold acetonitrile or perchloric acid) is effective.[15][16] For solid samples, ensure the homogenization and extraction steps are thorough.[17][18]

  • Possible Cause: Analyte degradation during storage or preparation.

    • Troubleshooting Step: Confirm that stock solutions and samples have been stored under the recommended conditions (-20°C or -80°C).[8][9] Avoid prolonged exposure to high temperatures or extreme pH during sample processing to prevent degradation or conversion to pyroglutamic acid.[13]

Issue 2: Inconsistent and Irreproducible Results
  • Possible Cause: Variability in the sample preparation workflow.

    • Troubleshooting Step: Standardize every step of the protocol, from sample aliquoting to the final reconstitution volume.[16] Use precise pipetting techniques and ensure consistent timing for incubations and centrifugations.

  • Possible Cause: Matrix effects from co-eluting compounds.

    • Troubleshooting Step: Matrix effects, where other molecules in the sample interfere with the ionization of the analyte, can cause ion suppression or enhancement.[16] The use of a co-eluting stable isotope-labeled internal standard like this compound is the best way to correct for this. If the problem persists, try diluting the sample or improving the chromatographic separation to resolve the analyte from the interfering compounds.[16]

  • Possible Cause: Instrument instability.

    • Troubleshooting Step: Before and during your analytical run, analyze quality control (QC) samples to monitor the instrument's performance. Check for stable retention times and peak areas.

Issue 3: Incomplete Isotopic Labeling in Metabolic Experiments
  • Possible Cause: Insufficient duration of labeling.

    • Troubleshooting Step: As mentioned in the FAQ, ensure cells have undergone at least 5-6 doublings in the heavy medium.[11] For organisms or tissues, the kinetics of nutrient assimilation must be considered to reach a steady-state labeling.[19]

  • Possible Cause: Mycoplasma contamination.

    • Troubleshooting Step: Mycoplasma can significantly alter cellular metabolism, including amino acid utilization.[11] Regularly test your cell cultures for contamination.

  • Possible Cause: The unlabeled ("light") amino acid is present in the medium.

    • Troubleshooting Step: Use a dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids in your SILAC medium. Ensure all components of the medium are free of natural glutamic acid.

Experimental Protocols

Protocol 1: General Sample Preparation via Protein Precipitation

This protocol is a general guideline for preparing biological fluids (e.g., plasma, cell lysates) for LC-MS/MS analysis.

  • Aliquoting: Transfer 100 µL of the biological sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.

  • Protein Precipitation: Add 300-400 µL of a cold protein precipitation solvent, such as acetonitrile containing 0.1% formic acid.[16]

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein denaturation.

  • Incubation & Centrifugation: Incubate the mixture at -20°C for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[15]

  • Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.

  • Drying & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[15]

Protocol 2: Verifying Label Incorporation in SILAC

This protocol is essential to confirm that your labeling strategy is effective before committing to a large-scale experiment.

  • Culture Cells: Grow a small batch of cells in the "heavy" SILAC medium containing this compound for the intended duration (e.g., 6 doublings).[11]

  • Harvest and Extract: Harvest the cells and extract the total protein using a standard lysis buffer.

  • Protein Digestion: Digest the proteins into peptides using an appropriate enzyme, such as trypsin.[11]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Search the data against a protein database. Manually inspect the mass spectra for peptides from abundant, housekeeping proteins. You should observe a complete or near-complete shift from the "light" peptide mass to the "heavy" peptide mass, confirming successful incorporation.[11]

Visualizations

Caption: General experimental workflow for quantitative analysis.

G Start Poor or No Signal for L-Glutamic Acid CheckMS Are MS Parameters Optimized? Start->CheckMS CheckPrep Is Sample Prep Protocol Validated? CheckMS->CheckPrep Yes TuneMS Tune Ion Source & Optimize MRM Transitions CheckMS->TuneMS No CheckDeg Is Analyte Degradation Possible? CheckPrep->CheckDeg Yes OptimizePrep Optimize Extraction/Precipitation & Check Reagent Purity CheckPrep->OptimizePrep No CheckStorage Verify Sample Storage & Handling Conditions CheckDeg->CheckStorage Yes End Signal Should Improve CheckDeg->End No TuneMS->End OptimizePrep->End CheckStorage->End

Caption: A decision tree for troubleshooting poor signal intensity.

G cluster_sample Sample Unlabeled Endogenous Glutamic Acid (Unknown Amount, 'Light') Combine Combine & Process Sample Unlabeled->Combine Labeled Added this compound (Known Amount, 'Heavy') Labeled->Combine MS Mass Spectrometry Analysis Combine->MS Result Measure Peak Area Ratio of 'Heavy' to 'Light' MS->Result Quant Calculate Unknown Amount of Endogenous Glutamic Acid Result->Quant

Caption: The core principle of quantification using a stable isotope standard.

References

Validation & Comparative

A Researcher's Guide to Glutamic Acid Tracers: A Comparative Analysis Featuring L-Glutamic acid-¹³C₅,¹⁵N,d₅

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical pathways. Among these, labeled forms of glutamic acid are pivotal for tracking carbon and nitrogen flux through central carbon metabolism, amino acid biosynthesis, and neurotransmitter synthesis. This guide provides a comprehensive comparison of various glutamic acid tracers, with a special focus on the highly enriched L-Glutamic acid-¹³C₅,¹⁵N,d₅, to assist researchers, scientists, and drug development professionals in selecting the optimal tracer for their experimental needs.

The Advantage of Multi-Isotope Labeling: L-Glutamic acid-¹³C₅,¹⁵N,d₅

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a powerful tool in metabolic flux analysis (MFA) due to its comprehensive isotopic labeling. The incorporation of five ¹³C atoms, one ¹⁵N atom, and five deuterium (d) atoms allows for the simultaneous tracing of the carbon skeleton, the amino group, and the hydrogen atoms of glutamic acid. This multi-faceted labeling provides a richer dataset compared to single-isotope tracers, enabling a more detailed and accurate quantification of metabolic fluxes.

The primary advantages of using a heavily labeled tracer like L-Glutamic acid-¹³C₅,¹⁵N,d₅ include:

  • Reduced Metabolic Scrambling: The multiple labels help to distinguish the intact carbon backbone of the tracer from fragments that may be recycled through various pathways, a phenomenon known as metabolic scrambling. This leads to more precise flux calculations.

  • Simultaneous Carbon and Nitrogen Tracing: The presence of both ¹³C and ¹⁵N allows for the concurrent analysis of carbon and nitrogen metabolism, providing a more holistic view of cellular bioenergetics and biosynthesis.[1][2]

  • Enhanced Analytical Resolution: The significant mass shift imparted by the multiple isotopes facilitates the resolution of labeled metabolites from their unlabeled counterparts in mass spectrometry analyses.

  • Insights into Redox Metabolism: The deuterium labels can provide information on redox reactions involving NADPH/NADH, as the transfer of hydride ions can be tracked.

Comparative Overview of Glutamic Acid Tracers

The choice of a glutamic acid tracer is critical and depends on the specific metabolic pathways under investigation. Below is a comparative table of commonly used glutamic acid tracers and their primary applications.

TracerKey FeaturesPrimary ApplicationsAdvantagesLimitations
L-Glutamic acid-¹³C₅,¹⁵N,d₅ Fully labeled carbon backbone, labeled nitrogen, and deuterium on the carbon skeleton.Comprehensive metabolic flux analysis (MFA), simultaneous carbon and nitrogen flux studies, redox metabolism.Minimizes ambiguity from metabolic scrambling, provides a rich dataset for modeling, allows for multi-faceted pathway analysis.Higher cost, complex data analysis.
L-Glutamic acid-¹³C₅ Uniformly labeled carbon backbone.Tracing carbon entry into the TCA cycle, amino acid synthesis, and fatty acid synthesis.[3][4]High enrichment in downstream metabolites, good for general carbon flux studies.Does not provide information on nitrogen flux; susceptible to scrambling interpretation issues.
L-Glutamine-¹³C₅ Uniformly labeled carbon backbone of glutamine.Studying glutaminolysis, TCA cycle anaplerosis, and reductive carboxylation in cancer cells.[5]Directly traces the fate of glutamine, a key nutrient for many proliferating cells.Does not directly trace glutamate metabolism until after conversion.
L-Glutamic acid-1-¹³C Labeled only at the C1 carboxyl carbon.Investigating decarboxylation reactions and entry into the TCA cycle via glutamate dehydrogenase.Specific for certain reactions, lower cost.Limited information on the fate of the rest of the carbon skeleton.
L-Glutamic acid-¹⁵N Labeled nitrogen atom.Tracing nitrogen flux in amino acid transamination and synthesis of nitrogen-containing compounds.[6]Directly measures nitrogen donation from glutamate.No information on carbon metabolism.
L-Glutamic acid-d₃ (2,4,4-d₃) Deuterium labels at specific carbon positions.Probing kinetic isotope effects, studying enzyme mechanisms, and in vivo imaging (DMI).[7][8]Non-radioactive, can be used for in vivo studies with MRI.Kinetic isotope effects can complicate flux analysis.

Experimental Protocols

Key Experiment: Stable Isotope Tracing in Cultured Cancer Cells

This protocol outlines a general workflow for a stable isotope tracing experiment using a labeled glutamic acid tracer in adherent cancer cells, followed by metabolite extraction and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (typically 1-2 x 10⁶ cells per well).

  • Media Preparation: Prepare a custom culture medium (e.g., DMEM) that lacks glutamic acid. Supplement this medium with the desired concentration of the labeled glutamic acid tracer (e.g., 2 mM L-Glutamic acid-¹³C₅,¹⁵N,d₅). For control wells, use medium with the corresponding unlabeled glutamic acid.

  • Isotope Labeling: Once cells have reached the desired confluency, replace the standard culture medium with the isotope-containing medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and to determine the time to reach isotopic steady state.[9]

2. Metabolite Extraction:

  • Quenching Metabolism: At each time point, rapidly aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells to quench all enzymatic activity.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein and Lipid Removal: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins. The supernatant contains the polar metabolites.

3. LC-MS/MS Analysis:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system. For polar metabolites like glutamic acid and its derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to achieve good separation.[7]

  • Mass Spectrometry Detection: Couple the LC system to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap). Set the mass spectrometer to acquire data in a full scan mode or a targeted MS/MS mode (Multiple Reaction Monitoring - MRM) to detect and quantify the mass isotopologues of glutamic acid and its downstream metabolites.[10][11]

  • Data Analysis: Process the raw data using specialized software to identify and quantify the different isotopologues of each metabolite. The mass isotopologue distribution (MID) is then used for metabolic flux analysis.

Considerations for Accurate Quantification:

It is crucial to be aware of potential analytical artifacts. For instance, glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid during electrospray ionization (ESI) in the mass spectrometer.[12] Chromatographic separation of these compounds and the use of appropriate isotopic internal standards are essential for accurate quantification.[12]

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key metabolic pathways and experimental workflows relevant to glutamic acid tracer studies.

glutamic_acid_metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Glutamic Acid Glutamic Acid alpha-Ketoglutarate_cy α-Ketoglutarate Glutamic Acid->alpha-Ketoglutarate_cy GDH / Transaminases Glutamine Glutamine Glutamic Acid->Glutamine Glutamine Synthetase Proline Proline Glutamic Acid->Proline GABA GABA Glutamic Acid->GABA GAD alpha-Ketoglutarate_cy->Glutamic Acid GDH / Transaminases alpha-Ketoglutarate_mito α-Ketoglutarate alpha-Ketoglutarate_cy->alpha-Ketoglutarate_mito Glutamine->Glutamic Acid Glutaminase Aspartate_cy Aspartate Aspartate_mito Aspartate Aspartate_cy->Aspartate_mito Malate-Aspartate Shuttle Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate_mito->Succinyl-CoA α-KGDH Fumarate Fumarate Succinyl-CoA->Fumarate TCA Cycle Malate Malate Fumarate->Malate TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate TCA Cycle Citrate Citrate Oxaloacetate->Citrate Citrate Synthase Oxaloacetate->Aspartate_mito AST Aspartate_mito->Oxaloacetate AST Glutamic Acid_tracer L-Glutamic acid (¹³C₅,¹⁵N,d₅) Glutamic Acid_tracer->Glutamic Acid

Caption: Central metabolic pathways of L-Glutamic acid.

The above diagram illustrates the central role of glutamic acid in cellular metabolism, including its conversion to α-ketoglutarate for entry into the TCA cycle, its role as a precursor for other amino acids and neurotransmitters, and its interplay between the cytosol and mitochondria.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (e.g., Adherent Cancer Cells) Isotope_Labeling 2. Isotope Labeling (with L-Glutamic acid-¹³C₅,¹⁵N,d₅) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and Lysis) Isotope_Labeling->Metabolite_Extraction LC_MS 4. LC-MS/MS Analysis (HILIC Separation) Metabolite_Extraction->LC_MS Data_Processing 5. Data Processing (Isotopologue Quantification) LC_MS->Data_Processing MFA 6. Metabolic Flux Analysis (Modeling and Flux Calculation) Data_Processing->MFA Result Results: Quantitative Flux Maps MFA->Result

Caption: Workflow for a stable isotope tracing experiment.

This diagram outlines the key steps in a typical stable isotope tracing experiment, from cell culture and labeling to data analysis and the generation of quantitative metabolic flux maps.

tracer_comparison_logic cluster_tracers Tracer Selection Research_Question Define Research Question (e.g., Carbon vs. Nitrogen Flux) Multi_Isotope Multi-Isotope Tracer (L-Glutamic acid-¹³C₅,¹⁵N,d₅) Research_Question->Multi_Isotope Comprehensive MFA Single_Carbon Single Carbon Tracer (e.g., L-Glutamic acid-¹³C₅) Research_Question->Single_Carbon Carbon Metabolism Focus Single_Nitrogen Single Nitrogen Tracer (L-Glutamic acid-¹⁵N) Research_Question->Single_Nitrogen Nitrogen Metabolism Focus Deuterium Deuterium Tracer (e.g., L-Glutamic acid-d₃) Research_Question->Deuterium Redox / In Vivo Imaging Benefit1 Benefit1 Multi_Isotope->Benefit1 Simultaneous C & N Flux Benefit2 Benefit2 Single_Carbon->Benefit2 High ¹³C Enrichment Benefit3 Benefit3 Single_Nitrogen->Benefit3 Direct N Tracing Benefit4 Benefit4 Deuterium->Benefit4 In Vivo Compatibility

Caption: Logic for selecting a glutamic acid tracer.

This diagram illustrates the decision-making process for selecting an appropriate glutamic acid tracer based on the specific research question, highlighting the unique advantages of different labeling strategies.

References

Validation of metabolic flux results obtained with L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotopic Tracers for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a critical technique for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses. The choice of isotopic tracer is paramount for achieving accurate and precise flux measurements. This guide provides a comprehensive comparison of L-Glutamic acid-13C5,15N,d5 with other commonly used tracers, supported by experimental principles and detailed methodologies.

The Power of Multi-Isotope Tracers

Stable isotope tracers are fundamental to MFA, allowing researchers to track the fate of atoms through metabolic pathways. While single-isotope tracers like uniformly labeled glucose ([U-13C6]glucose) are widely used, multi-isotope tracers such as this compound offer significant advantages. By labeling carbon, nitrogen, and hydrogen atoms, these advanced tracers provide a more comprehensive view of metabolic activities, enabling the simultaneous tracking of both carbon and nitrogen fluxes and offering deeper insights into amino acid metabolism and its connections to central carbon metabolism.

Comparative Performance of Isotopic Tracers

The selection of an appropriate tracer depends on the specific metabolic pathways under investigation. L-Glutamic acid and its amide form, L-glutamine, are central players in cellular metabolism, particularly in cancer cells, where they are key substrates for the tricarboxylic acid (TCA) cycle through anaplerosis.

Below is a comparative summary of the utility of this compound and related glutamine tracers against the widely used [U-13C6]glucose.

TracerPrimary Metabolic Pathways TargetedKey AdvantagesLimitations
This compound TCA Cycle, Amino Acid Metabolism, Nitrogen Metabolism- Simultaneously tracks carbon and nitrogen flux. - Provides detailed insights into glutamate/glutamine-dependent pathways. - Deuterium labeling can offer additional information on redox metabolism.- May not efficiently label glycolytic pathways. - Isotopic scrambling can complicate data analysis.
[U-13C5]glutamine TCA Cycle, Anaplerosis, Reductive Carboxylation- Excellent for probing the TCA cycle and glutaminolysis[1]. - Widely used and well-characterized for cancer metabolism studies.- Does not provide information on nitrogen flux. - Limited labeling of glycolysis.
[U-13C6]glucose Glycolysis, Pentose Phosphate Pathway (PPP), TCA Cycle- Provides a global view of central carbon metabolism. - Effective for studying pathways directly downstream of glucose uptake.- May provide less resolution for TCA cycle fluxes originating from glutamine. - Does not track nitrogen metabolism.

Visualizing Glutamate's Central Role

Glutamate is a hub in cellular metabolism, connecting amino acid synthesis, nitrogen transport, and energy production. The following diagram illustrates the key metabolic fates of glutamate.

Glutamate_Metabolism Glutamine Glutamine Glutamate L-Glutamic Acid (13C5,15N,d5) Glutamine->Glutamate Glutaminase Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG Glutamate Dehydrogenase/ Transaminases Other_AA Other Amino Acids Glutamate->Other_AA Transamination GSH Glutathione (GSH) Glutamate->GSH GSH Synthesis Ammonia Ammonia (15N) Glutamate->Ammonia Deamination TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle Anaplerosis MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotopic Labeling with This compound Cell_Culture->Isotope_Labeling Quenching 3. Rapid Quenching Isotope_Labeling->Quenching Metabolite_Extraction 4. Metabolite Extraction Quenching->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 6. Mass Isotopomer Distribution (MID) Analysis LC_MS_Analysis->Data_Processing MFA_Modeling 7. Metabolic Flux Analysis Modeling Data_Processing->MFA_Modeling Flux_Map 8. Flux Map Generation MFA_Modeling->Flux_Map

References

A Comparative Guide to Metabolic Tracers: L-Glutamic Acid-¹³C₅,¹⁵N,d₅ versus Uniformly Labeled Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying fluxes. Among the most utilized tracers are derivatives of glucose and glutamine, the two primary carbon sources for many mammalian cells. This guide provides an objective comparison of two powerful tracers: L-Glutamic acid-¹³C₅,¹⁵N,d₅ and uniformly labeled glucose ([U-¹³C₆]-glucose), supported by experimental data and detailed protocols to inform the design of robust metabolic studies.

At a Glance: Key Differences and Applications

FeatureL-Glutamic acid-¹³C₅,¹⁵N,d₅Uniformly Labeled [U-¹³C₆]-Glucose
Primary Metabolic Pathways Traced Tricarboxylic Acid (TCA) Cycle, glutaminolysis, amino acid metabolism, nitrogen metabolismGlycolysis, Pentose Phosphate Pathway (PPP), serine synthesis pathway, glycogen synthesis
Key Advantages - Simultaneously tracks carbon and nitrogen fate- Provides high resolution for TCA cycle fluxes- Deuterium labeling can offer insights into redox metabolism and reduces signal overlap in mass spectrometry- Traces the primary route of glucose catabolism- Excellent for quantifying glycolytic and PPP flux- Well-established and widely used
Limitations Limited insight into glycolytic fluxPoor resolution for TCA cycle fluxes, especially with significant glutamine anaplerosis
Primary Analytical Techniques Mass Spectrometry (LC-MS/MS, GC-MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (LC-MS/MS, GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Data Comparison

The choice of tracer profoundly impacts the ability to resolve fluxes in specific metabolic pathways. As a general principle, the tracer that enters a pathway more directly will provide better resolution for the fluxes within that pathway.

The following table summarizes representative data on the relative contributions of glucose and glutamine to the Tricarboxylic Acid (TCA) cycle in CD8+ T cells, highlighting the superior utility of glutamine tracers for studying this central metabolic hub.

MetaboliteFractional Contribution from [U-¹³C₆]-GlucoseFractional Contribution from [U-¹³C₅]-Glutamine
Citrate (M+2 from Glucose, M+4 from Glutamine)~30%~45%
Malate (M+2 from Glucose, M+4 from Glutamine)~20%~45%
AspartateLower EnrichmentHigher Enrichment

Note: Data synthesized from studies in activated CD8+ T cells, which show a high reliance on glutamine for TCA cycle anaplerosis.[1]

Experimental Protocols

A generalized workflow for stable isotope tracing experiments is crucial for obtaining reliable and reproducible data. Below are detailed protocols for cell culture-based metabolic labeling experiments using either [U-¹³C₆]-glucose or L-Glutamic acid-¹³C₅,¹⁵N,d₅.

General Experimental Workflow

G cluster_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis A Seed cells in appropriate culture vessels B Grow cells to desired confluency (typically 70-80%) A->B D Replace standard medium with labeling medium B->D C Prepare labeling medium with the isotopic tracer C->D E Incubate for a defined period to achieve isotopic steady state D->E F Rapidly quench metabolism (e.g., with cold saline wash and liquid nitrogen) E->F G Extract metabolites using a cold solvent mixture (e.g., 80% methanol) F->G H Separate metabolites from macromolecules by centrifugation G->H I Analyze extracts by LC-MS/MS or GC-MS H->I J Determine mass isotopomer distributions I->J K Perform metabolic flux analysis J->K

A generalized experimental workflow for stable isotope tracing.
Protocol 1: Metabolic Tracing with [U-¹³C₆]-Glucose

Objective: To quantify fluxes through glycolysis and the pentose phosphate pathway.

Materials:

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • [U-¹³C₆]-Glucose

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Media Preparation: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of [U-¹³C₆]-glucose (e.g., 10 mM), dFBS (e.g., 10%), and other necessary supplements.

  • Isotope Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the cell line and pathways of interest (often several hours).

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Incubate at -80°C for at least 15 minutes.

  • Sample Processing:

    • Centrifuge the lysates at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis.

    • Analyze the samples to determine the mass isotopomer distributions of glycolytic and PPP intermediates.

Protocol 2: Metabolic Tracing with L-Glutamic Acid-¹³C₅,¹⁵N,d₅

Objective: To simultaneously quantify carbon and nitrogen fluxes in the TCA cycle and amino acid metabolism.

Materials:

  • Glutamine-free cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Glutamic acid-¹³C₅,¹⁵N,d₅

  • Standard cell culture supplements (e.g., glucose, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Media Preparation: Prepare the labeling medium by supplementing glutamine-free DMEM with the desired concentration of L-Glutamic acid-¹³C₅,¹⁵N,d₅ (e.g., 2 mM), dFBS, and other necessary supplements. Ensure the medium contains a non-labeled carbon source like glucose.

  • Isotope Labeling: Follow the same procedure as in Protocol 1, incubating for a duration appropriate for TCA cycle intermediates to reach isotopic steady state.

  • Metabolite Quenching and Extraction: Follow the same procedure as in Protocol 1.

  • Sample Processing: Follow the same procedure as in Protocol 1.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts.

    • Analyze the samples to determine the mass isotopomer distributions of TCA cycle intermediates and amino acids, tracking both the ¹³C and ¹⁵N labels. The deuterium (d₅) label can aid in resolving overlapping peaks and provides an additional layer of information for flux analysis.

Mandatory Visualizations

Central Carbon Metabolism: Glycolysis and the TCA Cycle

G cluster_glycolysis Glycolysis & PPP cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Oxidative PPP F16BP Fructose-1,6-BP F6P->F16BP GAP_DHAP Glyceraldehyde-3-P / DHAP F16BP->GAP_DHAP BPG 1,3-Bisphosphoglycerate GAP_DHAP->BPG threePG 3-Phosphoglycerate BPG->threePG twoPG 2-Phosphoglycerate threePG->twoPG PEP Phosphoenolpyruvate twoPG->PEP Pyruvate_gly Pyruvate PEP->Pyruvate_gly Lactate Lactate Pyruvate_gly->Lactate Pyruvate_tca Pyruvate Pyruvate_gly->Pyruvate_tca PPP->F6P Non-oxidative PPP PPP->GAP_DHAP Non-oxidative PPP Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate OAA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->aKG AcetylCoA Acetyl-CoA Pyruvate_tca->AcetylCoA AcetylCoA->Citrate

Interplay of Glycolysis, PPP, and the TCA Cycle.
Nitrogen Fate Mapping with L-Glutamic Acid-¹³C₅,¹⁵N,d₅

G cluster_nitrogen_pool Nitrogen Donation from Glutamate LabeledGlutamate L-Glutamic acid (¹³C₅,¹⁵N,d₅) aKG α-Ketoglutarate (¹³C₅) LabeledGlutamate->aKG Carbon Skeleton Enters TCA Cycle Aspartate Aspartate (¹⁵N) LabeledGlutamate->Aspartate Transamination (AST/GOT) Alanine Alanine (¹⁵N) LabeledGlutamate->Alanine Transamination (ALT/GPT) OtherAAs Other Amino Acids (¹⁵N) LabeledGlutamate->OtherAAs Other Transaminases Nucleotides Nucleotides (¹⁵N) Aspartate->Nucleotides Purine & Pyrimidine Synthesis OAA Oxaloacetate OAA->Aspartate Pyruvate Pyruvate Pyruvate->Alanine OtherPrecursors Other α-keto acids OtherPrecursors->OtherAAs

Tracking the fate of nitrogen from labeled glutamic acid.

Conclusion

The selection of an isotopic tracer is a critical decision in the design of metabolic flux analysis experiments. [U-¹³C₆]-glucose is the tracer of choice for investigating "upper" metabolism, including glycolysis and the pentose phosphate pathway. In contrast, L-Glutamic acid-¹³C₅,¹⁵N,d₅ offers a multi-faceted approach to probe "lower" metabolism, providing unparalleled resolution of TCA cycle fluxes while simultaneously tracking the fate of nitrogen into other essential biosynthetic pathways. The inclusion of deuterium in the glutamic acid tracer can further enhance analytical resolution. For a comprehensive understanding of cellular metabolism, parallel labeling experiments using both glucose and glutamine tracers are often the most powerful approach.

References

Power in Partnership: Cross-Validating L-Glutamic Acid Metabolism with Stable Isotope Tracing and Real-Time Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of cellular metabolism is paramount for researchers in drug discovery and development. This guide provides a comparative framework for two powerful analytical techniques: stable isotope tracing with L-Glutamic acid-13C5,15N,d5 and real-time metabolic analysis using Agilent Seahorse XF technology. By cross-validating data from these distinct yet complementary approaches, scientists can gain deeper insights into the metabolic fate of glutamine and its impact on cellular bioenergetics.

This guide presents a detailed comparison of the data obtained from tracking the metabolic fate of fully labeled L-Glutamic acid and the functional metabolic outputs measured by Seahorse XF assays. The objective is to demonstrate how the integration of these methods provides a more complete picture of cellular metabolism than either technique could alone.

Comparative Overview of Techniques

FeatureThis compound TracingSeahorse XF Assay
Principle Tracks the incorporation of stable isotopes from L-Glutamic acid into downstream metabolites using mass spectrometry.[1][2][3]Measures the real-time rates of oxygen consumption (OCR) and extracellular acidification (ECAR) of live cells.[4][5][6]
Key Output Mass isotopologue distributions (MIDs) indicating the fractional abundance of labeled atoms in specific metabolites.Real-time kinetic data on mitochondrial respiration (OCR) and glycolysis (ECAR).[6][7]
Information Gained Provides direct evidence of pathway engagement and delineates the specific metabolic fate of glutamine carbons and nitrogen.[3]Reveals the overall cellular metabolic phenotype, including rates of ATP production from oxidative phosphorylation and glycolysis.[5][7]

Hypothetical Experimental Scenario: Investigating the Metabolic Effects of a Novel Glutaminase Inhibitor

To illustrate the synergy between these two techniques, we present hypothetical data from an experiment designed to assess the metabolic impact of a novel glutaminase inhibitor (Compound X) on a cancer cell line known to be dependent on glutamine metabolism.

Data Presentation: A Tale of Two Readouts

The following tables summarize the quantitative data from mass spectrometry-based metabolite analysis after this compound tracing and the corresponding functional data from a Seahorse XF Mito Stress Test.

Table 1: Mass Isotopologue Distribution of Key TCA Cycle Intermediates

This table showcases the fractional abundance of 13C isotopes in downstream metabolites following a 6-hour incubation with this compound in the presence or absence of Compound X. The "M+n" notation indicates the number of 13C atoms incorporated from the labeled glutamic acid.

MetaboliteIsotopologueVehicle Control (% Labeled)Compound X (% Labeled)
Glutamate M+595.2 ± 2.115.8 ± 1.5
α-Ketoglutarate M+588.7 ± 3.412.3 ± 1.1
Succinate M+475.1 ± 4.09.7 ± 0.9
Fumarate M+472.5 ± 3.88.9 ± 0.8
Malate M+473.0 ± 3.99.1 ± 0.9
Citrate M+468.9 ± 4.28.2 ± 0.7
Aspartate M+485.4 ± 3.511.5 ± 1.0

Data are presented as mean ± standard deviation.

Table 2: Seahorse XF Mito Stress Test Parameters

This table presents the key parameters of mitochondrial function derived from the Seahorse XF Mito Stress Test, comparing vehicle-treated cells to those treated with Compound X.

ParameterVehicle Control (pmol O2/min)Compound X (pmol O2/min)
Basal Respiration 150.3 ± 10.285.7 ± 7.5
ATP Production 115.8 ± 8.950.1 ± 5.3
Proton Leak 34.5 ± 2.835.6 ± 3.1
Maximal Respiration 280.1 ± 15.6120.4 ± 9.8
Spare Respiratory Capacity 129.8 ± 12.134.7 ± 6.2

Data are presented as mean ± standard deviation.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of experimental results. The following sections outline the protocols used to generate the data presented above.

This compound Metabolic Labeling
  • Cell Culture: Cancer cells were seeded in 6-well plates and cultured to 70-80% confluency.

  • Labeling Medium Preparation: A base medium deficient in glutamine was supplemented with 2 mM this compound.

  • Treatment and Labeling: Cells were pre-treated with either vehicle or Compound X for 1 hour. The culture medium was then replaced with the labeling medium containing the respective treatments.

  • Metabolite Extraction: After 6 hours of incubation, the medium was removed, and cells were washed with ice-cold saline. Metabolism was quenched by adding 1 mL of ice-cold 80% methanol.

  • Sample Preparation: The cell lysates were scraped and collected. Samples were then vortexed and centrifuged to pellet protein and cell debris. The supernatant containing polar metabolites was collected.

  • LC-MS/MS Analysis: The metabolite extracts were dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopologue distributions.[3]

Seahorse XF Mito Stress Test
  • Cell Seeding: Cells were seeded in an Agilent Seahorse XF96 cell culture microplate at an optimized density and allowed to adhere overnight.[8]

  • Assay Medium Preparation: Seahorse XF Base Medium was supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. The pH was adjusted to 7.4, and the medium was warmed to 37°C.[9]

  • Cell Preparation: On the day of the assay, the cell culture medium was replaced with the prepared Seahorse XF assay medium, and the plate was incubated in a non-CO2 incubator at 37°C for 1 hour.

  • Compound Loading: The mitochondrial stressors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) were loaded into the appropriate ports of the hydrated sensor cartridge.[10]

  • Seahorse XF Analyzer Operation: The assay was initiated on a Seahorse XF Analyzer. Baseline oxygen consumption rates (OCR) were measured before the sequential injection of the mitochondrial inhibitors to determine the key parameters of mitochondrial function.[5]

Visualizing the Workflow and Metabolic Pathways

To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Culture B Treatment (Vehicle or Compound X) A->B F Seahorse XF Cell Plating A->F C This compound Labeling B->C D Metabolite Extraction C->D E LC-MS/MS Analysis D->E H Data Integration and Cross-Validation E->H G Seahorse XF Mito Stress Test F->G G->H

Caption: Experimental workflow for cross-validation.

G cluster_pathway Glutamine Metabolism Pathway Glutamine This compound Glutamate Glutamate-13C5,15N Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate-13C5 Glutamate->aKG TCA TCA Cycle aKG->TCA Inhibitor Compound X Inhibitor->Glutamate

Caption: Simplified glutamine metabolism pathway.

Conclusion: A Synergistic Approach to Metabolic Research

The cross-validation of this compound tracing data with Seahorse XF assays provides a powerful and comprehensive approach to understanding cellular metabolism. While stable isotope tracing offers precise information on the fate of glutamine within metabolic pathways, Seahorse XF assays provide a functional readout of how these changes impact overall cellular bioenergetics. The hypothetical data presented herein demonstrates that Compound X effectively inhibits glutaminase, leading to a significant reduction in the entry of glutamine-derived carbons into the TCA cycle and a corresponding decrease in mitochondrial respiration. This integrated approach not only strengthens the evidence for the mechanism of action of Compound X but also provides a more complete picture of its metabolic consequences. For researchers and drug development professionals, the combination of these two techniques offers a robust platform for elucidating metabolic mechanisms and identifying novel therapeutic targets.

References

The Unparalleled Advantage of Multiply-Labeled L-Glutamic Acid in Quantitative Research

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding fields of biomedical research and drug development, the accuracy of quantitative analysis is paramount. The use of stable isotope-labeled internal standards in mass spectrometry is a cornerstone of achieving reliable data. This guide provides an in-depth comparison of multiply-labeled L-Glutamic acid-13C5,15N,d5 against its singly-labeled and unlabeled counterparts, demonstrating its superior performance in quantitative applications.

Enhanced Accuracy and Precision: The Power of Multiple Labels

The primary advantage of using a multiply-labeled internal standard like this compound lies in its significant mass shift and co-elution with the endogenous analyte. This combination effectively mitigates matrix effects and compensates for variability during sample preparation and analysis, leading to unparalleled accuracy and precision.

Key Advantages:

  • Maximized Mass Difference: The incorporation of five 13C atoms, one 15N atom, and five deuterium atoms results in a substantial mass difference between the labeled standard and the unlabeled analyte. This large mass shift minimizes the risk of isotopic cross-talk and ensures a clear distinction between the analyte and the internal standard signals in the mass spectrometer.

  • Reduced Isotopic Overlap: The heavy labeling significantly reduces the contribution of the natural isotopic abundance of the analyte to the signal of the internal standard, and vice-versa. This clean separation of signals is crucial for accurate quantification, especially at low analyte concentrations.

  • Co-elution and Matrix Effect Compensation: As a stable isotope-labeled analog, this compound exhibits nearly identical physicochemical properties to the endogenous L-Glutamic acid. This ensures that both compounds co-elute during liquid chromatography and experience the same ionization suppression or enhancement effects in the mass spectrometer's ion source. The internal standard's signal can then be used to accurately normalize the analyte's signal, correcting for these variations.

  • Improved Signal-to-Noise Ratio: The clear separation from background and potential interferences due to the significant mass shift can lead to an improved signal-to-noise ratio for the internal standard, further enhancing the precision of the measurement.

Comparative Performance Data

While direct head-to-head comparative studies with identical experimental conditions are limited, the performance advantages of multiply-labeled standards can be inferred from validation data of methods using singly-labeled standards and the fundamental principles of isotope dilution mass spectrometry. The following table summarizes the expected performance characteristics.

FeatureUnlabeled L-Glutamic AcidSingly-Labeled L-Glutamic Acid (e.g., L-Glutamic acid-d5)Multiply-Labeled this compound
Internal Standard Suitability Not suitableGoodExcellent
Mass Shift (Da) 0+5+11
Correction for Matrix Effects NoneGoodExcellent
Correction for Sample Loss NoneGoodExcellent
Risk of Isotopic Overlap N/ALow to ModerateMinimal
Expected Accuracy (% Bias) High variability< 10%[1][2]< 5%
Expected Precision (%RSD) High variability< 10%[1][2]< 5%

Note: The accuracy and precision values for the multiply-labeled standard are projected based on the established principles of isotope dilution mass spectrometry, where a higher mass shift and identical chemical behavior lead to improved quantitative performance.

Experimental Protocol: Quantification of L-Glutamic Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for the accurate quantification of L-Glutamic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • L-Glutamic acid analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation:

  • Spiking: To 100 µL of plasma sample, add 10 µL of a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (Optional): For further cleanup, the supernatant can be passed through an SPE cartridge to remove interfering substances.

  • Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve separation of glutamic acid from other plasma components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • L-Glutamic acid: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (adjusted for the mass increase)

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both the endogenous L-Glutamic acid and the this compound internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of L-Glutamic acid in the plasma sample using a calibration curve prepared with known concentrations of the analytical standard and a fixed concentration of the internal standard.

Visualizing the Advantages and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Logical Advantage of Multiply-Labeled Standard cluster_0 Analytical Challenges cluster_1 Internal Standard Properties Matrix Effects Matrix Effects Inaccurate Quantification Inaccurate Quantification Matrix Effects->Inaccurate Quantification Sample Loss Sample Loss Sample Loss->Inaccurate Quantification Ionization Variability Ionization Variability Ionization Variability->Inaccurate Quantification Multiply-Labeled Standard Multiply-Labeled Standard Co-elution Co-elution Multiply-Labeled Standard->Co-elution Large Mass Shift Large Mass Shift Multiply-Labeled Standard->Large Mass Shift Co-elution->Matrix Effects Compensates for Co-elution->Ionization Variability Compensates for Reduced Isotopic Overlap Reduced Isotopic Overlap Large Mass Shift->Reduced Isotopic Overlap Ensures Accurate Quantification Accurate Quantification Reduced Isotopic Overlap->Accurate Quantification

Caption: Advantage of multiply-labeled standards.

Quantitative Analysis Workflow Plasma Sample Plasma Sample Spike with 13C5,15N,d5-L-Glutamic Acid Spike with 13C5,15N,d5-L-Glutamic Acid Plasma Sample->Spike with 13C5,15N,d5-L-Glutamic Acid Protein Precipitation Protein Precipitation Spike with 13C5,15N,d5-L-Glutamic Acid->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: Workflow for quantitative analysis.

Caption: Metabolic flux analysis workflow.

References

A Comparative Guide to the Reproducibility of Experiments Using L-Glutamic acid-¹³C₅,¹⁵N,d₅

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, metabolomics, and metabolic flux analysis, the choice of stable isotope-labeled internal standards and tracers is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of L-Glutamic acid-¹³C₅,¹⁵N,d₅ and its non-deuterated counterpart, L-Glutamic acid-¹³C₅,¹⁵N, supported by experimental data and detailed methodologies.

Introduction to Stable Isotope Labeling in Quantitative Analysis

Stable isotope-labeled compounds are critical tools in mass spectrometry-based quantitative analysis. By introducing a known amount of a "heavy" labeled compound that is chemically identical to the analyte of interest, researchers can correct for variability in sample preparation, chromatographic separation, and mass spectrometric detection. The ideal internal standard co-elutes with the analyte and experiences identical matrix effects, leading to high precision and accuracy.

L-Glutamic acid, a key metabolite in central carbon and nitrogen metabolism, is frequently measured in various biological matrices. The use of stable isotope-labeled glutamic acid as an internal standard or tracer is therefore widespread. This guide focuses on the performance comparison of two such standards: L-Glutamic acid-¹³C₅,¹⁵N,d₅, which is fully labeled with heavy isotopes of carbon, nitrogen, and hydrogen (deuterium), and L-Glutamic acid-¹³C₅,¹⁵N, which is labeled with heavy carbon and nitrogen but retains its natural hydrogen isotope distribution.

Performance Comparison: L-Glutamic acid-¹³C₅,¹⁵N,d₅ vs. L-Glutamic acid-¹³C₅,¹⁵N

The primary difference in the experimental performance between these two labeled compounds arises from the presence of deuterium in L-Glutamic acid-¹³C₅,¹⁵N,d₅. This can lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated compound may exhibit a slightly different retention time in liquid chromatography compared to the non-deuterated analyte.[1] This can have implications for the reproducibility and accuracy of quantification.

ParameterL-Glutamic acid-¹³C₅,¹⁵N,d₅ (with Deuterium)L-Glutamic acid-¹³C₅,¹⁵N (without Deuterium)Key Considerations & References
Chromatographic Co-elution May exhibit a slight retention time shift compared to the native analyte.More likely to perfectly co-elute with the native analyte.The difference in bond length and vibrational energy of C-D vs. C-H bonds can alter chromatographic behavior. Perfect co-elution is ideal for compensating for matrix effects that can vary across a chromatographic peak.[1]
Matrix Effect Compensation Potential for differential matrix effects if chromatographic separation occurs.More robust compensation for matrix effects due to identical chromatographic behavior.If the internal standard and analyte elute at slightly different times, they may experience different levels of ion suppression or enhancement from co-eluting matrix components, leading to inaccuracies.
Accuracy & Precision (Reproducibility) Generally high, but can be compromised by chromatographic isotope effects.Typically offers superior accuracy and precision due to better co-elution.The coefficient of variation (CV) of measurements is a key indicator of reproducibility. Lower CVs are generally expected with non-deuterated, fully labeled standards.
Metabolic Flux Analysis (MFA) Can be used as a tracer, but the deuterium label may introduce complexity in interpreting mass isotopomer distributions.Preferred for MFA as the labeling pattern is restricted to carbon and nitrogen, simplifying flux calculations.The goal of MFA is to trace the flow of specific atoms (e.g., ¹³C and ¹⁵N) through metabolic pathways. Deuterium labeling can complicate the analysis of mass spectra.

Experimental Protocols

Quantification of L-Glutamic Acid in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the quantification of L-glutamic acid in a biological matrix (e.g., plasma, cell lysate) using a stable isotope-labeled internal standard.

a. Sample Preparation:

  • Thaw biological samples on ice.

  • To 50 µL of sample, add 150 µL of a protein precipitation solution (e.g., ice-cold methanol or acetonitrile) containing the internal standard (either L-Glutamic acid-¹³C₅,¹⁵N,d₅ or L-Glutamic acid-¹³C₅,¹⁵N) at a known concentration (e.g., 1 µM).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar metabolites like glutamic acid.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of mobile phase A, with a linear decrease to a lower percentage over several minutes to elute the polar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • L-Glutamic acid: Precursor ion (m/z) -> Product ion (m/z)

      • L-Glutamic acid-¹³C₅,¹⁵N: Precursor ion (m/z) -> Product ion (m/z)

      • L-Glutamic acid-¹³C₅,¹⁵N,d₅: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values will depend on the instrument and fragmentation pattern and should be optimized experimentally.)

c. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Generate a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples.

¹³C and ¹⁵N Metabolic Flux Analysis

This protocol provides a general workflow for a metabolic flux analysis experiment using a labeled glutamic acid tracer.

a. Cell Culture and Labeling:

  • Culture cells in a standard medium to the desired confluence.

  • Replace the standard medium with a labeling medium containing the stable isotope-labeled glutamic acid (e.g., L-Glutamic acid-¹³C₅,¹⁵N) as the tracer. The concentration of the tracer should be optimized for the specific cell type and experimental goals.

  • Incubate the cells for a time course to allow for the incorporation of the labeled atoms into downstream metabolites.

  • Harvest the cells at different time points.

b. Metabolite Extraction and Analysis:

  • Quench metabolism rapidly by, for example, adding ice-cold methanol.

  • Extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

  • Analyze the extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of key metabolites in the pathways of interest.

c. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use a metabolic network model and specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data and calculate the intracellular metabolic fluxes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample Spike_IS Spike with Internal Standard (L-Glutamic acid-13C5,15N,d5 or L-Glutamic acid-13C5,15N) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Signaling_Pathway Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate Glutamate (Tracer: L-Glutamic acid-13C5,15N) Glutaminase->Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG Other_AAs Other Amino Acids Glutamate->Other_AAs Glutathione Glutathione Glutamate->Glutathione TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Caption: Central role of Glutamate in cellular metabolism.

Conclusion

The choice between L-Glutamic acid-¹³C₅,¹⁵N,d₅ and L-Glutamic acid-¹³C₅,¹⁵N for quantitative experiments depends on the specific application. For use as an internal standard in LC-MS-based quantification, L-Glutamic acid-¹³C₅,¹⁵N is generally preferred due to its higher likelihood of perfect co-elution with the native analyte, which leads to more robust correction for matrix effects and potentially higher reproducibility. The deuterium labeling in L-Glutamic acid-¹³C₅,¹⁵N,d₅ can introduce a chromatographic isotope effect, which may compromise the accuracy of quantification if not carefully validated. For metabolic flux analysis studies, L-Glutamic acid-¹³C₅,¹⁵N is also the more suitable tracer as it simplifies the interpretation of mass isotopomer data by avoiding the complexities introduced by deuterium labeling. Researchers should carefully consider these factors during method development and validation to ensure the highest quality data.

References

A Researcher's Guide to Absolute Quantification of Glutamate: Comparing L-Glutamic acid-¹³C₅,¹⁵N,d₅ and Other Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of glutamate is paramount for understanding its role in neurotransmission, metabolism, and various pathologies. This guide provides a comprehensive comparison of L-Glutamic acid-¹³C₅,¹⁵N,d₅ as a gold-standard internal standard for mass spectrometry-based absolute quantification of glutamate against other common standards and alternative analytical methods.

The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, ionization, and detection in mass spectrometry.[1] L-Glutamic acid-¹³C₅,¹⁵N,d₅, with its heavy isotope labeling of all five carbon atoms, the nitrogen atom, and five hydrogen atoms, offers a significant mass shift from the endogenous glutamate, minimizing isotopic interference and maximizing analytical accuracy.[2][3][4]

Performance Comparison of Internal Standards for Glutamate Quantification

The selection of an appropriate internal standard is critical for the reliability of quantitative results. While L-Glutamic acid-¹³C₅,¹⁵N,d₅ is considered a superior standard due to its comprehensive labeling, other deuterated standards are also commonly employed. The following tables summarize the performance of different internal standards based on available experimental data.

Table 1: Performance Characteristics of Glutamate Internal Standards in Mass Spectrometry

Internal StandardMethodMatrixPrecision (%RSD)Accuracy (%RE)Reference
L-Glutamic acid-¹³C₅,¹⁵N,d₅ LC-MS/MSNot SpecifiedData not available in a comparable formatData not available in a comparable format[2][5]
L-Glutamic acid-d₅ LC-MS/MSMouse Brain MicrodialysateIntraday: <10%, Interday: <12%Intraday: ±10%, Interday: ±12%[6][7]
Deuterated Glutamate GC-MSPlasma~6-16%Not Reported[8][9]

Note: The performance data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Comparison with Alternative Quantification Methods

Beyond mass spectrometry with stable isotope dilution, other methods are available for glutamate quantification, each with its own advantages and limitations.

Table 2: Comparison of Glutamate Quantification Methods

MethodPrincipleAdvantagesDisadvantagesTypical Precision (%RSD)
LC-MS/MS with L-Glutamic acid-¹³C₅,¹⁵N,d₅ Stable isotope dilution mass spectrometryHigh specificity, sensitivity, and accuracy; corrects for matrix effectsHigh initial instrument cost; potential for in-source cyclization<15%
HPLC with UV Detection Pre-column derivatization followed by UV detectionLower instrument cost; good reproducibilityLess sensitive than MS; requires derivatizationIntraday: <2%, Interday: <3%
Enzymatic Assay Enzymatic conversion of glutamate leading to a colorimetric or fluorometric signalHigh throughput; simple procedurePotential for interference from other sample components~4%
Magnetic Resonance Spectroscopy (MRS) In vivo measurement of glutamate concentrations in the brainNon-invasive; provides spatial informationLower sensitivity and resolution compared to other methods; can be difficult to distinguish from glutamineIn vivo CVs: 2.9% (PRESS) to 4.9% (MEGA-PRESS)[10]

Experimental Protocols

Key Experiment: Absolute Quantification of Glutamate using LC-MS/MS with L-Glutamic acid-¹³C₅,¹⁵N,d₅

This protocol outlines the typical workflow for quantifying glutamate in a biological sample using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

1. Sample Preparation:

  • To a known volume or weight of the biological sample (e.g., plasma, brain tissue homogenate), add a precise amount of L-Glutamic acid-¹³C₅,¹⁵N,d₅ internal standard solution.

  • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC Separation:

  • Inject the supernatant onto a liquid chromatography system.

  • Separate glutamate from other sample components using a suitable column (e.g., a HILIC or reversed-phase C18 column).

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid).

3. MS/MS Detection:

  • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Monitor the specific mass transitions for both endogenous glutamate and the L-Glutamic acid-¹³C₅,¹⁵N,d₅ internal standard in Multiple Reaction Monitoring (MRM) mode.

    • Glutamate: e.g., m/z 148 -> 84

    • L-Glutamic acid-¹³C₅,¹⁵N,d₅: e.g., m/z 158 -> 92

  • The peak area ratio of the analyte to the internal standard is used for quantification.

4. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled glutamate and a fixed concentration of the L-Glutamic acid-¹³C₅,¹⁵N,d₅ internal standard.

  • Calculate the concentration of glutamate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and a Key Signaling Pathway

To further illustrate the experimental process and the biological context of glutamate, the following diagrams are provided.

G Experimental Workflow for Glutamate Quantification using SID-MS cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample Add_IS Add L-Glutamic acid-¹³C₅,¹⁵N,d₅ Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS System Supernatant->LC_MS Injection Quant Quantification LC_MS->Quant Peak Area Ratio Conc Absolute Glutamate Concentration Quant->Conc

Caption: Workflow for absolute glutamate quantification using Stable Isotope Dilution Mass Spectrometry (SID-MS).

G Simplified NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel CaM Calmodulin Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Signaling Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) CaMKII->Signaling Phosphorylates Targets

Caption: Overview of the NMDA receptor signaling cascade initiated by glutamate.

References

Comparative Analysis of L-Glutamic Acid-¹³C₅,¹⁵N,d₅ Metabolism Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N,d₅, a stable isotope-labeled tracer, in various cell lines. Understanding the differential utilization of glutamic acid is crucial for elucidating cell-specific metabolic pathways, identifying potential therapeutic targets, and developing novel diagnostic tools. This document summarizes key experimental findings, presents detailed protocols for metabolic tracing studies, and visualizes relevant metabolic pathways and experimental workflows.

Quantitative Metabolic Flux Analysis

The metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N,d₅ varies significantly across different cell types, reflecting their unique physiological roles and metabolic dependencies. The following table summarizes key quantitative data on the contribution of glutamine (a direct precursor to glutamate) to central carbon metabolism in representative cell lines.

Cell Line/TypeKey Metabolic PathwayTracer Incorporation/Flux RateExperimental ContextReference
Glioblastoma (GBM) Cells Reductive CarboxylationIncreased labeling in citrate (m+5) under hypoxia.[1]In vitro culture under normoxic and hypoxic conditions.[1][2]
Pancreatic Ductal Adenocarcinoma (PDAC) GlutaminolysisSignificant production of [¹³C₅]glutamate from [¹³C₅]glutamine, which is inhibited by the glutaminase inhibitor CB-839.[3]In vivo mouse models.[3]
HER2+ Breast Cancer Brain Metastasis TCA Cycle AnaplerosisHigh fractional enrichment of ¹³C from glutamine in plasma.[4]In vivo mouse models with ¹³C₅-glutamine infusion.[4]
Neuronal Cells Glutamate-Glutamine CycleInfusion of ¹³C₅-glutamine results in the detection of ¹³C₅-glutamate in the extracellular space, indicating neuronal release.[5][6]In vivo microdialysis in the rat cortex.[5][6]
Glial Cells (Astrocytes) Glutamate Uptake and ConversionAstrocytes are the primary sink for synaptically released glutamate, taking up approximately 80% and converting it to glutamine.In vivo studies of neuro-glial metabolism.[7][8]

Experimental Protocols

The following are generalized protocols for conducting stable isotope tracing studies using L-Glutamic acid-¹³C₅,¹⁵N,d₅ or its precursors like L-Glutamine-¹³C₅.

In Vitro Cell Culture Labeling
  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate for 24-48 hours.

  • Medium Exchange: Aspirate the standard growth medium and replace it with a labeling medium. The labeling medium should be identical to the standard medium but with unlabeled glutamine/glutamate replaced by the isotopically labeled tracer (e.g., ¹³C₅-Glutamine).

  • Incubation: Incubate the cells in the labeling medium for a time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the incorporation of the stable isotopes into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture dish.[4]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isotopic enrichment in various metabolites.[2][9]

In Vivo Isotope Infusion
  • Animal Preparation: For studies involving animal models, fast the animals for 12-16 hours prior to infusion to achieve higher fractional enrichment of the tracer in plasma.[4] Anesthetize the animals as required.

  • Tracer Preparation: Prepare the sterile, injectable form of the labeled compound. For instance, L-Glutamine (¹³C₅) solution can be prepared in a 1:1 ratio of molecular biology grade water and 1.8% saline and filtered through a 0.22-micron syringe filter.[4]

  • Infusion:

    • Administer a bolus injection of the tracer (e.g., 0.2125 mg/g body mass for ¹³C₅-glutamine) over 1 minute.[4]

    • Follow with a continuous infusion at a specific rate (e.g., 0.004 mg/g body mass per minute) for the duration of the experiment (e.g., 5-6 hours).[4]

  • Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly resect the tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity.[3]

  • Metabolite Extraction from Tissue:

    • Grind the frozen tissue into a fine powder using a cooled mortar and pestle.[3]

    • Extract metabolites from the powdered tissue using an appropriate extraction solvent.

  • Sample Analysis: Analyze the tissue extracts by LC-MS or other relevant analytical techniques to measure the incorporation of the isotopic label into various metabolites.[3]

Visualizations

Experimental Workflow: Stable Isotope Tracing

G cluster_invitro In Vitro cluster_invivo In Vivo A Seed Cells B Add L-Glutamic acid-¹³C₅,¹⁵N,d₅ A->B C Time-course Incubation B->C D Metabolite Extraction C->D I LC-MS/GC-MS Analysis D->I E Animal Model Preparation F Infuse L-Glutamic acid-¹³C₅,¹⁵N,d₅ E->F G Tissue Collection F->G H Metabolite Extraction G->H H->I J Metabolic Flux Analysis I->J

Caption: Workflow for stable isotope tracing experiments in vitro and in vivo.

Central Carbon Metabolism Pathways

G cluster_tca TCA Cycle cluster_reductive Reductive Carboxylation glutamine L-Glutamine-¹³C₅,¹⁵N₂ glutamate L-Glutamic acid-¹³C₅,¹⁵N glutamine->glutamate akg α-Ketoglutarate (m+5) glutamate->akg succinate Succinate (m+4) akg->succinate Glutaminolysis isocitrate Isocitrate (m+5) akg->isocitrate citrate_ox Citrate (m+4) fumarate Fumarate (m+4) succinate->fumarate Glutaminolysis malate Malate (m+4) fumarate->malate Glutaminolysis malate->citrate_ox Glutaminolysis citrate_red Citrate (m+5) isocitrate->citrate_red acetyl_coa Acetyl-CoA (m+2) citrate_red->acetyl_coa lipids Lipid Synthesis acetyl_coa->lipids

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N in central carbon metabolism.

References

A Researcher's Guide to Stable Isotope Tracing with L-Glutamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the flux of nutrients through complex biochemical networks. Among these, isotopologues of L-glutamic acid, a central node in nitrogen and carbon metabolism, are critical for researchers in oncology, neuroscience, and drug development. This guide provides a comparative overview of L-Glutamic acid-¹³C₅,¹⁵N,d₅ and other commonly used glutamic acid and glutamine tracers, with a focus on their application in metabolic flux analysis (MFA).

L-Glutamic acid-¹³C₅,¹⁵N,d₅ is a heavy-labeled analog of L-glutamic acid, where all five carbon atoms are replaced by ¹³C, the nitrogen atom by ¹⁵N, and five hydrogen atoms by deuterium (²H or d). This extensive labeling makes it an excellent internal standard for quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as it is chemically identical to its unlabeled counterpart but clearly distinguishable by its mass[1][2]. Its primary applications lie in metabolic tracer studies to elucidate the contributions of glutamate to diverse cellular processes[3].

Performance Comparison of Glutamate and Glutamine Tracers

A key study computationally evaluated several ¹³C-labeled glucose and glutamine tracers for their ability to precisely estimate fluxes in central carbon metabolism[4][5]. The findings indicate that uniformly labeled [U-¹³C₅]glutamine is the preferred isotopic tracer for analyzing the Tricarboxylic Acid (TCA) cycle[4][5]. Other tracers, such as [1-¹³C]glutamine and [5-¹³C]glutamine, are valuable for probing specific reactions like reductive carboxylation[6].

The combination of ¹³C and ¹⁵N labeling, as seen in L-Glutamic acid-¹³C₅,¹⁵N,d₅, allows for the simultaneous tracking of both carbon and nitrogen atoms. This is particularly useful for dissecting pathways where glutamine/glutamate act as nitrogen donors, such as nucleotide synthesis[7].

Quantitative Data Summary

The following table summarizes the performance of different isotopic tracers in metabolic flux analysis, based on computational evaluations. The precision of flux estimates is a key performance metric.

TracerTarget PathwayPerformance SummaryReference
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) CycleOptimal tracer for precise analysis of the TCA cycle.[4][5]
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayProvides the most precise estimates for these pathways and the overall network.[4][5]
[1-¹³C]glutamine Reductive CarboxylationUseful for evaluating the fraction of glutamine metabolized through this pathway.[6]
[5-¹³C]glutamine Reductive Carboxylation contribution to lipid synthesisRecommended for tracing the contribution of reductive carboxylation to lipid synthesis.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic tracing studies. Below are summarized protocols for stable isotope tracing using ¹³C-labeled glutamine in cell culture, which can be adapted for L-Glutamic acid tracers.

Cell Culture and Labeling

This protocol is adapted from a study investigating glutamine metabolism in human glioblastoma cells[8][9][10].

  • Cell Seeding: Seed cells (e.g., 3 x 10⁵ U251 cells) in a 15 cm dish with complete DMEM medium containing 5% FBS, 4 mM glutamine, 25 mM glucose, and 1 mM pyruvate. Incubate for 24 hours[10].

  • Tracer Introduction: Wash the cells twice with phosphate-buffered saline (PBS). Replace the medium with fresh DMEM containing the desired concentration of the ¹³C-labeled tracer (e.g., 4 mM [U-¹³C₅]glutamine) and other necessary components. The concentration of the labeled substrate should ideally match the unlabeled substrate in the standard medium[3].

  • Incubation: Incubate the cells with the labeling medium for a predetermined period. The time required to reach isotopic steady state can vary depending on the metabolite and cell type, but for TCA cycle intermediates using a [U-¹³C₅]glutamine tracer, it can be around 3 hours[6].

  • Metabolite Extraction: After incubation, remove the labeling medium and wash the cells three times with cold PBS. Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.

Sample Analysis by LC-MS/MS

This is a general workflow for analyzing the labeled metabolites.

  • Sample Preparation: Centrifuge the cell extracts to pellet insoluble material. Collect the supernatant containing the metabolites[3].

  • Chromatographic Separation: Perform liquid chromatography using a suitable column (e.g., Agilent Zorbax SB C-18) and mobile phase gradient to separate the metabolites of interest[11].

  • Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer (e.g., Thermo Q Exactive HF Hybrid Quadrupole-Orbitrap) in negative ion mode at various collision energies (e.g., 20, 40, and 50 eV) for metabolite identification[8].

  • Data Processing: Deconvolute the LC-MS/MS data using software like XCMS to identify and quantify the mass isotopologues of the metabolites[8]. Isotopic enrichment is determined by analyzing the mass isotopomer distribution (MID)[6].

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations were created using the Graphviz DOT language.

glutamine_metabolism cluster_medium Extracellular cluster_cell Intracellular Glutamine_ext ¹³C₅,¹⁵N-Glutamine Glutamine_int ¹³C₅,¹⁵N-Glutamine Glutamine_ext->Glutamine_int Transport Glutamate ¹³C₅,¹⁵N-Glutamate Glutamine_int->Glutamate Glutaminase Nucleotides Nucleotides Glutamine_int->Nucleotides Nitrogen Donor aKG ¹³C₅-α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase / Transaminases Glutathione Glutathione Glutamate->Glutathione Synthesis Other_AA Other Amino Acids Glutamate->Other_AA Transamination TCA_Cycle TCA Cycle aKG->TCA_Cycle

Caption: Metabolic fate of ¹³C₅,¹⁵N-Glutamine after cellular uptake.

experimental_workflow A Cell Culture (e.g., Glioblastoma cells) B Introduce Isotopic Tracer (e.g., ¹³C₅,¹⁵N-Glutamic Acid) A->B C Incubate to achieve Isotopic Steady State B->C D Quench Metabolism & Extract Metabolites C->D E LC-MS/MS Analysis D->E F Data Processing (MID Analysis) E->F G Metabolic Flux Calculation F->G

Caption: A typical experimental workflow for stable isotope tracing studies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling L-Glutamic acid-13C5,15N,d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling L-Glutamic acid-13C5,15N,d5. The information is designed to ensure safe operational handling and disposal, directly addressing procedural questions to build a foundation of laboratory safety.

This compound is a stable isotopically labeled version of L-Glutamic acid. The presence of stable, non-radioactive isotopes (¹³C and ¹⁵N) does not alter the chemical reactivity or the toxicological properties of the molecule compared to its unlabeled counterpart.[1][2] Therefore, the handling, personal protective equipment, and disposal procedures are identical to those for standard L-Glutamic acid.[2][] According to the Safety Data Sheet for L-Glutamic acid, the compound is a white solid and may cause irritation to the eyes, respiratory system, and skin.[4][5]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling.[6] The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.[6][7]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Safety Glasses with Side Shields or Chemical Safety GogglesRequired to protect against dust particles and potential splashes when making solutions.[2][7][8][9] Must meet ANSI Z87.1 standards.[7] A face shield should be worn over goggles for tasks with a higher splash risk.[7][8]
Hand Protection Nitrile GlovesProvides a barrier against skin contact.[2][6][9] Disposable nitrile gloves are suitable for incidental contact.[7] Always inspect gloves before use and wash hands thoroughly after removal.[2]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination with the powdered chemical.[2][8] Should be kept buttoned.[9]
Respiratory Protection Not typically required under normal use with adequate ventilation.A NIOSH-approved particulate respirator may be necessary if engineering controls (like a fume hood) are not available or if there is a risk of generating significant dust.[4][8]
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.[7][8]

Operational Plan: Handling Protocol

Safe handling of this compound involves minimizing the generation of dust and preventing contact. Work should be performed in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Designate Work Area in a Fume Hood or Well-Ventilated Space B 2. Don Required PPE (Lab Coat, Goggles, Gloves) A->B C 3. Carefully Weigh Solid (Minimize Dust Generation) B->C D 4. Transfer to Vessel for Dissolving or Use C->D E 5. Clean Spatulas and Weighing Surfaces D->E F 6. Securely Seal Container of L-Glutamic Acid E->F G 7. Clean Work Area F->G H 8. Remove PPE and Wash Hands Thoroughly G->H

Caption: Workflow for safely handling this compound.

Spill Management Protocol

In the event of a spill, follow these steps:

  • Alert Personnel : Inform others in the immediate vicinity.[2]

  • Don PPE : Ensure you are wearing the appropriate protective equipment.[2]

  • Contain Spill : Cover the powdered spill with a damp paper towel to prevent dust from becoming airborne.[2]

  • Clean-Up : Gently wipe or sweep the material up, working from the outside in. Place all contaminated materials into a sealed bag or container.[2]

  • Decontaminate : Clean the spill area with soap and water.[2]

  • Dispose : Dispose of the sealed container as chemical waste according to institutional guidelines.[2]

Disposal Plan

As a stable-labeled compound, this compound is not radioactive and does not require special disposal procedures beyond those for the unlabeled chemical.[1][2] The waste is considered non-hazardous chemical waste. Disposal must always comply with local, state, and federal regulations.[2]

G cluster_collection Waste Collection cluster_storage Storage & Documentation cluster_disposal Final Disposal A 1. Collect Waste Material (Unused solid, contaminated consumables) B 2. Place in a Clearly Labeled, Sealable Container A->B C 3. Label Container as 'Non-Hazardous Chemical Waste' B->C D 4. Store in Designated Waste Accumulation Area C->D E 5. Arrange for Pickup by Institutional EHS D->E F 6. Follow Local and Institutional Regulations E->F

Caption: Disposal workflow for this compound waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.